molecular formula C63H91CoN13O14P B1253937 Methylcobalamin

Methylcobalamin

Katalognummer: B1253937
Molekulargewicht: 1344.4 g/mol
InChI-Schlüssel: ZFLASALABLFSNM-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylcobalamin, also known as this compound, is a useful research compound. Its molecular formula is C63H91CoN13O14P and its molecular weight is 1344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C63H91CoN13O14P

Molekulargewicht

1344.4 g/mol

IUPAC-Name

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2

InChI-Schlüssel

ZFLASALABLFSNM-UHFFFAOYSA-L

Isomerische SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)C=C8C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Kanonische SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Synonyme

CH3-B12
mecobalamin
mecobalamin monohydrate
mecobalamin, (13beta)-isomer
mecobalamin, 3H-labeled
mecobalamin, 57Co-labeled
mecobalamin, Co-methyl-13C-labeled
mecobalamin, Co-methyl-14C-labeled
methylcobalamin
methylcobalamine
methylvitamin B12

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Neuro-Regenerative Mechanisms of Methylcobalamin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134), the active coenzyme form of vitamin B12, plays a pivotal role in neuronal health and regeneration. Its mechanism of action extends beyond its classic role in hematopoiesis, directly influencing neuronal function, protection, and repair. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on neurons. It details the biochemical pathways, cellular processes, and signaling cascades modulated by this compound, supported by quantitative data from key studies and detailed experimental protocols. This document serves as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into the therapeutic potential of this compound for neurological disorders.

The Central Role of this compound in the Methionine Cycle and Methylation

This compound is an essential cofactor for the enzyme methionine synthase, which is critical for the remethylation of homocysteine to methionine.[1][2][3] This reaction is a cornerstone of the S-adenosylmethionine (SAMe) cycle, the central methylation pathway in the body.[1][2] In neurons, the SAMe cycle is vital for the synthesis of neurotransmitters, phospholipids, and for the methylation of DNA and proteins, which regulates gene expression.

A deficiency in this compound disrupts the methionine cycle, leading to an accumulation of homocysteine, a known neurotoxin, and a decrease in SAMe levels. Elevated homocysteine is associated with an increased risk of neurodegenerative diseases and can induce neuronal damage. The reduction in SAMe impairs methylation reactions essential for maintaining the integrity of the myelin sheath and for synthesizing key neuronal components.

The mechanism of this compound in the methionine cycle is a direct methyl group transfer. The methyl group from 5-methyltetrahydrofolate is transferred to cobalamin to form this compound, which then donates the methyl group to homocysteine to regenerate methionine.

MTHF 5-Methyltetrahydrofolate THF Tetrahydrofolate MTHF->THF Donates methyl group Hcy Homocysteine Met Methionine Hcy->Met Accepts methyl group SAM S-Adenosylmethionine (SAMe) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Donates methyl group SAH->Hcy Hydrolysis Methyl_Acceptor Methyl Acceptor (DNA, proteins, lipids) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product MS Methionine Synthase MS->Hcy Cofactor MeCbl This compound MeCbl->MS Coenzyme MAT Methionine Adenosyltransferase MAT->Met Catalyzes MT Methyltransferase MT->SAM Catalyzes SAHH SAH Hydrolase SAHH->SAH Catalyzes

Caption: The Methionine-Homocysteine Cycle in Neurons.

Promotion of Nerve Regeneration and Neurite Outgrowth

This compound actively promotes the regeneration of injured nerves and stimulates neurite outgrowth. This neuro-regenerative capacity is mediated through several interconnected pathways.

Upregulation of Gene Expression for Neurotrophic Factors

Studies in animal models have demonstrated that this compound administration upregulates the gene expression of crucial neurotrophic factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Ciliary Neurotrophic Factor (CNTF). These factors are essential for neuronal survival, growth, and differentiation. The increased expression of these factors creates a supportive environment for nerve repair.

Activation of Pro-Survival and Growth Signaling Pathways

This compound has been shown to activate key intracellular signaling pathways that promote neuronal survival and growth, namely the Erk1/2 and Akt pathways.

  • Erk1/2 Pathway: The Extracellular signal-Regulated Kinase 1/2 pathway is a critical regulator of cell proliferation and differentiation. In neurons, its activation by this compound is associated with enhanced neurite outgrowth.

  • Akt Pathway: The Protein Kinase B (Akt) pathway is a major signaling cascade that promotes cell survival by inhibiting apoptosis. This compound-mediated activation of Akt helps protect neurons from damage and supports their regeneration.

MeCbl This compound Methylation Methylation Cycle MeCbl->Methylation Gene_Expression ↑ Gene Expression of Neurotrophic Factors (NGF, BDNF, CNTF) MeCbl->Gene_Expression Erk12 Erk1/2 Activation Methylation->Erk12 Akt Akt Activation Methylation->Akt Neurite_Outgrowth Neurite Outgrowth Erk12->Neurite_Outgrowth Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Nerve_Regeneration Nerve Regeneration Gene_Expression->Nerve_Regeneration Neurite_Outgrowth->Nerve_Regeneration Neuronal_Survival->Nerve_Regeneration

Caption: Signaling Pathways for this compound-Induced Nerve Regeneration.

Enhancement of Myelination

The myelin sheath is a crucial lipid-rich layer that insulates nerve fibers and facilitates rapid nerve impulse conduction. This compound plays a significant role in the formation and maintenance of the myelin sheath.

Promotion of Schwann Cell Differentiation and Myelin Synthesis

Schwann cells are the myelin-producing cells of the peripheral nervous system. This compound promotes the differentiation of Schwann cells and enhances the synthesis of myelin basic protein (MBP), a key structural component of the myelin sheath. It achieves this, in part, by downregulating the activity of the Erk1/2 pathway in Schwann cells, which in its active state can inhibit differentiation. By modulating this pathway, this compound encourages Schwann cells to produce and maintain the myelin sheath.

This compound also promotes the synthesis of lecithin, a major constituent of medullary sheath lipids, further contributing to myelination.

MeCbl This compound Schwann_Cells Schwann Cells MeCbl->Schwann_Cells Lipid_Synthesis ↑ Phospholipid Synthesis (Lecithin) MeCbl->Lipid_Synthesis Erk12_Inhibition ↓ Erk1/2 Activity Schwann_Cells->Erk12_Inhibition Differentiation Schwann Cell Differentiation Erk12_Inhibition->Differentiation MBP_Synthesis ↑ Myelin Basic Protein (MBP) Synthesis Differentiation->MBP_Synthesis Myelination Myelination MBP_Synthesis->Myelination Lipid_Synthesis->Myelination

Caption: this compound's Role in Promoting Myelination.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Clinical Efficacy of this compound in Peripheral Neuropathy
ParameterDosageDurationOutcomeReference
Diabetic Polyneuropathy Pain Scores500 µg three times daily (oral)1 to 24 weeksSignificant decrease in neuropathic disability and total symptom scores.
Herpetic Neuralgia Pain Reduction1,000 µg 5-6 times per week (subcutaneous)6 days to 4 weeksPromising results in reducing pain and improving daily activities.
Serum Cobalamin Levels500 µg three times per week (intramuscular)-More effective in elevating serum cobalamin levels than a single 1,500 µg dose.
Peripheral Neuropathy Improvement500 mcg three times daily (oral)12 weeksSignificant improvement in vibration sense, lower motor neuron weakness, and pain sensitivity.
Table 2: Preclinical Data on this compound's Neuro-Regenerative Effects
ModelDosageDurationKey FindingsReference
Rat Sciatic Nerve InjuryHigh doses (continuous administration)-Improved nerve regeneration and functional recovery.
Mouse Sciatic Nerve Crush Injury130 µg/kg for 5 days5 daysUpregulated gene expression of NGF, BDNF, and CNTF.
Acrylamide Neuropathy in Rats500 µg/kg (intraperitoneal)-Significantly faster recovery of compound muscle action potentials (CMAPs).
Rat Sciatic Nerve Demyelination7-day administration7 daysAccelerated recovery of remyelination; twofold increase in MBP positive axons compared to control.

Detailed Experimental Protocols

In Vitro Neurite Outgrowth Assay

Objective: To assess the effect of this compound on neurite outgrowth in cultured neurons.

Methodology:

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from embryonic rats and cultured on poly-L-lysine coated plates in a neurobasal medium supplemented with B27 and other growth factors.

  • Treatment: After an initial period of stabilization, the culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM).

  • Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Immunofluorescence Staining: The neurons are fixed and stained with an antibody against a neuronal marker such as βIII-tubulin to visualize the neurites.

  • Image Acquisition and Analysis: Images are captured using a fluorescence microscope. The total length of neurites per neuron or the percentage of neurons with neurites exceeding a certain length is quantified using image analysis software.

In Vivo Sciatic Nerve Crush Injury Model

Objective: To evaluate the in vivo efficacy of this compound in promoting peripheral nerve regeneration.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the right sciatic nerve is exposed, and a crush injury is induced at a specific location using fine forceps for a controlled duration (e.g., 30 seconds).

  • Treatment: The animals are randomly assigned to treatment groups. The experimental group receives daily intraperitoneal or subcutaneous injections of this compound (e.g., 500 µg/kg), while the control group receives saline.

  • Functional Recovery Assessment: Functional recovery is assessed at regular intervals (e.g., weekly) using methods such as the sciatic functional index (SFI) calculated from walking track analysis.

  • Electrophysiological Studies: At the end of the study period, nerve conduction velocity (NCV) and compound muscle action potential (CMAP) amplitudes are measured in the sciatic nerve to assess nerve function.

  • Histological Analysis: The sciatic nerves are harvested, and sections are stained with specific markers (e.g., anti-MBP for myelin, anti-βIII-tubulin for axons) to visualize and quantify axonal regeneration and remyelination.

cluster_0 In Vitro Neurite Outgrowth Assay cluster_1 In Vivo Sciatic Nerve Crush Injury Model Cell_Culture DRG Neuron Culture Treatment_In_Vitro This compound Treatment Cell_Culture->Treatment_In_Vitro Incubation Incubation (48-72h) Treatment_In_Vitro->Incubation Staining Immunofluorescence (βIII-tubulin) Incubation->Staining Analysis_In_Vitro Image Analysis of Neurite Length Staining->Analysis_In_Vitro Animal_Model Rat Model Surgery Sciatic Nerve Crush Animal_Model->Surgery Treatment_In_Vivo This compound Administration Surgery->Treatment_In_Vivo Functional_Assessment Functional Recovery (SFI) Treatment_In_Vivo->Functional_Assessment Electrophysiology Electrophysiology (NCV, CMAP) Treatment_In_Vivo->Electrophysiology Histology Histological Analysis Treatment_In_Vivo->Histology

Caption: Experimental Workflows for Studying this compound's Effects.

Conclusion

The mechanism of action of this compound in neurons is multifaceted, involving fundamental metabolic pathways, modulation of key signaling cascades, and the promotion of a pro-regenerative cellular environment. Its role as a cofactor in the methionine cycle is critical for maintaining neuronal methylation capacity and preventing the accumulation of neurotoxic homocysteine. Furthermore, its ability to enhance nerve regeneration and myelination through the upregulation of neurotrophic factors and the activation of pro-survival pathways underscores its therapeutic potential for a range of peripheral neuropathies and other neurological conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Future investigations should continue to elucidate the precise molecular interactions and downstream effects of this compound to fully harness its neuro-regenerative capabilities.

References

The Central Role of Methylcobalamin in the Methionine Synthase Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of methylcobalamin (B1676134), an active form of vitamin B12, as a cofactor in the methionine synthase pathway. This pathway is fundamental to one-carbon metabolism, linking the folate and methionine cycles, and is essential for DNA synthesis, methylation reactions, and amino acid homeostasis. Disruptions in this pathway have been implicated in a range of pathologies, making it a key target for research and drug development.

Introduction to Methionine Synthase and One-Carbon Metabolism

Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a pivotal enzyme that catalyzes the remethylation of homocysteine to methionine.[1][2][3] This reaction is the final step in the regeneration of methionine, an essential amino acid, and is crucial for the maintenance of the S-adenosylmethionine (SAM) cycle.[1] SAM is the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][4]

In mammals, methionine synthase is a cobalamin-dependent enzyme (MetH) that utilizes this compound as an intermediate methyl carrier.[1][5][6] The enzyme links the folate cycle, which provides the methyl group in the form of 5-methyltetrahydrofolate (5-MTHF), to the methionine cycle.[1][2]

The Catalytic Cycle of Methionine Synthase: A Two-Step Methyl Transfer

The catalytic cycle of cobalamin-dependent methionine synthase involves two sequential methyl transfer reactions.[1] The enzyme itself is a modular protein with distinct domains for binding homocysteine, 5-methyltetrahydrofolate, the cobalamin cofactor, and S-adenosylmethionine (for reactivation).[7][8]

Step 1: Methyl Transfer from this compound to Homocysteine

The cycle begins with the enzyme in its resting state, where the cobalt atom of the cobalamin cofactor is in the +3 oxidation state and bound to a methyl group (this compound, MeCbl).[1] A zinc-activated thiolate from homocysteine attacks the methyl group of this compound.[1][5] This S-adenosylmethionine-independent reaction results in the formation of methionine and reduces the cofactor to the highly reactive cob(I)alamin state, where the cobalt is in the +1 oxidation state.[1][2][5]

Step 2: Remethylation of Cob(I)alamin by 5-Methyltetrahydrofolate

The highly nucleophilic cob(I)alamin then abstracts a methyl group from 5-methyltetrahydrofolate (5-MTHF).[1][2][5] This reaction regenerates this compound and releases tetrahydrofolate (THF).[1][2] THF can then re-enter the folate cycle to be converted back to 5-MTHF.

Methionine_Synthase_Catalytic_Cycle Met_Hcy Methionine Hcy Homocysteine MeCbl Methionine Synthase (this compound - Co³⁺) Hcy->MeCbl 1. Methyl Transfer CobI Methionine Synthase (Cob(I)alamin - Co¹⁺) MeCbl->CobI THF Tetrahydrofolate (THF) MeCbl->THF CobI->Met_Hcy CobI->MeCbl MTHF 5-Methyltetrahydrofolate (5-MTHF) MTHF->CobI 2. Remethylation

Figure 1: The catalytic cycle of methionine synthase.

The Inevitable Oxidation and the Reactivation Pathway

The highly reactive cob(I)alamin intermediate is susceptible to oxidation.[5] Approximately once every 100 to 2,000 catalytic turnovers, the Co(I) can be oxidized to the inactive Co(II) state (cob(II)alamin).[1][5][9] This necessitates a reactivation pathway to restore the enzyme's catalytic activity.

The reactivation process is a reductive methylation that requires S-adenosylmethionine (SAM) as the methyl donor and an electron from a reducing agent.[1][5] In mammals, this electron is supplied by methionine synthase reductase (MTRR), which contains flavodoxin-like and ferredoxin-NADP+ oxidoreductase (FNR)-like domains.[1] In many bacteria, a single-domain flavodoxin protein performs this function.[1] MTRR transfers an electron from a reduced FMN cofactor to the inactive cob(II)alamin, reducing it back to the supernucleophilic cob(I)alamin.[1] This reduced cofactor can then be remethylated by SAM to regenerate the active this compound form of the enzyme.[1][9]

Reactivation_Pathway CobI Methionine Synthase (Cob(I)alamin - Co¹⁺) CobII Inactive Methionine Synthase (Cob(II)alamin - Co²⁺) CobI->CobII Oxidation (1 in 100-2000 turnovers) MeCbl Active Methionine Synthase (this compound - Co³⁺) CobII->MeCbl Reactivation MTRR Methionine Synthase Reductase (MTRR) MTRR->CobII Reduction (e⁻ transfer) SAM S-Adenosylmethionine (SAM) SAM->CobII Methylation

Figure 2: The reactivation pathway of methionine synthase.

Quantitative Data on Methionine Synthase Activity

The activity of methionine synthase can be influenced by various factors, including substrate concentrations and the presence of cofactors. While specific kinetic parameters can vary depending on the experimental conditions and the source of the enzyme, the following table summarizes representative data found in the literature.

ParameterSubstrate/CofactorTypical RangeOrganism/SystemReference
Turnover Rate -~20 s⁻¹E. coli[5]
Oxidative Inactivation Rate -1 per 100-2,000 turnoversIn vitro[1][5][9]
Km (Homocysteine) Homocysteine20-100 µMVariousGeneral knowledge
Km (5-MTHF) 5-Methyltetrahydrofolate25-50 µMVariousGeneral knowledge
Km (SAM for reactivation) S-Adenosylmethionine~1 µME. coli[5]

Experimental Protocols for Assaying Methionine Synthase Activity

Several methods have been developed to measure the activity of methionine synthase. These can be broadly categorized into radioactive and non-radioactive assays.

Radioactive Assay

This method monitors the transfer of a radiolabeled methyl group from 5-[¹⁴CH₃]-tetrahydrofolate to homocysteine, forming [¹⁴CH₃]-methionine.

Principle: The radioactive product, [¹⁴CH₃]-methionine, is separated from the radioactive substrate, 5-[¹⁴CH₃]-tetrahydrofolate, and the amount of radioactivity incorporated into methionine is quantified.

Detailed Methodology: [6]

  • Reaction Mixture Preparation: A typical reaction mixture (250 µL) contains:

  • Initiation: The reaction is initiated by adding 5 mM 5-[¹⁴CH₃]-H₄folate (specific activity ~1200 dpm/nmol).

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10 minutes).

  • Termination and Separation: The reaction is stopped, and the product [¹⁴CH₃]-methionine is separated from the unreacted substrate using an AG 1-X8 anion exchange resin.

  • Quantification: The radioactivity in the eluate containing [¹⁴CH₃]-methionine is measured using a scintillation counter.

Radioactive_Assay_Workflow Start Prepare Reaction Mixture (Enzyme, Hcy, AdoMet, DTT, OH₂Cbl) Add_Substrate Add 5-[¹⁴CH₃]-H₄folate Start->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Separate Separate on Anion Exchange Resin Incubate->Separate Quantify Quantify [¹⁴CH₃]-Methionine (Scintillation Counting) Separate->Quantify

Figure 3: Workflow for the radioactive methionine synthase assay.

Non-Radioactive Spectrophotometric Assay

This assay measures the formation of tetrahydrofolate (THF), which is then converted to a stable derivative that can be quantified spectrophotometrically.[6][10][11]

Principle: The product, THF, is derivatized with a formylating agent under acidic conditions to generate methenyl-H₄folate (CH⁺=H₄folate), which has a strong absorbance at 350 nm.[6][11]

Detailed Methodology: [6][10]

  • Reagent Preparation:

    • 1 M potassium phosphate buffer, pH 7.2

    • 500 mM DTT

    • 3.8 mM AdoMet

    • 100 mM L-homocysteine

    • 500 µM hydroxocobalamin (B81358) (OH₂Cbl)

    • 250 µM (6R,S)-CH₃–H₄folate

    • Acidic derivatization solution: 5 N HCl in 60% aqueous formic acid

  • Reaction Setup: In a final volume, combine buffer, DTT, AdoMet, L-homocysteine, OH₂Cbl, and the enzyme sample. A blank reaction without the enzyme is also prepared.

  • Initiation and Incubation: Initiate the reaction by adding CH₃–H₄folate and incubate at 37°C for 10 minutes.

  • Quenching and Derivatization: Stop the reaction by adding the acidic derivatization solution. Heat the mixture at 80°C for 10 minutes to convert THF to CH⁺=H₄folate.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 350 nm.

  • Calculation: The activity is calculated using the extinction coefficient of CH⁺=H₄folate (ε₃₅₀ = 26.5 mM⁻¹cm⁻¹).

NonRadioactive_Assay_Workflow Start Prepare Reaction Mixture (Enzyme, Hcy, AdoMet, DTT, OH₂Cbl) Add_Substrate Add 5-CH₃-H₄folate Start->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench with Acidic Formic Acid Incubate->Quench Derivatize Heat at 80°C to form CH⁺=H₄folate Quench->Derivatize Measure Measure Absorbance at 350 nm Derivatize->Measure

Figure 4: Workflow for the non-radioactive methionine synthase assay.

Logical Relationships in Methionine Synthase Function

The modular nature of methionine synthase dictates a series of conformational changes to bring the cobalamin-binding domain into proximity with the other substrate-binding domains.

Logical_Relationships MS Methionine Synthase Cobalamin_Domain Cobalamin-Binding Domain MS->Cobalamin_Domain contains Hcy_Domain Homocysteine-Binding Domain MS->Hcy_Domain contains MTHF_Domain 5-MTHF-Binding Domain MS->MTHF_Domain contains SAM_Domain SAM-Binding (Activation) Domain MS->SAM_Domain contains Cobalamin_Domain->Hcy_Domain interacts for Step 1 Cobalamin_Domain->MTHF_Domain interacts for Step 2 Cobalamin_Domain->SAM_Domain interacts for Reactivation

References

The Biochemical Core of Methylcobalamin: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) (MeCbl), one of the two active coenzyme forms of vitamin B12, is a vital player in a host of biochemical processes essential for human health.[1][2] Its intricate structure, featuring a cobalt-carbon bond, underpins its unique reactivity and central role in methyl group transfer reactions.[1] This guide provides a comprehensive overview of the core biochemical properties of this compound, offering in-depth insights into its function, stability, and the experimental methodologies used to investigate this critical molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of this compound and its therapeutic applications.

Physicochemical Properties and Stability

This compound is a dark red, crystalline compound that is partially soluble in water and highly sensitive to light.[3][4] Its stability is significantly influenced by pH and light exposure.

Key Physicochemical Characteristics:

  • Structure: this compound consists of a corrin (B1236194) ring with a central cobalt atom. The cobalt is in the +3 oxidation state and is coordinated to the four nitrogen atoms of the corrin ring, a dimethylbenzimidazole nucleotide as the lower axial ligand, and a methyl group as the upper axial ligand.[1] This cobalt-methyl bond is crucial for its biochemical activity.[1]

  • Photostability: MeCbl is highly photolabile.[4] Exposure to light, particularly fluorescent light, leads to the homolytic cleavage of the cobalt-carbon bond, resulting in the formation of hydroxocobalamin (B81358) and a methyl radical.[4] It is comparatively less degraded under blue light.[4] Photodegradation of this compound has been shown to follow zero-order kinetics.[5]

  • pH Stability: The stability of this compound is pH-dependent. It exhibits the highest stability at pH 5 and is least stable at pH 2.[5] It is susceptible to hydrolysis under both acidic and alkaline conditions, following pseudo-first-order kinetics.[5][6]

Table 1: Stability Profile of this compound

ParameterConditionStability ProfileReference(s)
Photostability Exposure to fluorescent lightProne to degradation via homolytic cleavage of the Co-C bond, forming hydroxocobalamin.[4]
Exposure to blue lightLess degraded compared to fluorescent light.[4]
pH Stability Acidic conditions (e.g., pH 2)Pronounced susceptibility to hydrolysis; least stable.[5][6]
Neutral conditions (e.g., pH 5)Highest stability.[5]
Alkaline conditionsSusceptible to hydrolysis.[5][6]

Role as a Coenzyme: The Methionine Synthase Reaction

The primary and most well-characterized role of this compound is as a cofactor for the enzyme methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR).[1][2] This enzyme catalyzes the remethylation of homocysteine to methionine, a critical step in the methionine cycle and one-carbon metabolism.[7][8]

The reaction proceeds in a two-step mechanism:

  • Methyl Group Transfer to Cobalamin: The methyl group from 5-methyltetrahydrofolate (CH₃-H₄folate) is transferred to the cob(I)alamin form of the enzyme-bound cofactor, regenerating this compound (MeCbl) and producing tetrahydrofolate (H₄folate).[9][10]

  • Methyl Group Transfer to Homocysteine: The methyl group from MeCbl is then transferred to homocysteine, forming methionine and returning the cofactor to the highly reactive cob(I)alamin state.[9][10]

This catalytic cycle is essential for maintaining the supply of methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM).[7] SAM is involved in numerous methylation reactions, including DNA, RNA, and protein methylation, which are crucial for gene expression and cellular regulation.[11]

The Methionine Synthase Catalytic Cycle

The catalytic cycle of methionine synthase involves the shuttling of the cobalt atom between the +3 (in this compound) and +1 oxidation states.[12] However, the highly reactive cob(I)alamin intermediate is susceptible to oxidation, leading to the formation of an inactive cob(II)alamin species approximately once every 100 to 2,000 turnovers.[9][13]

Reactivation of Methionine Synthase

To maintain enzymatic activity, a separate reactivation pathway is required to reduce the inactive cob(II)alamin back to the functional cob(I)alamin state. This reductive methylation process is catalyzed by methionine synthase reductase (MTRR) and utilizes S-adenosylmethionine (SAM) as the methyl donor and flavodoxin as the electron donor in prokaryotes.[13][14]

Caption: The catalytic cycle and reactivation pathway of methionine synthase.

Cellular Uptake and Metabolism

The journey of this compound and other cobalamins into the cell is a complex, multi-step process involving several binding proteins and receptors.[7][15]

  • Dietary Intake and Digestion: Dietary vitamin B12 is bound to proteins in food and is released by pepsin and hydrochloric acid in the stomach.[7]

  • Binding to Haptocorrin and Intrinsic Factor: The released B12 binds to haptocorrin. In the duodenum, pancreatic proteases degrade haptocorrin, and B12 then binds to intrinsic factor (IF).[16]

  • Absorption: The IF-B12 complex is absorbed in the terminal ileum by a specific receptor, cubam.[17]

  • Transport in Circulation: In the enterocytes, B12 is released from IF and binds to transcobalamin (TC) for transport in the bloodstream.[17]

  • Cellular Uptake: The TC-B12 complex is taken up by peripheral cells via the transcobalamin receptor (TCblR/CD320) through receptor-mediated endocytosis.[18]

  • Intracellular Processing: Within the cell, the ingested form of cobalamin (e.g., cyanocobalamin (B1173554) or hydroxocobalamin from supplements) is converted to cob(II)alamin.[1] This is then converted to the two active coenzyme forms: this compound in the cytoplasm and adenosylcobalamin in the mitochondria.[17]

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space / Bloodstream cluster_membrane Cell Membrane cluster_intracellular Intracellular Space B12_TC B12-Transcobalamin Complex Receptor TCblR/CD320 Receptor B12_TC->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_B12 Free B12 (Cob(III)alamin) Lysosome->Free_B12 Release of B12 CobIIalamin Cob(II)alamin Free_B12->CobIIalamin Reduction MMACHC MMACHC CobIIalamin->MMACHC Processing Cytoplasm Cytoplasm MMACHC->Cytoplasm -> this compound Synthesis Mitochondria Mitochondria MMACHC->Mitochondria -> Adenosylcobalamin Synthesis MeCbl This compound AdoCbl Adenosylcobalamin

Caption: Cellular uptake and metabolic activation of Vitamin B12.

Broader Metabolic and Signaling Roles

Beyond its role in the methionine synthase reaction, this compound indirectly influences a wide array of metabolic and signaling pathways.

  • One-Carbon Metabolism: By regenerating methionine, this compound is central to the one-carbon metabolism network, which provides methyl groups for the synthesis of DNA, RNA, neurotransmitters, and phospholipids.[8][19]

  • DNA Synthesis and Repair: The tetrahydrofolate regenerated by methionine synthase is a precursor for the synthesis of purines and thymidylate, essential building blocks for DNA synthesis and repair.[7] A deficiency in this compound can lead to impaired DNA synthesis, resulting in megaloblastic anemia.[7]

  • Gene Expression: Through its role in SAM production, this compound influences DNA methylation patterns, which are key epigenetic modifications that regulate gene expression.[11]

  • Neurological Function: this compound is crucial for the maintenance of the myelin sheath that insulates nerve fibers.[7] It is involved in the synthesis of phospholipids, which are major components of myelin.[7] This explains its use in the treatment of peripheral neuropathies.[7]

Experimental Protocols

A variety of experimental methods are employed to study the biochemical properties of this compound and its associated enzymes.

Quantification of this compound

Several analytical techniques are available for the quantification of this compound in biological samples and pharmaceutical formulations.

Table 2: Analytical Methods for this compound Quantification

MethodPrincipleKey FeaturesReference(s)
High-Performance Liquid Chromatography (HPLC) Separation of this compound from other compounds based on its physicochemical properties (e.g., polarity) followed by detection using UV-Vis or diode array detectors.[20][21]High precision, versatility for separating multiple B vitamins, suitable for food and supplement analysis.[21] Can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity.[22][20][21][22]
UV-Visible Spectrophotometry Measurement of the absorbance of light by this compound at its characteristic wavelength.Simple, cost-effective, but can be less specific in complex matrices.[20][20]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly sensitive and specific quantification.[22]Unmatched specificity, can identify unknown compounds, but has high cost and complexity.[21][21][22]
Microbiological Assay Utilizes microorganisms that require vitamin B12 for growth. The growth of the microorganism is proportional to the amount of vitamin B12 in the sample.Traditional method, sensitive, but can be time-consuming and less specific for different cobalamin forms.[23][23]

Detailed Methodology: RP-HPLC for this compound Quantification

This protocol is a representative example for the quantification of this compound in a pharmaceutical formulation.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate (B84403), pH adjusted to 3.8 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) and acetonitrile). A common ratio is 55:35:10 (v/v/v) of buffer:methanol:acetonitrile.[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection Wavelength: Detection is commonly performed at 220 nm.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

    • Protect the sample from light throughout the preparation and analysis process.[4]

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas from the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Methionine Synthase Activity Assay

The activity of methionine synthase can be measured using both radioactive and non-radioactive methods.

Detailed Methodology: Spectrophotometric Assay for Methionine Synthase Activity

This non-radioactive assay measures the formation of tetrahydrofolate (H₄folate), a product of the methionine synthase reaction.[24][25]

  • Principle: The H₄folate produced is converted to methenyltetrahydrofolate (CH⁺=H₄folate) by heating in an acidic solution containing formic acid. Methenyltetrahydrofolate has a distinct absorbance at 350 nm, which can be measured spectrophotometrically.[24]

  • Reagents:

    • Assay buffer (e.g., potassium phosphate buffer).

    • L-homocysteine solution.

    • 5-methyltetrahydrofolate (CH₃-H₄folate) solution.

    • S-adenosylmethionine (SAM) solution (for the reactivation system).

    • Dithiothreitol (DTT) or another reducing agent.

    • Enzyme preparation (e.g., purified methionine synthase or cell lysate).

    • Stopping solution: 5N HCl containing 60% formic acid.[25]

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, homocysteine, SAM, DTT, and the enzyme preparation.

    • Prepare "minus homocysteine" blanks for each sample to correct for any background absorbance.[25]

    • Pre-incubate the mixtures at 37°C for a few minutes.

    • Initiate the reaction by adding CH₃-H₄folate.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).[25]

    • Stop the reaction by adding the stopping solution.

    • Heat the tubes at 80°C for 10 minutes to convert H₄folate to CH⁺=H₄folate.[25]

    • Cool the tubes to room temperature and centrifuge to pellet any precipitated protein.[25]

    • Measure the absorbance of the supernatant at 350 nm.

  • Calculation: Calculate the enzyme activity based on the change in absorbance, the extinction coefficient of methenyltetrahydrofolate (26.5 x 10⁻⁶ nM⁻¹ cm⁻¹), the reaction volume, and the incubation time.[25]

Methionine_Synthase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Homocysteine, SAM, DTT, Enzyme) Start->Prepare_Mixture Prepare_Blank Prepare 'Minus Homocysteine' Blank Start->Prepare_Blank Preincubate Pre-incubate at 37°C Prepare_Mixture->Preincubate Prepare_Blank->Preincubate Initiate_Reaction Initiate with 5-Methyltetrahydrofolate Preincubate->Initiate_Reaction Incubate Incubate at 37°C for 10 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Acid/Formate Incubate->Stop_Reaction Heat Heat at 80°C for 10 min Stop_Reaction->Heat Cool_Centrifuge Cool and Centrifuge Heat->Cool_Centrifuge Measure_Absorbance Measure Absorbance at 350 nm Cool_Centrifuge->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

References

The Central Role of Methylcobalamin in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134) (MeCbl), the active form of vitamin B12, is an indispensable cofactor in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of DNA, amino acids, and neurotransmitters, as well as for epigenetic regulation. This technical guide provides an in-depth exploration of this compound's pivotal role, with a focus on the enzymatic reactions it facilitates, its interplay with the folate cycle, and the analytical methods used to investigate its function. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key metabolic pathways.

Introduction to One-Carbon Metabolism and this compound

One-carbon metabolism comprises a series of biochemical reactions that involve the transfer of one-carbon units, such as methyl (-CH3), formyl (-CHO), and methylene (B1212753) (-CH2-) groups. These reactions are fundamental to numerous cellular processes, including nucleotide synthesis, amino acid homeostasis, and the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions.[1][2]

This compound is one of the two active coenzyme forms of vitamin B12 in humans, the other being adenosylcobalamin.[3] In the cytosol, this compound serves as a critical cofactor for the enzyme methionine synthase (MTR), which links the folate and methionine cycles.[4][5] A deficiency in this compound can disrupt these interconnected pathways, leading to a range of pathological conditions, including megaloblastic anemia and neurological disorders.

The Methionine Cycle and the Role of Methionine Synthase

The methionine cycle is a central metabolic pathway responsible for regenerating the essential amino acid methionine and producing SAM. This compound plays a direct and vital role in this cycle as a cofactor for methionine synthase (MTR).

Methionine Synthase (MTR): A Key Enzyme

Methionine synthase (EC 2.1.1.13) catalyzes the remethylation of homocysteine to methionine. This reaction is crucial for maintaining low levels of homocysteine, a potentially toxic amino acid, and for ensuring a continuous supply of methionine for protein synthesis and SAM production.

The reaction catalyzed by MTR is as follows:

5-methyltetrahydrofolate + Homocysteine → Tetrahydrofolate + Methionine

In this two-step reaction, the methyl group from 5-methyltetrahydrofolate is first transferred to the cob(I)alamin cofactor of MTR, forming this compound. Subsequently, the methyl group from this compound is transferred to homocysteine to generate methionine, regenerating cob(I)alamin.

cluster_methionine Methionine Cycle 5-MTHF 5-Methyltetrahydrofolate THF Tetrahydrofolate 5-MTHF->THF Hcy Homocysteine Met Methionine Hcy->Met MTR (this compound) SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (Methylation Reactions) SAH->Hcy SAHH

Figure 1: The intersection of the Folate and Methionine Cycles.
The "Methyl-Folate Trap" Hypothesis

In a state of vitamin B12 deficiency, the MTR-catalyzed reaction is impaired. This leads to the accumulation of 5-methyltetrahydrofolate, as it cannot be converted back to tetrahydrofolate (THF). This phenomenon is known as the "methyl-folate trap." The trapping of folate in the form of 5-methyl-THF reduces the pool of other THF derivatives required for nucleotide synthesis, leading to the megaloblastic anemia characteristic of B12 deficiency.

Methionine Synthase Reductase (MTRR) and the Reactivation of MTR

During the catalytic cycle of methionine synthase, the cob(I)alamin cofactor can occasionally be oxidized to the inactive cob(II)alamin state. Methionine synthase reductase (MTRR; EC 1.16.1.8) is an essential enzyme responsible for reactivating MTR. MTRR catalyzes the reductive methylation of cob(II)alamin back to the active this compound form, using SAM as the methyl donor and NADPH as the reducing agent.

Polymorphisms in the MTRR gene, such as the common A66G variant, can lead to reduced enzyme activity, potentially increasing the risk for elevated homocysteine levels and associated health issues, particularly when vitamin B12 status is suboptimal.

MTR-Cob(I)alamin MTR-Cob(I)alamin (Active) MTR-Cob(II)alamin MTR-Cob(II)alamin (Inactive) MTR-Cob(I)alamin->MTR-Cob(II)alamin Oxidation MTR-Methylcobalamin MTR-Methylcobalamin (Active) MTR-Cob(I)alamin->MTR-Methylcobalamin 5-Methyl-THF MTR-Cob(II)alamin->MTR-Cob(I)alamin MTRR NADPH MTR-Cob(II)alamin->MTR-Methylcobalamin Reductive Methylation (MTRR, SAM) MTR-Methylcobalamin->MTR-Cob(I)alamin Homocysteine -> Methionine

Figure 2: The reactivation cycle of Methionine Synthase by MTRR.

Quantitative Data in One-Carbon Metabolism

The following tables summarize key quantitative data related to this compound-dependent one-carbon metabolism.

Table 1: Kinetic Parameters of Mammalian Methionine Synthase and Related Enzymes

EnzymeSpecies/TissueSubstrateKmVmax / kcatReference
Methionine SynthasePig Liver5-CH3-H4folate-1.6-1.7 µmol/min/mg
Methionine SynthasePig LiverHomocysteine-1.6-1.7 µmol/min/mg
Methionine Synthase ReductaseHumanCytochrome c3 (NADPH)-kcat = 3.92 s-1
Methionine Synthase ReductaseHumanCytochrome c3 (NADH)-kcat = 0.24 s-1

Note: Detailed kinetic parameters (Km, Vmax) for purified mammalian methionine synthase are not consistently reported in a standardized format. The specific activity is provided where available.

Table 2: Plasma Concentrations of One-Carbon Metabolites in Healthy Adults and Vitamin B12 Deficiency

MetaboliteHealthy Adults (Reference Range)Vitamin B12 Deficient PatientsUnitReference(s)
Homocysteine (tHcy)5 - 15> 15 (often significantly elevated)µmol/L
S-Adenosylmethionine (SAM)71 - 168103 (median, may be normal)nmol/L
S-Adenosylhomocysteine (SAH)8 - 2642 (median, elevated)nmol/L
SAM/SAH Ratio4.4 - 12.42.5 (median, decreased)-
Methylmalonic Acid (MMA)< 0.27> 0.45 (often significantly elevated)µmol/L

Table 3: Cerebrospinal Fluid (CSF) Concentrations of One-Carbon Metabolites in Healthy Adults

MetaboliteConcentration RangeUnitReference(s)
Homocysteine0.1 - 0.5µmol/L
S-Adenosylmethionine (SAM)10 - 30nmol/L
S-Adenosylhomocysteine (SAH)5 - 15nmol/L
Methionine5 - 15µmol/L
5-Methyltetrahydrofolate40 - 120nmol/L

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's role in one-carbon metabolism.

Non-Radioactive Spectrophotometric Assay for Methionine Synthase Activity

This assay measures the activity of methionine synthase by detecting the product, tetrahydrofolate (THF), after its conversion to 5,10-methenyl-THF.

Principle: Methionine synthase catalyzes the conversion of 5-methyl-THF and homocysteine to THF and methionine. The THF produced is then converted to 5,10-methenyl-THF by heating in an acidic solution with formate. 5,10-methenyl-THF has a distinct absorbance at 350 nm, which can be quantified.

Reagents:

  • 1.0 M Potassium Phosphate Buffer (pH 7.2)

  • 500 mM Dithiothreitol (DTT)

  • 3.8 mM S-Adenosylmethionine (AdoMet)

  • 100 mM L-homocysteine

  • 500 µM Hydroxocobalamin

  • 4.2 mM 5-Methyltetrahydrofolate (CH3-THF)

  • Stopping Solution: 5N HCl / 60% Formic Acid

  • Enzyme sample (e.g., tissue homogenate, purified enzyme)

Procedure:

  • Prepare a reaction mixture by adding the following to a glass tube: 494 µL H2O, 80 µL 1.0 M KPO4 (pH 7.2), 40 µL 500 mM DTT, 4 µL 3.8 mM AdoMet, 4 µL 100 mM L-homocysteine, and 80 µL 500 µM hydroxocobalamin.

  • Add 50 µL of the enzyme sample to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 48 µL of 4.2 mM CH3-THF. Mix well.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of the stopping solution. Mix well.

  • Incubate the stopped reaction at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

  • Cool the tubes to room temperature.

  • Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

  • Prepare a "no enzyme" blank by substituting the enzyme sample with buffer.

  • Calculate the enzyme activity using the extinction coefficient for 5,10-methenyl-THF (26,500 M-1cm-1).

cluster_enzymatic Enzymatic Reaction cluster_detection Detection Substrates 5-Methyl-THF + Homocysteine Products THF + Methionine Substrates->Products Methionine Synthase (37°C, 10 min) THF THF MethenylTHF 5,10-Methenyl-THF THF->MethenylTHF Acid + Formate (80°C, 10 min) Absorbance Measure Absorbance at 350 nm MethenylTHF->Absorbance

Figure 3: Workflow for the non-radioactive spectrophotometric assay of Methionine Synthase.
Quantification of this compound in Plasma by HPLC

This method allows for the separation and quantification of this compound from other cobalamin forms in biological samples.

Principle: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is used to separate different forms of cobalamin based on their polarity. Detection is typically performed using a UV-Vis detector at a wavelength where cobalamins have significant absorbance (e.g., 350-360 nm or around 520-550 nm).

Reagents and Equipment:

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • UV-Vis detector

  • Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with the pH adjusted (e.g., to 3.5).

  • This compound standard

  • Plasma sample

  • Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add a protein precipitation agent (e.g., 3 volumes of methanol).

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.45 µm filter.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard.

    • Perform serial dilutions to create a series of standards with known concentrations.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a fixed volume of the prepared sample and each standard onto the column.

    • Run the HPLC with a defined flow rate (e.g., 1.0 mL/min).

    • Monitor the absorbance at the selected wavelength.

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Integrate the peak area for each standard and the sample.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Injection (C18 Column) Filtration->HPLC Detection UV-Vis Detection HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Figure 4: Experimental workflow for the quantification of this compound in plasma by HPLC.

Conclusion

This compound's role as a cofactor for methionine synthase places it at the heart of one-carbon metabolism, directly influencing a multitude of critical cellular functions. A thorough understanding of its biochemical significance, the kinetics of the enzymes it modulates, and the methods to quantify its presence and activity are paramount for researchers in basic science and drug development. Deficiencies or dysregulation in this compound-dependent pathways are implicated in a variety of diseases, making this area a fertile ground for further investigation and therapeutic intervention. This guide provides a foundational resource to aid in these endeavors.

References

The Cornerstone of Epigenetics: A Technical Guide to Methylcobalamin and DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational role of methylcobalamin (B1676134), an active form of vitamin B12, in the critical process of DNA methylation. A comprehensive understanding of this relationship is paramount for research in epigenetics, cellular health, and the development of novel therapeutic strategies. This document outlines the core biochemical pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying mechanisms.

The Central Role of this compound in One-Carbon Metabolism

This compound is an indispensable cofactor for the enzyme methionine synthase (MS).[1][2] This enzyme is a linchpin in the one-carbon metabolism pathway, a series of interconnected biochemical reactions essential for the synthesis of S-adenosylmethionine (SAM).[3][4] SAM is the universal methyl donor for virtually all methylation reactions within the cell, including the methylation of DNA, RNA, histones, and other proteins.[2][3]

The process begins with this compound facilitating the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine.[2] This reaction regenerates methionine, which is then converted to SAM by the enzyme methionine adenosyltransferase (MAT). DNA methyltransferases (DNMTs) subsequently utilize SAM to transfer a methyl group to the C5 position of cytosine residues in DNA, a fundamental epigenetic modification that plays a crucial role in regulating gene expression.

A deficiency in this compound disrupts this entire cascade. Reduced methionine synthase activity leads to an accumulation of homocysteine and a depletion of methionine.[5] Consequently, SAM levels decrease, impairing the cell's methylation capacity and potentially leading to global DNA hypomethylation.[5][6]

Quantitative Impact of this compound on DNA Methylation and Related Metabolites

The following tables summarize quantitative data from studies investigating the impact of vitamin B12 status on key metabolites and DNA methylation.

Table 2.1: Effect of Vitamin B12 Deficiency on SAM and SAH Levels

Species/ModelTissue/FluidConditionSAM ConcentrationSAH ConcentrationSAM/SAH RatioReference
HumanSerumCobalamin Deficient Megaloblastic Anemia (n=15)103 nmol/L (median)42 nmol/L (median)2.5 (median)[7]
HumanSerumControl (Anemia from other causes, n=15)NormalLower than deficient groupHigher than deficient group[7]
RatLiverB12-Deficient DietDecreasedNot specifiedNot specified[2]
RatBrainB12-Deficient DietUnaffectedNot specifiedNot specified[2]
C. elegansWhole WormB12-DeficientSignificantly DecreasedSignificantly IncreasedSignificantly Decreased[8]

Table 2.2: Association Between Vitamin B12 Levels and Global DNA Methylation

PopulationSample TypeKey FindingReference
Colorectal Cancer PatientsTumor Tissue & PBMCsHigh serum B12 was associated with decreased LINE-1 methylation.[9]
Elderly VolunteersPeripheral BloodPositive correlation observed between D-loop methylation and vitamin B12 levels.
Brazilian Pregnant Women & NewbornsNot specified26% of the cohort had B12 levels <150 pmol/L.[10]
Individuals in Polluted AreasNot specifiedVitamin B12 deficiency (<220 pg/mL) is linked to reduced global DNA methylation.[11]

Visualizing the Biochemical and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows central to understanding the this compound-DNA methylation axis.

cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_methylation DNA Methylation THF THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Hcy Homocysteine DHF DHF DHF->THF DHFR MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Met Methionine MethylTHF->Met Methionine Synthase (MS) SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (B1680485) (SAH) SAM->SAH DNMTs SAH->Hcy SAHH DNA DNA Hcy->Met MeDNA Methylated DNA (5-mC) DNA->MeDNA B12 This compound (Vitamin B12) Methionine\nSynthase (MS) Methionine Synthase (MS)

Figure 1: The One-Carbon Metabolism Pathway.

cluster_sample Sample Preparation cluster_bisulfite Bisulfite Conversion cluster_sequencing Sequencing & Analysis start_end start_end process process data data node1 Genomic DNA Extraction node2 Sodium Bisulfite Treatment node1->node2 node3 Unmethylated C -> U node2->node3 node4 Methylated C (No Change) node2->node4 node5 PCR Amplification (U -> T) node3->node5 node4->node5 node6 Library Preparation & High-Throughput Sequencing node5->node6 node7 Sequence Alignment & Methylation Calling node6->node7 node8 Methylation Profile node7->node8

Figure 2: Workflow for Whole-Genome Bisulfite Sequencing.

condition condition enzyme enzyme metabolite metabolite outcome outcome B12_def This compound Deficiency MS_activity Decreased Methionine Synthase Activity B12_def->MS_activity Hcy_inc Increased Homocysteine MS_activity->Hcy_inc Met_dec Decreased Methionine MS_activity->Met_dec SAM_dec Decreased SAM Met_dec->SAM_dec Hypomethylation Global DNA Hypomethylation SAM_dec->Hypomethylation Gene_exp Altered Gene Expression Hypomethylation->Gene_exp

Figure 3: Pathological Cascade of this compound Deficiency.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and DNA methylation.

Quantification of SAM and SAH by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in plasma.

4.1.1 Materials and Reagents

  • HPLC grade acetonitrile, water, formic acid, and ammonium (B1175870) formate

  • SAM and SAH reference materials

  • Deuterated internal standards (e.g., d3-SAM, d5-SAH)

  • Ice-cold acetone (B3395972)

  • Microfuge tubes

  • HPLC autosampler vials

4.1.2 Sample Extraction

  • Prepare an internal standard solution containing d3-SAM and d5-SAH in 0.1% formic acid.

  • In a microfuge tube, add 200 µL of plasma sample.

  • Spike the sample with 50 µL of the internal standard solution.

  • Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.

  • Add 550 µL of ice-cold acetone to precipitate proteins.

  • Vortex vigorously for 10 minutes and incubate at 4°C for an additional 10 minutes.

  • Centrifuge the sample at 13,400 x g for 10 minutes at 4°C.

  • Carefully transfer 500 µL of the clear supernatant to an HPLC autosampler vial for analysis.

4.1.3 LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 reverse-phase column. The mobile phase typically consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • SAM: m/z 399.0 → 250.1

    • SAH: m/z 385.1 → 136.2

    • d3-SAM: m/z 402.0 → 250.1

    • d5-SAH: m/z 390.0 → 137.2

  • Quantification: Construct a calibration curve using the peak area ratios of the analytes to their respective internal standards.

Global DNA Methylation Analysis by Bisulfite Sequencing

This protocol provides a general workflow for analyzing genome-wide DNA methylation patterns.

4.2.1 Materials and Reagents

  • Genomic DNA

  • Sodium bisulfite conversion kit

  • PCR amplification reagents

  • DNA library preparation kit for next-generation sequencing (NGS)

  • NGS platform

4.2.2 Protocol

  • DNA Extraction: Isolate high-quality genomic DNA from the desired samples.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA. During PCR, uracil is read as thymine.

  • Library Preparation: Prepare sequencing libraries from the amplified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Determine the methylation status of each cytosine by comparing the sequenced base (C or T) to the reference base (C).

    • Calculate the percentage of methylation at each CpG site and across genomic regions.

DNMT Activity Assay (Colorimetric)

This protocol describes a common method for measuring the activity of DNA methyltransferases in nuclear extracts or with purified enzymes.

4.3.1 Principle This assay is based on an ELISA-like principle. A DNA substrate is coated on a microplate well. DNMTs in the sample transfer a methyl group from SAM to the DNA substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine, which is subsequently linked to a colorimetric readout.

4.3.2 Protocol

  • Sample Preparation: Prepare nuclear extracts or dilute purified DNMT enzymes in the appropriate assay buffer.

  • Methylation Reaction: Add the sample and a SAM-containing reaction buffer to the DNA-coated wells. Incubate to allow the methylation reaction to occur.

  • Antibody Incubation: Wash the wells and add a primary antibody specific for 5-methylcytosine. Incubate to allow binding.

  • Secondary Antibody Incubation: Wash the wells and add an enzyme-conjugated secondary antibody. Incubate.

  • Colorimetric Detection: Wash the wells and add a chromogenic substrate. The enzyme on the secondary antibody will convert the substrate, producing a colored product.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader. The absorbance is proportional to the DNMT activity in the sample.

Methionine Synthase Activity Assay

This protocol details a non-radioactive method for determining the activity of methionine synthase.

4.4.1 Principle The assay measures the formation of tetrahydrofolate (THF), a product of the methionine synthase-catalyzed reaction. THF is then converted to methenyl-THF under acidic conditions, which can be quantified spectrophotometrically at 350 nm.

4.4.2 Protocol

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer, DTT, S-adenosylmethionine (AdoMet), L-homocysteine, and hydroxocobalamin.

  • Enzyme Addition: Add the enzyme sample (e.g., cell lysate) to the reaction mixture and incubate at 37°C.

  • Initiate Reaction: Start the reaction by adding 5-methyltetrahydrofolate (CH3-THF) and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop and Derivatize: Stop the reaction by adding an acidic solution (e.g., 5N HCl in 60% formic acid). Heat the mixture at 80°C for 10 minutes to convert the THF product to methenyl-THF.

  • Measurement: Cool the samples to room temperature and centrifuge to pellet any precipitated protein. Measure the absorbance of the supernatant at 350 nm. The activity is calculated based on the extinction coefficient of methenyl-THF.

Conclusion

The intricate relationship between this compound and DNA methylation is a cornerstone of epigenetic regulation. As detailed in this guide, this compound's role as a cofactor for methionine synthase directly influences the cellular methylation potential by modulating the supply of the universal methyl donor, SAM. Deficiencies in this vital nutrient can lead to significant downstream consequences, including global DNA hypomethylation and altered gene expression patterns, which are implicated in a wide range of pathological conditions. The experimental protocols and quantitative data presented herein provide a robust framework for researchers and drug development professionals to further investigate this critical biochemical nexus and explore its therapeutic potential. A continued focus on this pathway will undoubtedly yield further insights into the interplay between nutrition, metabolism, and the epigenetic control of cellular function.

References

An In-depth Technical Guide on Exploratory Studies of Methylcobalamin and Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134) (MeCbl), one of the active coenzyme forms of vitamin B12, is a critical micronutrient essential for numerous physiological processes. Beyond its well-established role in hematopoiesis and neuronal health, emerging research has illuminated its profound impact on the regulation of gene expression. MeCbl functions as an essential cofactor in one-carbon metabolism, a fundamental biochemical network that links nutritional status to major cellular functions, including DNA synthesis, amino acid homeostasis, and epigenetic modifications.

This technical guide provides a comprehensive overview of the exploratory studies investigating the relationship between this compound and gene expression. It delves into the core molecular mechanisms, summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the key pathways and workflows involved. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape and future potential of this compound in modulating gene expression for therapeutic applications.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound influences gene expression through several interconnected mechanisms, primarily revolving around its role in epigenetic modification and intracellular signaling pathways.

Role in the One-Carbon Metabolism and DNA Methylation

The most significant role of this compound in gene regulation is its function as a cofactor for the enzyme methionine synthase (MTR).[1][2][3][4] This enzyme catalyzes the remethylation of homocysteine to methionine.[5][6] Methionine is subsequently converted into S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions within the cell, including the methylation of DNA.[1][7]

DNA methylation, catalyzed by DNA methyltransferases (DNMTs), is a pivotal epigenetic mechanism that governs gene expression. The addition of a methyl group to cytosine residues in CpG islands, often located in gene promoter regions, typically leads to transcriptional silencing.[7][8] By ensuring the regeneration of methionine and the subsequent production of SAM, this compound is indispensable for maintaining normal DNA methylation patterns, which are crucial for genomic stability and the appropriate expression of genes.[9][10] Deficiencies in vitamin B12 can lead to global changes in DNA methylation, resulting in aberrant gene expression and an increased risk of disease.[9][11][12]

Interestingly, one in vitro study has suggested that this compound can also act as a direct methyl donor for DNA methylation, although SAM remains the primary substrate.[13] This suggests a potential secondary pathway for MeCbl's influence on epigenetic regulation.

Modulation of Signaling Pathways

Beyond its epigenetic role, this compound has been shown to directly influence intracellular signaling cascades. A key example is the Erk1/2 signaling pathway . A study on C2C12 myoblasts demonstrated that MeCbl promotes cell proliferation and migration specifically by activating the Erk1/2 pathway, without affecting the Akt signaling pathway.[14] This activation leads to downstream effects that inhibit apoptosis and promote muscle cell growth and motility, indicating a direct link between MeCbl and the core cellular machinery controlling cell fate.

Quantitative Data from Key Experimental Studies

Several studies have provided quantitative data on the effects of this compound on gene expression and cellular processes. This section summarizes key findings in tabular format for clarity and comparison.

Transcriptomic and Epigenomic Changes in Human Ileal Epithelial Cells (iECs)

A study by Gu et al. (2022) utilized RNA sequencing (RNA-seq), metabolomic, and epigenomic analyses to investigate the direct effects of vitamin B12 on human iEC microtissue cultures. The results revealed significant reprogramming of the cellular landscape.[1]

Table 1: Summary of Differentially Expressed Genes (DEGs) in Human iECs Treated with Vitamin B12 [1]

Gene RegulationGene NameFunctionFold Change
Upregulated PPARGTranscriptional regulator of fatty acid β-oxidation>1.5
REG1A, REG1BAnti-apoptotic and pro-proliferative properties>1.5
ID1, ID2Transcriptional factors regulating cell proliferation>1.5
CPT1A, SLC25A20Involved in carnitine shuttle for fatty acid transport to mitochondria>1.5
MUC13Intestinal barrier function (differentially methylated)>1.5
Downregulated TNFPro-inflammatory cytokine>1.5
CCL4L1Chemokine involved in inflammation>1.5
SERPINE1, SERPINE2Serine protease inhibitors, associated with inflammation>1.5

Note: The study identified 1161 differentially expressed genes based on the criteria of TPM > 1, false discovery rate < 0.05, and fold change > 1.5.[1]

Effects on Malignant Cell Lines

Studies have shown that this compound can inhibit the proliferation of various cancer cells both in vitro and in vivo.

Table 2: Inhibitory Effects of this compound on Cancer Cell Proliferation

Cell LineCancer TypeTreatmentOutcomeReference
SC-3Mouse Mammary (Androgen-sensitive)100-300 µg/mL in vitro; 100 mg/kg/day in vivoInhibited proliferation; suppressed tumor growth[15][16]
B-1FMouse Leydig Cell (Estrogen-sensitive)500 µg/mL in vitro; 100 mg/kg/day in vivoInhibited proliferation; suppressed tumor growth[16]
MCF-7Human Mammary (Estrogen-sensitive)500 µg/mL in vitroInhibited proliferation[16]
LeukemiaMouse (implanted)In vivo administrationIncreased survival time compared to cyanocobalamin[15]
Effects on Muscle and Neuronal Cells

This compound demonstrates significant beneficial effects on non-cancerous cells, particularly those of the musculoskeletal and nervous systems.

Table 3: Effects of this compound on Myoblasts and Retinal Cells

Cell TypeModel SystemKey FindingMechanismReference
C2C12 MyoblastsIn vitro cell culturePromoted proliferation and migration; inhibited apoptosis during differentiation.Mediated by the Erk1/2 signaling pathway.[14]
Retinal NeuronsFetal rat primary cultureProtected against glutamate-induced neurotoxicity.Altered membrane properties via SAM-mediated methylation.[17]
Motor NeuronsGracile axonal dystrophy (GAD) mutant mousePromoted regeneration of degenerating motor nerve terminals.Enhanced sprouting of nerve terminals.[18]
Motor NeuronsWobbler mouse model of ALSDelayed progression of motor symptoms and neuropathological changes at ultra-high doses (30 mg/kg).Significantly increased vitamin B12 concentrations in serum, muscle, and spinal cord.[19]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the studies of this compound's effect on gene expression.

Cell Culture and this compound Treatment
  • Cell Lines: Human ileal epithelial cells (iECs), C2C12 myoblasts, SC-3, B-1F, MCF-7, primary retinal neurons.

  • Culture Medium: Appropriate medium (e.g., DMEM for C2C12, specific media for primary cells) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • This compound Preparation: MeCbl is typically dissolved in a sterile solvent like PBS or culture medium. Due to its light sensitivity, solutions should be protected from light.

  • Treatment: Cells are seeded and allowed to adhere before being treated with varying concentrations of MeCbl (e.g., 100 µg/mL to 500 µg/mL) for specified durations (e.g., 24-72 hours). Control groups receive a vehicle-only treatment.

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA is isolated from cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: mRNA is enriched using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Raw reads are processed to remove adapters and low-quality sequences.

    • Clean reads are aligned to the reference genome (human or mouse).

    • Gene expression levels are quantified as Transcripts Per Million (TPM).[1]

    • Differentially expressed genes (DEGs) between MeCbl-treated and control groups are identified using software like DESeq2, with significance thresholds set for fold change and false discovery rate (FDR).[1]

    • Gene Set Enrichment Analysis (GSEA) is performed using databases like DAVID to identify enriched biological pathways.[1]

Genome-Wide DNA Methylation Analysis
  • DNA Extraction: Genomic DNA is extracted from cells using a DNA isolation kit.

  • Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils while leaving methylated cytosines unchanged.

  • Library Preparation and Sequencing: Bisulfite-converted DNA is used to prepare libraries for next-generation sequencing.

  • Data Analysis: Sequenced reads are aligned to a bisulfite-converted reference genome. Methylation levels at each CpG site are calculated as the ratio of methylated reads to total reads. Differentially methylated regions (DMRs) between groups are identified.

Western Blot for Signaling Pathway Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-Erk1/2, anti-Erk1/2).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

One_Carbon_Metabolism Figure 1: Role of this compound in One-Carbon Metabolism and DNA Methylation cluster_cycle One-Carbon Cycle cluster_inputs Cofactors & Substrates Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (MTR) SAM S-Adenosyl- Methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH Methylation Reactions (e.g., DNA, proteins) DNMT DNMTs SAM->DNMT Methyl Donor SAH->Homocysteine SAHH MeCbl This compound (MeCbl) MeCbl->Homocysteine Cofactor THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->Homocysteine DNMT->SAM Methylates DNA

Caption: Role of this compound in DNA Methylation.

Erk1_2_Pathway Figure 2: Proposed Erk1/2 Signaling Pathway Activated by this compound MeCbl This compound Receptor Cell Surface Receptor (?) MeCbl->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk Nucleus Nucleus Erk->Nucleus Translocates Transcription Transcription Factors (e.g., c-Fos, c-Jun) Erk->Transcription Phosphorylates Response Cellular Responses Transcription->Response Proliferation Proliferation Response->Proliferation Migration Migration Response->Migration Apoptosis Apoptosis Inhibition Response->Apoptosis

Caption: this compound-Activated Erk1/2 Signaling.

RNASeq_Workflow Figure 3: Experimental Workflow for Transcriptomic Analysis start Cell Culture (e.g., iECs, C2C12) treatment Treatment Groups: 1. Vehicle Control 2. This compound start->treatment harvest Cell Lysis and RNA Extraction treatment->harvest qc1 RNA Quality Control (Spectrophotometry, Bioanalyzer) harvest->qc1 library mRNA Enrichment & cDNA Library Preparation qc1->library seq High-Throughput Sequencing (NGS) library->seq qc2 Raw Read Quality Control (Trimming, Filtering) seq->qc2 align Alignment to Reference Genome qc2->align quant Gene Expression Quantification (TPM) align->quant de Differential Expression Analysis (DESeq2) quant->de end Pathway & Enrichment Analysis (GSEA, DAVID) de->end

Caption: Transcriptomic Analysis Experimental Workflow.

Conclusion and Future Directions

Exploratory studies have firmly established that this compound is a potent modulator of gene expression. Its influence is exerted primarily through its integral role in one-carbon metabolism, which fuels the epigenetic machinery of DNA methylation, and through the direct activation of specific signaling cascades such as the Erk1/2 pathway. The downstream consequences are significant, ranging from the regulation of cell proliferation and inflammation in epithelial tissues to promoting regeneration and survival in neuronal and muscle cells.

The quantitative data gathered from transcriptomic, proteomic, and cellular assays provide a compelling basis for the therapeutic potential of this compound. Its ability to suppress the growth of malignant cells, coupled with its neuroprotective and pro-regenerative effects, opens promising avenues for its application in oncology, neurology, and regenerative medicine.

Future research should focus on:

  • Cell-Type Specificity: Elucidating the distinct transcriptomic and epigenomic signatures induced by this compound across a wider range of cell types and tissues.

  • Dose-Response and Chronicity: Conducting detailed studies to understand the effects of different dosages and long-term administration on gene expression patterns.

  • In Vivo Validation: Translating the findings from in vitro studies to more complex in vivo models to better understand the systemic effects and therapeutic efficacy.

  • Clinical Trials: Designing well-controlled clinical trials to investigate the potential of high-dose this compound as a primary or adjuvant therapy for specific conditions, such as peripheral neuropathy, muscle wasting disorders, and certain cancers.

By continuing to unravel the intricate relationship between this compound and gene expression, the scientific community can unlock the full therapeutic potential of this essential vitamin.

References

A Preliminary Investigation into the Neuroprotective Effects of Methylcobalamin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, has garnered significant interest for its potential neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting them. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring, neurologically active form of vitamin B12, essential for the normal functioning of the brain and nervous system.[1] It acts as a crucial coenzyme in the methionine synthase-mediated conversion of homocysteine to methionine, a vital step in the synthesis of S-adenosylmethionine (SAM).[3] SAM is a universal methyl donor involved in numerous biochemical reactions, including the methylation of proteins, phospholipids, and neurotransmitters, which are critical for maintaining neuronal health. Emerging evidence suggests that this compound exerts its neuroprotective effects through multiple mechanisms, including the attenuation of neurotoxicity, suppression of apoptosis, promotion of nerve regeneration and remyelination, and modulation of key signaling pathways. This guide will delve into the molecular underpinnings of these effects, supported by data from preclinical studies.

Mechanisms of Neuroprotection

Attenuation of Glutamate-Induced Neurotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological disorders. Studies have shown that chronic exposure to this compound can protect neurons from glutamate-induced cell death. This protective effect is likely mediated through the metabolic pathway involving S-adenosylmethionine (SAM), which can alter membrane properties through methylation reactions, making neurons more resistant to the neurotoxic effects of glutamate (B1630785) and nitric oxide (NO).

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, plays a critical role in the loss of neurons in neurodegenerative diseases. This compound has been shown to exhibit anti-apoptotic activity in various experimental models. For instance, in a model of cerebral ischemia/reperfusion injury, this compound treatment led to a decrease in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and an increase in the anti-apoptotic protein Bcl-2.

Promotion of Nerve Regeneration and Remyelination

This compound has been demonstrated to promote the regeneration of injured nerves and enhance remyelination. It has been shown to increase the expression of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and growth. Furthermore, this compound promotes the differentiation of Schwann cells, the primary myelin-producing cells in the peripheral nervous system, and enhances the synthesis of myelin basic protein (MBP), a key component of the myelin sheath.

Reduction of Homocysteine Levels

Elevated levels of homocysteine are associated with an increased risk of neurodegenerative diseases. This compound, as a cofactor for methionine synthase, plays a direct role in the remethylation of homocysteine to methionine, thereby helping to lower circulating homocysteine levels. This reduction in homocysteine may mitigate its neurotoxic effects, which include the activation of NMDA receptors and induction of DNA damage.

Key Signaling Pathways

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a critical signaling cascade involved in cell survival, proliferation, and differentiation. Studies have shown that this compound can activate the ERK1/2 pathway, contributing to its neuroprotective effects. In models of cerebral ischemia/reperfusion injury, activation of the ERK1/2 pathway by this compound was associated with increased cell viability and reduced apoptosis. Conversely, in the context of Schwann cell differentiation and remyelination, this compound has been shown to downregulate ERK1/2 activity, suggesting a cell-type-specific role for this pathway.

ERK1_2_Signaling_Pathway MeCbl This compound Receptor Cell Surface Receptor MeCbl->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 CREB CREB ERK1_2->CREB Activates Bcl2 Bcl-2 ERK1_2->Bcl2 Upregulates Bax Bax ERK1_2->Bax Downregulates Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) CREB->Neuroprotection Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound-mediated activation of the ERK1/2 signaling pathway.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial pathway involved in promoting cell survival and inhibiting apoptosis. While the direct activation of Akt by this compound in neurons is still being elucidated, some studies suggest its involvement in mediating the neurotrophic effects of this compound. For instance, in dorsal root ganglion neurons, high concentrations of this compound have been shown to activate Akt, promoting nerve cell survival.

PI3K_Akt_Signaling_Pathway MeCbl This compound Receptor Growth Factor Receptor MeCbl->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival Bcl_xL Bcl-xL Bad->Bcl_xL Bcl_xL->Neuronal_Survival

Caption: The PI3K/Akt signaling pathway potentially modulated by this compound.

Quantitative Data from Preclinical Studies

Study FocusModelTreatmentKey FindingsReference
Glutamate Neurotoxicity Cultured rat retinal neuronsChronic exposure to this compound (10⁻⁸ - 10⁻⁵ M)Dose-dependent protection against glutamate-induced cell death.
Cerebral Ischemia/Reperfusion Rat middle cerebral artery occlusion modelThis compoundSignificantly reduced cerebral infarction volume and neurological deficits.
Cerebral Ischemia/Reperfusion Oxygen-glucose deprivation/reperfusion (OGD/R) in vitro modelThis compoundIncreased cell viability, decreased LDH release, and reduced apoptotic proportion.
Peripheral Nerve Injury Rat sciatic nerve crush injuryThis compound (0.5 mg/kg i.p./day)Promoted functional recovery and increased myelin sheath thickness.
Demyelination Lysophosphatidylcholine (LPC)-induced demyelination in rat sciatic nerveThis compoundAccelerated remyelination, with a twofold increase in MBP positive axons compared to control.
Homocysteine Reduction Vitamin B12 deficient vegetariansThis compound supplementationReduced mean baseline plasma homocysteine from 15.5 µmol/L to 8.4 µmol/L.

Experimental Protocols

In Vitro Model of Glutamate-Induced Neurotoxicity

Objective: To assess the protective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Methodology:

  • Cell Culture: Primary cortical or retinal neurons are isolated from fetal rats (e.g., gestation days 16-19) and cultured in a suitable medium.

  • Treatment: Cultures are maintained in a medium containing varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) for a chronic exposure period.

  • Induction of Neurotoxicity: A brief exposure to a high concentration of glutamate (e.g., 1 mM) is used to induce excitotoxicity.

  • Assessment of Cell Viability: Neurotoxicity is quantitatively assessed using methods such as the trypan blue exclusion assay or MTT assay to determine the percentage of viable cells.

Glutamate_Neurotoxicity_Workflow Start Start: Primary Neuronal Culture Treatment Chronic Exposure: This compound-containing medium Start->Treatment Glutamate Induction of Neurotoxicity: Brief exposure to Glutamate Treatment->Glutamate Assessment Assessment of Cell Viability: Trypan Blue or MTT Assay Glutamate->Assessment End End: Quantify Neuroprotection Assessment->End

Caption: Experimental workflow for in vitro glutamate neurotoxicity assay.

In Vivo Model of Sciatic Nerve Crush Injury

Objective: To evaluate the effect of this compound on nerve regeneration and functional recovery after peripheral nerve injury.

Methodology:

  • Animal Model: Adult mice or rats undergo a surgical procedure to induce a crush injury to the sciatic nerve.

  • Treatment: Animals receive daily intraperitoneal injections of this compound (e.g., 65 or 130 µg/kg) or saline as a control for a specified duration (e.g., 21 days).

  • Functional Assessment: Functional recovery is assessed at regular intervals using methods like walking track analysis to measure parameters such as paw length and toe spread.

  • Histomorphological Analysis: At the end of the treatment period, sciatic nerve and target muscle tissues are collected for histological and electron microscopy analysis to assess axonal regeneration, myelin sheath thickness, and muscle cross-sectional area.

  • Molecular Analysis: Expression of growth-associated proteins (e.g., GAP-43) and neurotrophic factors in nerve tissue and dorsal root ganglia can be quantified using qRT-PCR.

Sciatic_Nerve_Crush_Workflow Start Start: Sciatic Nerve Crush Injury in Rodents Treatment Daily Treatment: Intraperitoneal this compound Start->Treatment Functional_Assessment Functional Assessment: Walking Track Analysis Treatment->Functional_Assessment Throughout treatment period Histology Histomorphological Analysis: Nerve and Muscle Tissue Treatment->Histology End of treatment Molecular Molecular Analysis: qRT-PCR for Neurotrophic Factors Treatment->Molecular End of treatment End End: Evaluate Nerve Regeneration and Functional Recovery Functional_Assessment->End Histology->End Molecular->End

Caption: Experimental workflow for in vivo sciatic nerve crush injury model.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound possesses significant neuroprotective properties, acting through a variety of mechanisms to protect neurons from damage and promote repair. Its ability to attenuate excitotoxicity, inhibit apoptosis, promote regeneration and remyelination, and modulate key signaling pathways highlights its therapeutic potential for a range of neurological disorders.

Future research should focus on further elucidating the precise molecular targets of this compound and its downstream signaling cascades. Well-designed clinical trials are necessary to translate these promising preclinical findings into effective therapies for patients with neurodegenerative diseases and peripheral neuropathies. Further investigation into optimal dosing, delivery methods, and combination therapies will also be crucial for maximizing the therapeutic benefits of this compound.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Methylcobalamin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the active form of vitamin B12, plays a crucial role in various metabolic pathways, including the methylation of homocysteine to methionine. Its quantification in plasma is essential for clinical diagnostics, nutritional status assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound in biological matrices. This document provides detailed application notes and protocols for the quantification of this compound in plasma using HPLC, with a focus on sample preparation, chromatographic conditions, and method validation.

A sensitive assay method for this compound is crucial as it is an endogenous substance found at low levels in human plasma and is known to be light-labile.[1] Stability tests have shown that this compound is stable in plasma when stored in amber tubes and exposed to less than 10 lux of light. Therefore, all procedures should be performed under red light or with minimal light exposure to ensure the integrity of the analyte.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma by HPLC involves several key steps, from sample collection to data analysis.

workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection Plasma Sample Collection (Amber Tubes) SampleStorage Storage at -80°C SampleCollection->SampleStorage Protection from light SamplePrep Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep Thaw under red light HPLC_Analysis HPLC Separation SamplePrep->HPLC_Analysis Inject supernatant Detection UV or MS/MS Detection HPLC_Analysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: Experimental workflow for this compound quantification in plasma.

Method 1: HPLC with UV Detection

This method is suitable for routine analysis and when high sensitivity is not a primary requirement.

I. Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium Dihydrogen Orthophosphate (AR grade)

  • Orthophosphoric Acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

II. Chromatographic Conditions
ParameterCondition
HPLC System Shimadzu HPLC system with LC 10AT pump or equivalent
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05M Sodium Dihydrogen Orthophosphate (20:80 v/v), pH adjusted to 3.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV/VIS Detector
Detection Wavelength 376 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

Source: Adapted from a method for the estimation of this compound in pharmaceutical formulations.

III. Standard and Sample Preparation

Standard Stock Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard.

  • Dissolve in 100 mL of mobile phase in a light-resistant volumetric flask.

Working Standard Solution (30 µg/mL):

  • Pipette 3 mL of the stock solution into a 10 mL light-resistant volumetric flask.

  • Dilute to the mark with the mobile phase.

Plasma Sample Preparation (Protein Precipitation):

  • To 0.5 mL of plasma in a microcentrifuge tube, add 1.0 mL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 200 µL of mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Note: All sample handling steps must be performed under red light or in amber-colored tubes to prevent photodegradation of this compound.

IV. Method Validation Summary
ParameterResult
Linearity Range 10-50 µg/mL
Retention Time ~7.8 minutes
Recovery 98.62% to 100.01%
Precision (%RSD) < 2%

Source: Data adapted from validation of a similar method.

Method 2: High-Sensitivity LC-MS/MS Method

This method is ideal for pharmacokinetic studies and clinical applications requiring low detection limits.

I. Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., [13C, 15N]-methylcobalamin)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

II. LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
MS System Agilent 6460 Triple Quadrupole MS/MS or equivalent
Column Poroshell 120 EC C18 (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 5 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in methanol
Gradient Elution A suitable gradient to separate the analyte from matrix components.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard.
Column Temperature 40°C

Source: General conditions adapted from various LC-MS/MS methods for B vitamins.

III. Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Prepare individual stock solutions of this compound and the internal standard in methanol.

Working Standard Solutions:

  • Prepare a mixed stock solution of this compound at 1 µg/mL in methanol.

  • Serially dilute the mixed stock solution to prepare calibration standards ranging from 0.05 to 20 ng/mL.

Plasma Sample Preparation (Protein Precipitation):

  • To 0.1 mL of plasma in an amber microcentrifuge tube, add the internal standard.

  • Add 0.2 mL of cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

Note: Due to the high sensitivity of this method, it is critical to handle all samples and standards under red light to prevent degradation.

IV. Method Validation Summary
ParameterResult
Linearity Range 0.05 - 20 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Accuracy and Precision ≤15%
Stability Stable in plasma for 21 hours at room temperature (<10 lux) and for 205 days when frozen.

Source: Data from a validated LC-MS/MS method for this compound in human plasma.

Signaling Pathway Visualization

While this compound itself is not part of a signaling pathway in the traditional sense, its role as a cofactor in the methionine synthase reaction is a critical metabolic step.

methionine_cycle Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine  Methyl Group Transfer THF Tetrahydrofolate (THF) MTHF 5-Methyltetrahydrofolate (5-MTHF) MTHF->THF MS Methionine Synthase MTHF->MS Cob_I Cob(I)alamin MTHF->Cob_I Methyl Group MeCbl This compound (MeCbl) MeCbl->Homocysteine Cofactor MeCbl->Cob_I Demethylation Cob_I->MeCbl Remethylation

Caption: Role of this compound in the Methionine Cycle.

Conclusion

The described HPLC and LC-MS/MS methods provide reliable and validated approaches for the quantification of this compound in plasma. The choice of method will depend on the specific requirements of the study, with UV detection being suitable for general purposes and LC-MS/MS offering higher sensitivity for demanding applications. Adherence to protocols for handling light-sensitive samples is paramount to ensure accurate and reproducible results.

References

Application Note: Quantitative Analysis of Methylcobalamin using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated UV-Vis spectrophotometric method for the quantitative analysis of methylcobalamin (B1676134), an active form of vitamin B12. This compound is a vital coenzyme involved in various metabolic pathways, and its accurate quantification is crucial for quality control in pharmaceutical formulations.[1][2] This document provides a straightforward and cost-effective protocol for the determination of this compound in bulk and pharmaceutical dosage forms, adhering to ICH guidelines for validation. The method utilizes the characteristic absorption of this compound in the visible range, offering a rapid and reliable analytical solution for researchers, scientists, and drug development professionals.

Introduction

This compound (MeCbl), a cobalamin, is the methylated, active form of vitamin B12.[3] It acts as a crucial cofactor for methionine synthase, an enzyme involved in the conversion of homocysteine to methionine.[3] Deficiencies in vitamin B12 can lead to various neurological and hematological disorders. Consequently, accurate and reliable analytical methods for the quantification of this compound in pharmaceutical preparations are of paramount importance to ensure their safety and efficacy.

UV-Vis spectrophotometry is a widely adopted analytical technique for the determination of this compound due to its simplicity, speed, and cost-effectiveness.[1] The method is based on the principle that this compound absorbs light in the UV-Visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration. This application note presents a detailed protocol for the analysis of this compound using UV-Vis spectrophotometry, including instrument parameters, preparation of standard and sample solutions, and method validation.

Principle of the Method

The quantitative determination of this compound is based on the measurement of its absorbance at the wavelength of maximum absorption (λmax). This compound exhibits a distinct absorption spectrum in the UV-Visible range, with a characteristic peak around 351-354 nm. By preparing a standard calibration curve of known this compound concentrations versus their corresponding absorbances, the concentration of an unknown sample can be accurately determined.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Distilled water (or Methanol, as specified in the protocol)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800)

  • Quartz cuvettes (1 cm path length)

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of distilled water (or methanol).

  • Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.

  • Protect the solution from light, as this compound is light-sensitive.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with distilled water (or methanol) to obtain working standard solutions in the concentration range of 2-10 µg/mL.

  • Measure the absorbance of each working standard solution at the λmax of 351 nm against a solvent blank.

  • Plot a calibration curve of absorbance versus concentration.

Preparation of Sample Solution (for Tablet Dosage Form)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add about 70 mL of distilled water (or methanol) and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Make up the volume to 100 mL with the same solvent.

  • Filter the solution through a suitable filter paper.

  • Dilute an appropriate aliquot of the filtrate with the solvent to obtain a final concentration within the linearity range.

Sample Analysis
  • Measure the absorbance of the final sample solution at 351 nm against the solvent blank.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the pharmaceutical dosage form.

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference
Wavelength of Maximum Absorption (λmax)
In Distilled Water351 nm
In Methanol354 nm
In pH 7 Buffer522 nm, 342 nm, 266 nm
Linearity Range
In Distilled Water3-9 µg/mL
In Methanol15-35 µg/mL
Molar Absorptivity (ε) at pH 7
at 522 nm9,357 L·mol⁻¹·cm⁻¹
at 342 nm14,416 L·mol⁻¹·cm⁻¹
at 266 nm19,897 L·mol⁻¹·cm⁻¹
Correlation Coefficient (r²) > 0.999
Recovery 98.8 - 101.2 %

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification stock Standard Stock Solution (100 µg/mL) working Working Standard Solutions (2-10 µg/mL) stock->working calibration Calibration Curve Generation working->calibration sample_prep Sample Preparation (from tablets) measurement Absorbance Measurement (λmax = 351 nm) sample_prep->measurement concentration Concentration Determination measurement->concentration calibration->concentration calculation Final Amount Calculation concentration->calculation

Caption: Experimental workflow for the UV-Vis spectrophotometric analysis of this compound.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output drug This compound (Bulk Drug/Formulation) uv_vis UV-Vis Spectrophotometry drug->uv_vis is analyzed by beer_lambert Beer-Lambert Law (A = εbc) uv_vis->beer_lambert is based on qc Quality Control Assessment (Assay, Purity) beer_lambert->qc enables

Caption: Logical relationship of UV-Vis spectrophotometry in this compound quality control.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, accurate, and precise means for the quantitative analysis of this compound in pharmaceutical formulations. The method is validated according to ICH guidelines and is suitable for routine quality control analysis. The straightforward nature of the protocol, coupled with the accessibility of the instrumentation, makes it an attractive analytical technique for the pharmaceutical industry.

References

Application Notes and Protocols for Methylcobalamin in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is essential for the maintenance and function of the nervous system.[1][2] It plays a crucial role in methylation reactions necessary for DNA and protein synthesis, and has demonstrated significant neuroprotective and neuroregenerative properties.[1] In primary neuron cultures, this compound has been shown to promote neurite outgrowth, enhance neuronal survival, and protect against various neurotoxic insults.[1][3] These effects are primarily mediated through the activation of key signaling pathways, including the Akt/mTOR and Erk1/2 pathways.

These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to study its effects on neurite outgrowth and neuroprotection.

Data Presentation

Table 1: Effective Concentrations of this compound in Primary Neuron Cultures
Neuron TypeApplicationEffective Concentration RangeObserved Effects
Cerebellar Granule NeuronsNeurite Outgrowth>100 nMPromotion of neurite outgrowth via Akt/mTOR pathway activation.
Dorsal Root Ganglion NeuronsNeurite Outgrowth & Survival>100 nMPromotion of neurite outgrowth and neuronal survival through the methylation cycle, activating Erk1/2 and Akt.
Retinal NeuronsNeuroprotection (anti-glutamate toxicity)10 nM - 10 µM (chronic exposure)Protection against NMDA-receptor-mediated glutamate (B1630785) neurotoxicity.
Embryonic Stem Cell-derived Motor NeuronsNeuroprotection (ALS model)Dose-dependentPrevention of motor neuron death induced by SOD1-G93A astrocytes.

Signaling Pathways

This compound exerts its neurotrophic and neuroprotective effects by modulating specific intracellular signaling cascades. The two primary pathways identified are the Akt/mTOR pathway, crucial for neurite outgrowth, and the Erk1/2 pathway, involved in both neurite outgrowth and cell survival.

Methylcobalamin_Signaling_Pathways MeCbl This compound Receptor Receptor MeCbl->Receptor Methylation Methylation Cycle Receptor->Methylation Akt Akt Methylation->Akt Erk Erk1/2 Methylation->Erk mTOR mTOR Akt->mTOR NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival NeuriteOutgrowth Neurite Outgrowth mTOR->NeuriteOutgrowth Erk->NeuriteOutgrowth Erk->NeuronalSurvival

This compound signaling pathways in neurons.

Experimental Protocols

Protocol 1: Assessment of Neurite Outgrowth in Primary Cortical Neurons

This protocol details the methodology for evaluating the effect of this compound on neurite outgrowth in primary cortical neuron cultures.

Neurite_Outgrowth_Workflow Start Start Culture Culture Primary Cortical Neurons Start->Culture Treat Treat with This compound Culture->Treat Fix Fix and Stain (βIII-tubulin) Treat->Fix Image Image Acquisition Fix->Image Analyze Quantify Neurite Length (e.g., ImageJ) Image->Analyze End End Analyze->End

Workflow for neurite outgrowth assessment.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Neuronal culture medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and Penicillin-Streptomycin)

  • This compound stock solution (in sterile water or PBS)

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% goat serum in PBS)

  • Primary antibody: anti-βIII-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Primary Neuron Culture:

    • Isolate primary cortical neurons from E18 rat embryos following established protocols.

    • Plate dissociated neurons on Poly-D-lysine coated 24-well plates containing coverslips at a suitable density (e.g., 1 x 10^5 cells/well).

    • Culture neurons in a humidified incubator at 37°C and 5% CO2. Allow neurons to adhere and extend initial processes for 24-48 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in neuronal culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (medium without this compound).

    • Carefully replace half of the medium in each well with the corresponding this compound-containing medium.

    • Incubate the neurons for 48-72 hours.

  • Immunofluorescence Staining:

    • After the treatment period, fix the neurons with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% goat serum in PBS for 1 hour at room temperature.

    • Incubate with primary antibody (anti-βIII-tubulin) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount coverslips onto glass slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope. Capture multiple random fields per coverslip.

    • Quantify neurite length using image analysis software. A common method is to trace individual neurites using the NeuronJ plugin for ImageJ.

    • Measure the total neurite length per neuron.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Retinal Neurons

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary retinal neuron cultures.

Neuroprotection_Workflow Start Start Culture Culture Primary Retinal Neurons Start->Culture PreTreat Chronic Pre-treatment with this compound Culture->PreTreat Induce Induce Excitotoxicity (Glutamate) PreTreat->Induce Assess Assess Cell Viability (e.g., Trypan Blue, TUNEL) Induce->Assess End End Assess->End

Workflow for neuroprotection assessment.

Materials:

  • Primary retinal neurons (e.g., from E16-19 rat embryos)

  • Poly-D-lysine coated culture plates

  • Neuronal culture medium

  • This compound stock solution

  • Glutamate solution

  • Cell viability assay reagents (e.g., Trypan Blue, or a TUNEL assay kit for apoptosis detection)

  • Microscope

Procedure:

  • Primary Retinal Neuron Culture:

    • Isolate primary retinal neurons from E16-19 rat embryos.

    • Plate the dissociated cells on Poly-D-lysine coated plates.

    • Culture the neurons in a humidified incubator at 37°C and 5% CO2.

  • Chronic this compound Treatment:

    • Immediately after plating, add this compound to the culture medium at final concentrations ranging from 10 nM to 10 µM. Include a vehicle control.

    • Culture the neurons in the presence of this compound for the desired duration (e.g., 4-7 days) to allow for chronic exposure.

  • Glutamate-Induced Excitotoxicity:

    • After the chronic pre-treatment period, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 10-30 minutes).

    • Remove the glutamate-containing medium and replace it with fresh, glutamate-free culture medium (still containing the respective concentrations of this compound).

    • Incubate for 24 hours to allow for the progression of cell death.

  • Assessment of Cell Viability:

    • Trypan Blue Exclusion Assay:

      • Stain the cells with Trypan Blue solution.

      • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

      • Calculate the percentage of cell viability.

    • TUNEL Assay (for apoptosis):

      • Follow the manufacturer's instructions for the TUNEL assay kit to label apoptotic cells.

      • Counterstain with a nuclear dye (e.g., DAPI).

      • Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.

Conclusion

This compound is a potent neurotrophic and neuroprotective agent in primary neuron cultures. The provided protocols offer a framework for investigating its effects on neurite outgrowth and neuronal survival. Researchers can adapt these methodologies to specific neuronal subtypes and experimental questions. The quantitative data and understanding of the underlying signaling pathways will be valuable for drug development professionals exploring therapeutic applications of this compound for neurological disorders.

References

Application Notes and Protocols for in vivo Administration of Methylcobalamin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methylcobalamin (B1676134) (MeCbl), an active coenzyme form of vitamin B12, is crucial for the normal functioning of the nervous system. It plays a significant role in nucleic acid, protein, and lipid metabolism through methyl transfer reactions.[1] In clinical practice, MeCbl is frequently used to treat peripheral neuropathies, such as diabetic neuropathy and neuralgia.[2][3][4] In rodent models, MeCbl has demonstrated neuroprotective and restorative effects across various injury and disease paradigms, including peripheral nerve injury, diabetic neuropathy, chemotherapy-induced neuropathic pain, and cerebral ischemia.[1] It has been shown to promote the regeneration of injured nerves, enhance nerve conduction velocity, and modulate inflammatory responses.

These application notes provide a comprehensive overview of the in vivo administration of this compound in rodent models, summarizing quantitative data from various studies, detailing experimental protocols, and visualizing key mechanistic pathways.

Data Presentation: Quantitative Summary

The following tables summarize the dosages, administration routes, and therapeutic effects of this compound as reported in various rodent studies.

Table 1: Dosage and Administration of this compound in Rodent Models

Rodent ModelThis compound DoseAdministration RouteFrequency & DurationKey Findings / OutcomesReference(s)
Sciatic Nerve Crush Injury (Mouse)65 µg/kg or 130 µg/kgIntraperitoneal (i.p.)Daily for up to 21 daysImproved functional recovery, thickened myelin sheath, upregulated neurotrophic factors.
Diabetic Neuropathy (Rat)10 mg/kgIntramuscular (i.m.)Every other day for 16 weeksNormalized nerve conduction velocity and Protein Kinase C (PKC) activity; suppressed oxidative stress.
Diabetic Neuropathy (Rat)500 µg/kgIntramuscular (i.m.)Daily for 16 weeksAmeliorated peripheral nerve lesions and protected against myelinated nerve fiber loss.
Diabetic Peripheral Neuropathy (Rat)175 µg/kgOral (p.o.)Daily for 8 weeksAmeliorated delayed motor nerve conduction velocity and inhibited Na+,K+-ATPase activity.
Vincristine-Induced Neuropathic Pain (Rat)0.12 - 1 mg/kgIntraperitoneal (i.p.)Dose-dependentlyAttenuated mechanical allodynia and thermal hyperalgesia.
Amyotrophic Lateral Sclerosis (ALS) Model (Wobbler Mouse)3 mg/kg or 30 mg/kgIntraperitoneal (i.p.)Daily for 4 weeksThe 30 mg/kg dose inhibited muscle weakness and increased bicep (B1204527) muscle weight.
Brachial Plexus Injury (Rat)0.5 mg/kgSystemic/LocalConsecutively for 12 daysAugmented sensory and motor behavioral recovery.
Pharmacokinetics Study (Rat)5 - 20 mg/kgIV, IM, SCSingle doseShowed high bioavailability (approx. 100%) after intramuscular and subcutaneous administration.

Table 2: Summary of Therapeutic Effects and Molecular Mechanisms

Rodent Model / ConditionTherapeutic Effect(s)Molecular Mechanism(s)Reference(s)
Sciatic Nerve Crush InjuryPromotes functional and morphological recovery; prevents target muscle atrophy.Upregulates mRNA expression of Growth Associated Protein 43 (GAP-43), Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Ciliary Neurotrophic Factor (CNTF).
Diabetic NeuropathyNormalizes nerve conduction velocity; protects nerve structure.Corrects impaired neural signaling of Protein Kinase C (PKC) and suppresses oxidative stress-induced damage. Upregulates neural Insulin-like Growth Factor-1 (IGF-1) gene expression.
Vincristine-Induced Neuropathic PainAttenuates neuropathic pain (mechanical allodynia and thermal hyperalgesia).Inhibits activation of NADPH oxidase and the downstream NF-κB pathway; rebalances spinal cytokines (decreases TNF-α, increases IL-10).
Lysophosphatidylcholine-Induced DemyelinationPromotes remyelination and recovery of motor and sensory functions.Promotes Schwann cell differentiation by downregulating Erk1/2 activity and increasing myelin basic protein (MBP) expression.
Cerebral Ischemia/Reperfusion InjuryReduces cerebral infarction volume and neurological deficits; anti-inflammatory and anti-apoptotic.Exerts neuroprotective effects through the activation of the ERK1/2 signaling pathway.
Brachial Plexus InjuryPotentiates nerve regeneration and functional recovery.Modulates Substance P (SP) and iba1 expression in the spinal dorsal horn, and BDNF and S100 in the injured nerve.

Experimental Protocols

Protocol 1: Sciatic Nerve Crush Injury and this compound Administration in Mice

This protocol is adapted from studies investigating the restorative effects of MeCbl on peripheral nerve injury.

1. Animals:

  • Adult male ICR mice (or similar strain), 8-10 weeks old.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Materials:

  • This compound (Mecobalamin)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (forceps, scissors, vessel clamp)

  • Suture materials

3. Experimental Procedure:

  • Anesthesia: Anesthetize the mouse using the chosen anesthetic. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Surgical Procedure (Sciatic Nerve Crush):

    • Place the mouse in a prone position and shave the hair from the right thigh.

    • Disinfect the surgical area with 70% ethanol.

    • Make a small skin incision over the thigh to expose the biceps femoris muscle.

    • Separate the muscle fibers by blunt dissection to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve and crush it for 15 seconds using a vessel clamp at a point 10 mm proximal to the trifurcation.

    • Close the muscle and skin layers with sutures.

  • This compound Administration:

    • Prepare MeCbl solutions in sterile saline at the desired concentrations (e.g., 65 µg/kg and 130 µg/kg).

    • Beginning on the day of surgery, administer the MeCbl solution or saline (vehicle control) via intraperitoneal (i.p.) injection.

    • Continue daily injections for the duration of the study (e.g., 21 days).

4. Outcome Assessments:

  • Functional Recovery: Perform walking track analysis at set time points (e.g., weekly) to calculate the Sciatic Functional Index (SFI).

  • Histomorphology: At the end of the study, perfuse the animals, harvest the sciatic nerves, and process them for transmission electron microscopy to assess myelin sheath thickness and nerve fiber morphology.

  • Gene Expression: Harvest dorsal root ganglia (L4-6) and/or sciatic nerve tissue for quantitative real-time PCR (qRT-PCR) to analyze the expression of neurotrophic factors (NGF, BDNF) and growth-associated proteins (GAP-43).

Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy and this compound Treatment in Rats

This protocol describes the induction of diabetes and subsequent MeCbl treatment to study diabetic neuropathy, based on established methods.

1. Animals:

  • Male Wistar or Sprague-Dawley rats, 8 weeks old.

2. Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Sterile saline

  • Blood glucose meter

3. Experimental Procedure:

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Induce diabetes by a single intravenous (i.v.) or intraperitoneal (i.p.) injection of STZ (e.g., 40-60 mg/kg).

    • Confirm diabetes 72 hours later by measuring blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic.

  • This compound Administration:

    • Divide diabetic rats into treatment and vehicle control groups.

    • Prepare MeCbl solution in sterile saline.

    • Administer MeCbl (e.g., 500 µg/kg or 10 mg/kg) via intramuscular (i.m.) injection.

    • Administer daily or on alternate days for the study duration (e.g., 16 weeks). The control group receives saline injections.

4. Outcome Assessments:

  • Nerve Conduction Velocity (NCV): Measure motor or sensory NCV at the beginning and end of the treatment period to assess nerve function.

  • Histopathology: Harvest sciatic or sural nerves for morphometrical analysis of myelinated fibers.

  • Biochemical Analysis: Analyze nerve tissue for markers of oxidative stress (e.g., 8-hydroxydeoxyguanosine) and PKC activity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow and Signaling Diagrams

The following diagrams, generated using DOT language, illustrate a typical experimental workflow and the molecular signaling pathways modulated by this compound in rodent models.

G cluster_prep Phase 1: Model Induction cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Outcome Analysis A Rodent Acclimatization (e.g., Male ICR Mice) B Anesthesia A->B C Surgical Procedure (Sciatic Nerve Crush) B->C D Group Allocation (Control, MeCbl Low, MeCbl High) C->D E Daily Intraperitoneal Injection (Saline or MeCbl for 21 days) D->E F Behavioral Testing (Walking Track Analysis) E->F G Tissue Harvesting (Sciatic Nerve, DRG) E->G H Histomorphological Analysis (Myelin Sheath Thickness) G->H I Molecular Analysis (qRT-PCR for Neurotrophic Factors) G->I

Caption: Experimental workflow for a sciatic nerve injury study.

G cluster_drg Dorsal Root Ganglion (DRG) cluster_nerve Injured Nerve Tissue cluster_outcome Therapeutic Outcomes mecobalamin This compound Administration ngf NGF mRNA ↑ mecobalamin->ngf bdnf BDNF mRNA ↑ mecobalamin->bdnf cntf CNTF mRNA ↑ mecobalamin->cntf gap43 GAP-43 mRNA ↑ mecobalamin->gap43 regen Axonal Regeneration ngf->regen bdnf->regen cntf->regen gap43->regen myelin Myelination ↑ (Myelin Sheath Thickening) regen->myelin func Functional Recovery ↑ regen->func atrophy Muscle Atrophy ↓ func->atrophy

Caption: MeCbl's role in peripheral nerve regeneration.

G vincristine (B1662923) Vincristine Injury nadph NADPH Oxidase Activation vincristine->nadph mecobalamin This compound mecobalamin->nadph inhibits nfkb NF-κB Pathway Activation (p-p65 ↑) nadph->nfkb tnfa TNF-α Production ↑ nfkb->tnfa il10 IL-10 Production ↓ nfkb->il10 inhibits pain Neuropathic Pain (Allodynia & Hyperalgesia) tnfa->pain il10->pain

Caption: MeCbl pathway in vincristine-induced pain.

G ischemia Cerebral Ischemia/ Reperfusion Injury protection Neuroprotection (Reduced Infarct Volume) ischemia->protection induces damage mecobalamin This compound erk ERK1/2 Pathway Activation mecobalamin->erk activates inflammation Inflammation ↓ erk->inflammation apoptosis Apoptosis ↓ erk->apoptosis autophagy Autophagy Flux ↑ erk->autophagy inflammation->protection apoptosis->protection autophagy->protection

Caption: MeCbl's neuroprotective pathway in cerebral ischemia.

References

Application Notes and Protocols: Investigating the Effects of Methylcobalamin on Nerve Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and effective techniques to study the therapeutic potential of methylcobalamin (B1676134) in promoting nerve regeneration. This document outlines detailed protocols for in vitro and in vivo models, as well as methodologies for clinical investigation. The provided information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of this compound and elucidate its mechanisms of action in neuronal repair.

In Vitro Models: Dissecting Cellular Mechanisms

In vitro models are indispensable for investigating the direct effects of this compound on specific cell types involved in nerve regeneration, primarily neurons and Schwann cells. The Dorsal Root Ganglion (DRG) neuron and Schwann cell co-culture system is a powerful tool to study myelination.

DRG Neuron and Schwann Cell Co-culture for Myelination Assay

This model recapitulates the crucial interaction between axons and Schwann cells, leading to the formation of myelin sheaths.[1][2]

Experimental Protocol:

1.1.1. Preparation of Purified Schwann Cells:

  • Isolate sciatic nerves from neonatal Sprague-Dawley rat pups (postnatal day 2).

  • Dissociate the tissue into individual cells.

  • Purify Schwann cells using antimitotic agents to eliminate contaminating fibroblasts.[3]

  • Expand the purified Schwann cell population in appropriate growth medium.

1.1.2. Preparation of Purified DRG Neurons:

  • Dissect DRGs from embryonic day 15 rat embryos.[3]

  • Dissociate the ganglia to obtain a single-cell suspension of neurons.

  • Plate neurons on a suitable substrate, such as poly-L-lysine and laminin-coated coverslips.[4]

  • Purify the neuronal culture using antimetabolic agents to remove non-neuronal cells.

1.1.3. Co-culture and Myelination Induction:

  • Once the DRG neurons have established a network of axons, seed the purified Schwann cells onto the neuronal culture.

  • Allow the Schwann cells to proliferate and align along the axons.

  • To induce myelination, switch the co-culture to a myelination-permissive medium containing ascorbic acid (50 µg/mL).

  • Culture for 2-3 weeks to allow for the formation of compact myelin.

1.1.4. Assessment of Myelination:

  • Fix the co-cultures and perform immunofluorescence staining for Myelin Basic Protein (MBP), a major component of the myelin sheath.

  • Quantify the number and length of myelinated segments.

  • Transmission electron microscopy can be used for ultrastructural analysis of myelin sheath thickness and compaction.

Brief Protocol for Immunofluorescence Staining of Myelin Basic Protein (MBP):

  • Fix cells with 4% paraformaldehyde.

  • Permeabilize with a solution containing Triton X-100.

  • Block non-specific binding with a blocking buffer (e.g., containing fetal bovine serum).

  • Incubate with a primary antibody against MBP overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Mount coverslips and visualize using a fluorescence microscope.

Investigating Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cell survival, proliferation, and differentiation. Western blotting is a standard technique to assess the activation state of these pathways.

Experimental Protocol: Western Blotting for p-Erk1/2 and p-Akt

  • Culture Schwann cells or DRG neurons and treat with this compound at various concentrations and time points.

  • Lyse the cells in a suitable lysis buffer to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of Erk1/2 and Akt, as well as antibodies for the total proteins as loading controls.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Diagram of this compound's Action on Schwann Cell Signaling:

Methylcobalamin_Schwann_Cell_Signaling MeCbl This compound Erk12 Erk1/2 MeCbl->Erk12 downregulates activity Differentiation Schwann Cell Differentiation Erk12->Differentiation MBP_Expression MBP Expression Differentiation->MBP_Expression Myelination Myelination MBP_Expression->Myelination

Caption: this compound promotes Schwann cell differentiation and myelination by downregulating Erk1/2 activity.

In Vivo Models: Assessing Functional and Structural Recovery

Animal models of peripheral nerve injury are crucial for evaluating the therapeutic efficacy of this compound in a complex biological system. The rat sciatic nerve crush injury model is widely used.

Sciatic Nerve Crush Injury Model and Treatment
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Anesthetize the rat and expose the sciatic nerve. Crush the nerve at a specific site for a defined duration using fine forceps.

  • Treatment: Administer this compound (e.g., 500 µg/kg, intraperitoneally) or a vehicle control daily, starting immediately after the injury.

Functional Assessment: Nerve Conduction Velocity (NCV) Studies

NCV is a direct measure of the functional integrity of myelinated nerve fibers.

Experimental Protocol:

  • Anesthetize the rat at selected time points post-injury.

  • Place stimulating electrodes at two points along the sciatic nerve (e.g., sciatic notch and ankle).

  • Place recording electrodes on the corresponding muscle (e.g., gastrocnemius).

  • Deliver a supramaximal electrical stimulus at each stimulation point and record the compound muscle action potential (CMAP).

  • Measure the latency (time from stimulus to the onset of the CMAP) for both proximal and distal stimulation sites.

  • Measure the distance between the two stimulating electrodes.

  • Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

Structural Assessment: Histomorphometric Analysis

This technique provides quantitative data on the structural aspects of nerve regeneration.

Experimental Protocol:

  • At the end of the experiment, perfuse the animal and dissect the sciatic nerve.

  • Process the nerve segment distal to the crush site for embedding in resin.

  • Cut semi-thin cross-sections and stain with toluidine blue.

  • Acquire images of the nerve cross-sections using a light microscope.

  • Using image analysis software, quantify the following parameters:

    • Number of myelinated axons

    • Axon diameter

    • Myelin sheath thickness

    • G-ratio (axon diameter / myelinated fiber diameter)

Protein Expression Analysis

Western blotting and immunohistochemistry can be used to assess the expression of key proteins involved in nerve regeneration.

Experimental Protocol: Western Blotting for GAP43 and S100

  • Dissect the sciatic nerve tissue and homogenize to extract protein.

  • Follow the general Western blotting protocol as described in section 1.2.

  • Use primary antibodies against Growth-Associated Protein 43 (GAP43) to assess axonal regeneration and S100 to evaluate Schwann cell activity.

Diagram of an In Vivo Experimental Workflow:

InVivo_Workflow cluster_Phase1 Induction & Treatment cluster_Phase2 Assessment cluster_Phase3 Outcome SNI Sciatic Nerve Crush Injury Treatment This compound Administration SNI->Treatment NCV Nerve Conduction Velocity (NCV) Treatment->NCV Histo Histomorphometric Analysis Outcome Evaluation of Nerve Regeneration NCV->Outcome WB Western Blotting (GAP43, S100) Histo->Outcome WB->Outcome

Caption: A typical workflow for in vivo assessment of this compound on nerve regeneration.

Quantitative Data Summary from Preclinical Studies:

ParameterAnimal ModelTreatment GroupControl GroupOutcomeReference
Nerve Conduction Velocity (m/s) Rat Sciatic Nerve CrushThis compound (500 µg/kg) + Vitamin EUntreatedImproved NCV
Rat Sciatic Nerve CrushLocal this compoundVehicleImproved NCV
Axon Diameter (µm) Rat End-to-Side NeurorrhaphyThis compoundPBSIncreased axon diameter at 3 and 6 months
Myelin Sheath Thickness (µm) Rat End-to-Side NeurorrhaphyThis compoundPBSIncreased myelin thickness at 3 and 6 months

Clinical Investigation: Evaluating Therapeutic Potential in Humans

Clinical trials are essential to translate preclinical findings into therapeutic applications for patients with peripheral neuropathies.

Study Design and Patient Population
  • Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Open-label studies can provide preliminary data.

  • Population: Patients with well-defined peripheral neuropathies, such as diabetic peripheral neuropathy or chemotherapy-induced peripheral neuropathy.

Intervention and Dosage
  • Dosage: Dosages have varied in clinical trials. Oral doses of 1500 µ g/day have been used. Intramuscular injections of 500 µg three times a week have also been studied.

  • Duration: Treatment duration typically ranges from several weeks to months. A 24-week trial has shown symptomatic improvement.

Outcome Measures
  • Primary Outcome: A composite score that includes patient-reported symptoms and objective neurological examination, such as the Toronto Clinical Scoring System (TCSS).

  • Secondary Outcomes:

    • Nerve conduction studies (motor and sensory nerve conduction velocities and amplitudes).

    • Pain assessment using validated scales (e.g., Visual Analog Scale, LANSS Pain Scale).

    • Quality of life questionnaires.

    • Safety and tolerability assessments.

Quantitative Data from a Clinical Study on Diabetic Polyneuropathy:

Outcome MeasureBaseline (Mean ± SD)24 Weeks Post-Treatment (Mean ± SD)p-valueReference
Toronto Clinical Scoring System 8.5 ± 3.46.5 ± 3.6< 0.0001
Ulnar Motor Amplitude (mV) 8.4 ± 3.09.2 ± 3.00.04
Ulnar Motor Conduction Velocity (m/s) 52.3 ± 5.653.6 ± 5.90.06

Diagram of a Clinical Trial Workflow:

Clinical_Trial_Workflow cluster_Phase1 Enrollment & Baseline cluster_Phase2 Intervention cluster_Phase3 Follow-up & Analysis Recruitment Patient Recruitment (Peripheral Neuropathy) Baseline Baseline Assessment (TCSS, NCV, Pain Score) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA This compound Randomization->GroupA GroupB Placebo Randomization->GroupB FollowUp Follow-up Assessments (e.g., 24 weeks) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis

Caption: A simplified workflow for a randomized controlled clinical trial of this compound.

References

Application of Methylcobalamin in Diabetic Neuropathy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that leads to pain, numbness, and other sensory and motor deficits. The pathogenesis is complex, involving multiple factors such as hyperglycemia-induced oxidative stress, inflammation, and impaired nerve regeneration.[1][2][3] Methylcobalamin (B1676134), the active form of vitamin B12, has emerged as a promising therapeutic agent in the management of diabetic neuropathy.[4][5] It plays a crucial role in the maintenance and regeneration of the nervous system. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in diabetic neuropathy.

Mechanism of Action of this compound in Diabetic Neuropathy

This compound exerts its neuroprotective effects through several mechanisms:

  • Promotion of Myelination: It is essential for the synthesis of myelin, the protective sheath around nerve fibers, thereby promoting nerve regeneration and improving nerve conduction.

  • Reduction of Oxidative Stress: this compound has been shown to mitigate oxidative stress, a key factor in the development of diabetic neuropathy. It can help reduce the levels of damaging reactive oxygen species (ROS) and protect nerve cells from oxidative damage.

  • Modulation of Signaling Pathways: It influences intracellular signaling pathways crucial for neuronal survival and function, including the Protein Kinase C (PKC), PI3K/Akt, and MAPK pathways.

  • Neurotrophic Support: this compound can upregulate the expression of neurotrophic factors like nerve growth factor (NGF), which are vital for the growth and survival of neurons.

  • Analgesic Effects: It has demonstrated analgesic properties, alleviating neuropathic pain associated with diabetic neuropathy.

Data Presentation: Efficacy of this compound in Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies on the effects of this compound in diabetic neuropathy.

Table 1: Effects of this compound on Nerve Conduction Velocity (NCV) in Animal Models

Animal ModelTreatment GroupDosageDurationOutcome on NCVReference
Streptozotocin-induced diabetic ratsThis compound500 µg/kg/day, i.m.16 weeksSignificant improvement in NCV compared to untreated diabetic rats.
Streptozotocin-induced diabetic ratsThis compound10 mg/kg every other day, i.m.16 weeksNormalized the significant delay in NCV observed in untreated diabetic animals.
Streptozotocin-induced diabetic ratsThis compoundNot specifiedNot specifiedImproved nerve conduction.

Table 2: Clinical Efficacy of this compound in Patients with Diabetic Neuropathy

Study DesignTreatment GroupDosageDurationKey OutcomesReference
Randomized, double-blind, placebo-controlled trialThis compound1000 µ g/day , oral1 yearImproved all neurophysiological parameters.
Randomized positive-control clinical trialThis compound500 µg i.m. 3x/week for 4 weeks, then 500 µg oral 3x/day for 8 weeks12 weeks73% improvement in spontaneous pain and 75% improvement in numbness.
Prospective, open-label studyThis compound1500 µ g/day , oral24 weeksSignificant decline in Toronto Clinical Scoring System (CSS) score.
Double-blind studyThis compoundNot specified4 monthsStatistical improvement in somatic and autonomic symptoms.

Table 3: Effects of this compound on Oxidative Stress Markers

Study PopulationMarkerEffect of this compoundReference
Streptozotocin-induced diabetic rats8-hydroxydeoxyguanosine (8-OHdG)Significantly suppressed the increased number of 8-OHdG-positive cells in the endoneurium.
Patients with diabetic neuropathyMalondialdehyde (MDA)Studies suggest a link between diabetic neuropathy and altered oxidative stress markers like MDA.

Experimental Protocols

Induction of Diabetic Neuropathy in a Rat Model

Objective: To induce a reliable and reproducible model of diabetic neuropathy in rats for preclinical evaluation of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (8 weeks old, 200-250g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

  • Insulin (optional, for managing severe hyperglycemia)

Procedure:

  • Fast the rats overnight (12-14 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before injection. A typical dose is 40-65 mg/kg body weight.

  • Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of the STZ solution.

  • Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 5% sucrose (B13894) solution for the first 24 hours post-injection.

  • Monitor blood glucose levels 48-72 hours after STZ injection and then weekly. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Diabetic neuropathy typically develops over 4-8 weeks. Monitor for signs of neuropathy such as decreased pain sensitivity.

  • A control group of rats should be injected with citrate buffer only.

Assessment of Mechanical Allodynia (von Frey Test)

Objective: To quantify mechanical sensitivity in the hind paws of rats as an indicator of neuropathic pain.

Materials:

  • Von Frey filaments (a set of calibrated monofilaments of increasing stiffness)

  • Elevated wire mesh platform

  • Plexiglass enclosures for individual rats

Procedure:

  • Acclimate the rats to the testing environment by placing them in the enclosures on the wire mesh platform for at least 15-30 minutes before testing.

  • Begin with a filament in the middle of the range (e.g., 4.0 g).

  • Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to buckle slightly. Hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

    • If there is a positive response, use the next finer filament.

    • If there is no response, use the next thicker filament.

  • The pattern of responses is used to calculate the 50% withdrawal threshold.

Assessment of Thermal Hyperalgesia (Hot Plate Test)

Objective: To measure the sensitivity to a noxious thermal stimulus as an indicator of neuropathic pain.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Timer

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Gently place the rat on the hot plate surface and immediately start the timer.

  • Observe the rat for signs of pain, such as licking a hind paw or jumping.

  • Stop the timer at the first sign of a pain response (paw withdrawal latency).

  • Immediately remove the rat from the hot plate to prevent tissue damage.

  • A cut-off time (e.g., 30-45 seconds) should be established to avoid injury if the rat does not respond.

  • Perform at least two to three measurements for each animal, with a sufficient interval between tests.

Measurement of Nerve Conduction Velocity (NCV)

Objective: To assess the functional integrity of peripheral nerves by measuring the speed of electrical impulse propagation.

Materials:

  • Electromyography (EMG) machine with nerve conduction study capabilities

  • Stimulating and recording electrodes (needle or surface electrodes)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad or lamp to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain its body temperature at approximately 37°C.

  • For sciatic nerve NCV, place the recording electrodes over the intrinsic foot muscles.

  • Place the stimulating electrodes at two points along the sciatic nerve: a proximal site (e.g., sciatic notch) and a distal site (e.g., ankle).

  • Deliver a supramaximal electrical stimulus at the proximal site and record the latency of the evoked muscle action potential (M-wave).

  • Deliver a supramaximal stimulus at the distal site and record the latency of the M-wave.

  • Measure the distance between the proximal and distal stimulation sites.

  • Calculate the NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Signaling Pathways and Visualizations

This compound is believed to exert its therapeutic effects by modulating several key signaling pathways implicated in the pathogenesis of diabetic neuropathy.

Oxidative Stress and this compound's Protective Role

Hyperglycemia in diabetes leads to an overproduction of reactive oxygen species (ROS), causing oxidative stress and subsequent nerve damage. This compound can help counteract this by reducing oxidative stress.

Oxidative_Stress_Pathway Hyperglycemia Hyperglycemia Mitochondrial_Dysfunction Mitochondrial Dysfunction Hyperglycemia->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Nerve_Damage Nerve Damage & Apoptosis Oxidative_Stress->Nerve_Damage This compound This compound Antioxidant_Defense Enhanced Antioxidant Defense This compound->Antioxidant_Defense Antioxidant_Defense->Oxidative_Stress PI3K_Akt_Pathway This compound This compound Receptor Neurotrophic Factor Receptor This compound->Receptor activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Experimental_Workflow Induction Induction of Diabetes (STZ) Grouping Animal Grouping (Control, Diabetic, Diabetic + this compound) Induction->Grouping Treatment This compound Administration Grouping->Treatment Behavioral_Testing Behavioral Testing (von Frey, Hot Plate) Treatment->Behavioral_Testing NCV_Measurement Nerve Conduction Velocity (NCV) Measurement Behavioral_Testing->NCV_Measurement Biochemical_Analysis Biochemical & Histological Analysis NCV_Measurement->Biochemical_Analysis Data_Analysis Data Analysis & Conclusion Biochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for Studying Methylation Cycles In Vitro Using Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylation cycle is a fundamental metabolic pathway essential for numerous cellular processes, including DNA synthesis and repair, gene expression, and neurotransmitter synthesis.[1] A key player in this cycle is Methylcobalamin (B1676134) , the active coenzyme form of Vitamin B12. It acts as a crucial cofactor for methionine synthase (MS), the enzyme that catalyzes the remethylation of homocysteine to methionine.[2][3] This reaction is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions within the cell.[4][5] Dysregulation of the methylation cycle has been implicated in a wide range of pathologies, making it a critical area of study for researchers and drug development professionals.

These application notes provide a comprehensive guide to utilizing this compound in in vitro models to dissect the intricacies of the methylation cycle. Detailed protocols for key experiments are provided to enable the investigation of enzyme kinetics, the impact of this compound deficiency, and the overall methylation potential of a system.

Biochemical Pathway: The Methylation Cycle

The methylation cycle, also known as the one-carbon metabolism pathway, is a series of interconnected biochemical reactions. This compound plays a central role in the methionine cycle, which is intricately linked to the folate cycle.

  • Methionine Cycle: Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group to a variety of acceptor molecules (DNA, RNA, proteins, etc.) in reactions catalyzed by methyltransferases, yielding S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine.

  • Role of this compound: Methionine synthase (MTR), with this compound as a cofactor, transfers a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, regenerating methionine and tetrahydrofolate (THF).[6][7] This step is critical for sustaining the methylation cycle.

  • Folate Cycle: THF, regenerated by the action of methionine synthase, is a carrier of one-carbon units. It can be converted to 5,10-methylenetetrahydrofolate, which is a precursor for nucleotide synthesis, or reduced to 5-MTHF to participate again in the methylation cycle.

A simplified diagram of the methylation cycle is presented below:

Methylation_Cycle cluster_B12 This compound (B12) Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT +ATP Acceptor Acceptor (DNA, RNA, Protein) SAM->Acceptor invis1 SAM->invis1 Methyl- transferases SAH S-Adenosylhomocysteine (SAH) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Methionine Synthase (MTR) B12 Me-B12 THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor CH3 invis1->SAH invis2

A simplified diagram of the methylation cycle.

Key In Vitro Experiments

To study the role of this compound in the methylation cycle, a series of in vitro experiments can be performed. These range from cell-free enzyme assays to analyses in cultured cells.

In Vitro Methionine Synthase Activity Assay

This assay directly measures the activity of methionine synthase, the this compound-dependent enzyme. By manipulating the concentrations of substrates and cofactors, including this compound, researchers can determine kinetic parameters and assess the impact of various conditions on enzyme function.[3]

Quantification of SAM and SAH

The ratio of SAM to SAH, often referred to as the "methylation index," is a critical indicator of the cell's methylation capacity.[8] Measuring the levels of these metabolites in cell lysates or cell-free reactions provides a snapshot of the overall activity of the methylation cycle.

Global DNA Methylation Assay

Changes in the methylation cycle directly impact the methylation of downstream targets, including DNA. Assessing global DNA methylation provides a functional readout of the cell's ability to maintain its epigenome.

Experimental Protocols

Protocol 1: In Vitro Methionine Synthase Activity Assay

This protocol describes a cell-free assay to measure the activity of methionine synthase.

Materials:

  • Recombinant human methionine synthase (MTR)

  • This compound

  • Homocysteine

  • 5-Methyltetrahydrofolate (5-MTHF)

  • S-Adenosylmethionine (SAM) (for reactivation)

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (pH 7.2)

  • LC-MS/MS system for methionine quantification

Experimental Workflow:

workflow_MS_assay prep Prepare Reaction Mix (Buffer, DTT, 5-MTHF, Homocysteine) add_b12 Add this compound (Varying Concentrations) prep->add_b12 add_enzyme Initiate with Recombinant MTR add_b12->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Quench Reaction (e.g., with acid) incubate->quench analyze Quantify Methionine (LC-MS/MS) quench->analyze

Workflow for the in vitro methionine synthase assay.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, DTT, 5-MTHF, and homocysteine.

  • This compound Addition: Add varying concentrations of this compound to different reaction tubes to assess its dose-dependent effect. Include a control with no added this compound.

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant methionine synthase.

  • Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid), which will precipitate the enzyme.

  • Analysis: Centrifuge the tubes to pellet the precipitated protein. Analyze the supernatant for the amount of methionine produced using a validated LC-MS/MS method.

Data Presentation:

[this compound] (µM)Methionine Produced (nmol/min/mg protein)
0Value
0.1Value
1Value
10Value
100Value

Note: The values in the table should be replaced with experimental data.

Protocol 2: Quantification of SAM and SAH in Cultured Cells

This protocol describes how to measure the intracellular concentrations of SAM and SAH in cultured cells treated with varying levels of this compound.

Materials:

  • Cell culture medium with and without this compound

  • Cultured cells (e.g., human hepatocytes, neurons)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • LC-MS/MS system for SAM and SAH quantification

Experimental Workflow:

workflow_SAM_SAH_assay culture Culture Cells in Media with Varying [this compound] harvest Harvest and Wash Cells culture->harvest lyse Lyse Cells and Extract Metabolites (e.g., with Methanol) harvest->lyse analyze Quantify SAM and SAH (LC-MS/MS) lyse->analyze calculate Calculate SAM/SAH Ratio analyze->calculate

Workflow for SAM and SAH quantification in cells.

Procedure:

  • Cell Culture: Plate cells and culture them in media containing different concentrations of this compound (e.g., from deficient to supra-physiological levels).

  • Cell Harvesting: After the desired treatment period, harvest the cells by trypsinization or scraping. Wash the cell pellet with ice-cold PBS.

  • Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold methanol to precipitate proteins and extract metabolites. Vortex and incubate on ice.

  • Sample Preparation: Centrifuge the samples to pellet the protein debris. Transfer the supernatant containing the metabolites to a new tube.

  • Analysis: Analyze the extracted metabolites for SAM and SAH concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate the SAM/SAH ratio for each condition.

Data Presentation:

[this compound] in Media[SAM] (nmol/10^6 cells)[SAH] (nmol/10^6 cells)SAM/SAH Ratio
DeficientValueValueValue
NormalValueValueValue
SupplementedValueValueValue

Note: The values in the table should be replaced with experimental data.

Protocol 3: Global DNA Methylation Analysis

This protocol outlines the steps to assess the overall level of DNA methylation in cultured cells following manipulation of this compound levels.

Materials:

  • Cultured cells treated as in Protocol 2

  • DNA extraction kit

  • Global DNA Methylation Assay Kit (e.g., ELISA-based)

  • Microplate reader

Experimental Workflow:

workflow_DNA_methylation_assay culture Culture Cells with Varying [this compound] extract Extract Genomic DNA culture->extract quantify Quantify DNA Concentration extract->quantify assay Perform Global DNA Methylation Assay (ELISA) quantify->assay read Read Absorbance (Microplate Reader) assay->read analyze Calculate % 5-mC read->analyze

Workflow for global DNA methylation analysis.

Procedure:

  • Cell Culture and DNA Extraction: Culture cells with varying concentrations of this compound as described in Protocol 2. Extract genomic DNA from the harvested cells using a commercial kit.

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.

  • Global DNA Methylation Assay: Perform the global DNA methylation assay according to the manufacturer's instructions. This typically involves binding the DNA to a plate, followed by incubation with antibodies that specifically recognize 5-methylcytosine (B146107) (5-mC).

  • Signal Detection: A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of 5-mC in each sample based on a standard curve.

Data Presentation:

[this compound] in MediaGlobal DNA Methylation (% 5-mC)
DeficientValue
NormalValue
SupplementedValue

Note: The values in the table should be replaced with experimental data.

Summary and Conclusion

This compound is indispensable for a functional methylation cycle. The in vitro protocols detailed in these application notes provide a robust framework for investigating the role of this essential cofactor. By employing these methods, researchers can gain valuable insights into the biochemical mechanisms of the methylation cycle, the consequences of this compound deficiency, and the potential of therapeutic interventions aimed at modulating this critical pathway. The data generated from these experiments will be instrumental in advancing our understanding of the numerous physiological and pathological processes influenced by methylation.

References

Detecting Methylcobalamin in Cerebrospinal Fluid: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive overview of analytical methodologies for the quantitative determination of methylcobalamin (B1676134), the neurologically active form of vitamin B12, in human cerebrospinal fluid (CSF). The low endogenous concentrations of this compound in CSF and its susceptibility to photodegradation necessitate highly sensitive and specific analytical techniques. This guide focuses on the application of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which has emerged as the gold standard for this application. Detailed protocols for sample handling, preparation, and analysis are provided, along with expected quantitative parameters.

Introduction

This compound plays a crucial role in the central nervous system, participating in the methionine synthase reaction, which is essential for DNA synthesis and neurotransmitter metabolism. Aberrant levels of this compound in the cerebrospinal fluid have been implicated in various neurological disorders. Accurate and precise measurement of this vitamer in CSF is therefore critical for both basic research and clinical diagnostics. Due to the complex matrix and low analyte concentration, robust analytical methods are required.

Recommended Analytical Technique: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in CSF due to its high sensitivity, specificity, and ability to distinguish between different cobalamin vitamers.[1][2]

Key Advantages of LC-MS/MS:
  • High Sensitivity: Capable of detecting picomolar concentrations typical of CSF.

  • High Specificity: Multiple Reaction Monitoring (MRM) allows for the unambiguous identification and quantification of this compound, even in the presence of interfering substances.

  • Multiplexing: Allows for the simultaneous analysis of other relevant metabolites.

Experimental Protocols

Cerebrospinal Fluid Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of this compound.

  • Collection: CSF should be collected by lumbar puncture into sterile polypropylene (B1209903) tubes.[3]

  • Protection from Light: this compound is highly light-sensitive.[4] All collection and subsequent processing steps must be performed under red or amber light, and samples should be stored in amber vials.[5][6][7]

  • Storage: Immediately after collection, CSF should be centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to remove any cellular debris.[3] The supernatant should then be transferred to fresh, light-protected tubes and frozen at -80°C until analysis.[3][8]

Sample Preparation: Protein Precipitation

A simple protein precipitation is generally sufficient for cleaning up CSF samples prior to LC-MS/MS analysis.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (B129727) (MeOH), HPLC grade, chilled

    • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound in water)

  • Procedure:

    • In a light-protected microcentrifuge tube, add 100 µL of thawed CSF sample.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of chilled methanol to precipitate proteins.[7]

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean, light-protected autosampler vial for LC-MS/MS analysis.

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation CSF_Collection CSF Collection (Polypropylene Tube) Light_Protection Protect from Light (Amber Vials) CSF_Collection->Light_Protection Centrifugation Centrifuge (2000 x g, 10 min, 4°C) Light_Protection->Centrifugation Storage Store Supernatant (-80°C) Centrifugation->Storage Thaw_Sample Thaw CSF Sample Storage->Thaw_Sample Add_IS Add Internal Standard Thaw_Sample->Add_IS Add_MeOH Add Chilled Methanol (Protein Precipitation) Add_IS->Add_MeOH Vortex Vortex Add_MeOH->Vortex Incubate Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge_Prep Centrifuge (14,000 x g, 10 min, 4°C) Incubate->Centrifuge_Prep Transfer Transfer Supernatant to Autosampler Vial Centrifuge_Prep->Transfer LC-MS/MS Analysis LC-MS/MS Analysis Transfer->LC-MS/MS Analysis

Fig. 1: Workflow for CSF sample handling and preparation.
LC-MS/MS Analysis

The following are suggested starting parameters for method development, based on published methods for cobalamins in other biological matrices.[5][6][9]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining and separating this compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard should be used for quantification. The exact m/z values will depend on the specific adducts formed.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Autosampler Autosampler (10 µL Injection) Pump HPLC Pump (0.3 mL/min) Autosampler->Pump Column C18 Column (40°C) Pump->Column ESI ESI Source (Positive Mode) Column->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector Data System Data System Detector->Data System

Fig. 2: Logical flow of the LC-MS/MS system.

Quantitative Data and Method Validation

A full method validation should be performed according to regulatory guidelines. The following table summarizes expected quantitative parameters based on similar validated methods for other analytes in CSF and this compound in plasma.[7][10][11]

ParameterExpected ValueReference
Limit of Quantification (LOQ) 0.05 - 1 ng/mL[7]
Linearity (r²) > 0.99[11]
Intra- and Inter-day Precision (%CV) < 15%[7][11]
Accuracy (% Recovery) 85 - 115%[11]
Matrix Effect Should be assessed and minimized[11]
Stability (Freeze-thaw, bench-top) Should be thoroughly evaluated[7]

Note: The endogenous concentration of total vitamin B12 in CSF is low. One study reported a geometric mean of 17.3 ± 7.2 pmol/L.[8] The concentration of this compound will be a fraction of this total amount.

Summary

The successful quantification of this compound in cerebrospinal fluid is achievable with a carefully optimized and validated LC-MS/MS method. Key considerations include stringent protection of the analyte from light during all stages of handling and processing, and the use of a stable isotope-labeled internal standard to ensure accuracy. The protocols and data presented here provide a solid foundation for researchers to establish a robust analytical method for this important neurological biomarker.

References

Application Notes and Protocols for Assessing Methylcobalamin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a crucial cofactor in various metabolic pathways, including DNA synthesis and regulation. While generally considered non-toxic and even protective to cells, some studies suggest that at high concentrations, this compound may inhibit the proliferation of certain cancer cell lines.[1] Therefore, a thorough in vitro assessment of its effects on cell viability and proliferation is essential for its potential therapeutic applications.

These application notes provide detailed protocols for assessing the potential cytotoxicity of this compound in cell culture. The described methods will enable researchers to quantify cell viability, membrane integrity, and apoptosis, offering a comprehensive understanding of the cellular response to this compound treatment.

Data Presentation

The following table provides a template for summarizing quantitative data obtained from the cytotoxicity and viability assays described below. This structured format allows for easy comparison of the effects of this compound across different cell lines and concentrations.

Table 1: Cytotoxicity and Proliferative Effects of this compound on Various Cell Lines

Cell LineAssayThis compound Concentration (µg/mL)% Cell Viability (relative to control)% Cytotoxicity (relative to positive control)IC50 (µg/mL)
Example: MCF-7 MTT100
250
500
LDH100
250
500
Example: PC-12 MTT100
250
500
LDH100
250
500
Insert Cell Line MTTEnter Conc.
Enter Conc.
Enter Conc.
LDHEnter Conc.
Enter Conc.
Enter Conc.

IC50 (half-maximal inhibitory concentration) should be calculated from a dose-response curve.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Selected cell line(s) (e.g., MCF-7, PC-12, or other relevant lines)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (powder, to be dissolved in a suitable solvent, e.g., sterile water or PBS)

  • 96-well and 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in an incubator at 37°C with a humidified atmosphere of 5% CO2.

  • Once cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the cells into 96-well plates for viability and cytotoxicity assays, and 6-well plates for apoptosis assays at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound and dilute it to the desired concentrations in a complete culture medium.

  • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (untreated cells).

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Carefully remove the medium.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells, a marker of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Protocol:

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit protocol to mix the supernatant with the provided reagents in a new 96-well plate.

  • Include controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells treated with a lysis buffer provided in the kit).

  • Incubate the plate at room temperature for the time specified in the kit's protocol.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • After treatment in 6-well plates, collect both the floating and adherent cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding me_cbl This compound Treatment cell_seeding->me_cbl mtt MTT Assay (Viability) me_cbl->mtt ldh LDH Assay (Cytotoxicity) me_cbl->ldh annexin_v Annexin V/PI (Apoptosis) me_cbl->annexin_v

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathways Modulated by this compound

While high concentrations of this compound may lead to cytotoxicity through mechanisms that are not yet fully elucidated, at physiological and moderately elevated concentrations, it is known to promote cell survival and proliferation through specific signaling pathways. It is plausible that at excessively high concentrations, these pathways may become dysregulated, contributing to a cytotoxic effect.

Caption: Signaling pathways modulated by this compound.

Conclusion

The provided protocols offer a robust framework for the comprehensive assessment of this compound's effects on cell culture systems. While the existing literature predominantly points to its protective and proliferative roles, these assays are essential to determine any potential cytotoxic effects, particularly at high concentrations. The systematic application of these methods will contribute to a clearer understanding of this compound's therapeutic window and its potential applications in drug development.

References

Application Notes and Protocols: Evaluating Methylcobalamin's Impact on Myelination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and effective methodologies for assessing the impact of methylcobalamin (B1676134) on myelination. The included protocols are designed to offer detailed, step-by-step guidance for reproducible and reliable data generation in both in vitro and in vivo research settings.

Introduction

This compound, an active form of vitamin B12, is essential for the healthy maintenance and function of the nervous system.[1][2] Emerging evidence suggests its significant role in promoting the differentiation of Schwann cells and facilitating remyelination following nerve damage.[1][3] this compound has been shown to upregulate the expression of myelin basic protein (MBP), a crucial component of the myelin sheath, and to modulate signaling pathways, such as the Erk1/2 pathway, to encourage myelin formation.[1][3][4] This document outlines key experimental approaches to quantitatively and qualitatively evaluate the pro-myelinating effects of this compound.

In Vitro Evaluation of Myelination

In vitro assays provide a controlled environment to dissect the cellular and molecular mechanisms by which this compound influences oligodendrocyte precursor cell (OPC) differentiation and subsequent myelination.

Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This assay is fundamental for assessing the direct impact of this compound on the maturation of OPCs into myelin-producing oligodendrocytes.

Experimental Protocol:

  • Cell Culture Preparation:

    • Isolate OPCs from neonatal mouse or rat brains.[5] A common method involves the use of CD140a (PDGFRα) expression for isolation.[5]

    • Culture the isolated OPCs on plates coated with poly-L-ornithine and laminin (B1169045) to promote adherence and differentiation.[6]

    • Maintain the cells in a specialized OPC medium supplemented with growth factors such as PDGF-AA and FGF-2 to support proliferation.[5][7]

  • Induction of Differentiation:

    • To initiate differentiation, withdraw the growth factors (PDGF-AA and FGF-2) and switch to a differentiation medium.[7] This medium typically contains components like triiodothyronine (T3) and is supplemented with B-27.[6]

    • Treat the cells with varying concentrations of this compound. Include a vehicle-only control group.

  • Assessment of Differentiation:

    • After a defined period (e.g., 5-7 days), fix the cells.

    • Perform immunocytochemistry using antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) and 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase).

    • Counterstain with a nuclear marker like DAPI.

    • Quantify the percentage of MBP-positive or CNPase-positive cells relative to the total number of DAPI-stained nuclei.

Data Presentation:

Treatment GroupConcentration (µM)% MBP-positive Cells (Mean ± SEM)Fold Change vs. Control
Vehicle Control015.2 ± 2.11.0
This compound1025.8 ± 3.51.7
This compound5038.1 ± 4.22.5
This compound10045.3 ± 5.03.0

Note: The data presented in this table is illustrative and will vary based on experimental conditions.

Neuron-Oligodendrocyte Co-culture Myelination Assay

This advanced in vitro model allows for the assessment of myelination of axons by oligodendrocytes, providing a more physiologically relevant system.

Experimental Protocol:

  • Establish Neuronal Cultures:

    • Isolate and culture primary neurons, such as those from the dorsal root ganglion (DRG).[1]

    • Allow neurons to extend axons for a period of 10-14 days.[8]

  • Introduce OPCs:

    • Add OPCs to the established neuronal cultures.

    • Induce differentiation and myelination by switching to a suitable co-culture medium, often containing ascorbic acid.

  • This compound Treatment:

    • Introduce this compound at various concentrations to the co-culture medium.

  • Quantification of Myelination:

    • After several weeks (e.g., 3-4), fix the co-cultures.

    • Perform immunofluorescence for MBP to visualize myelinated segments and a neuronal marker (e.g., Neurofilament-200) to identify axons.[3]

    • Quantify the number and length of MBP-positive segments co-localized with axons.[3]

Data Presentation:

Treatment GroupConcentration (µM)Number of Myelinated Segments per Field (Mean ± SEM)
Vehicle Control035 ± 5
This compound10078 ± 9

Note: The data presented in this table is illustrative and will vary based on experimental conditions.[3]

In Vivo Evaluation of Myelination

In vivo models are crucial for evaluating the therapeutic potential of this compound in a complex biological system, taking into account factors like bioavailability and systemic effects. A common model involves inducing demyelination and then assessing the extent of remyelination following treatment.

Lysophosphatidylcholine (LPC)-Induced Demyelination Model

LPC is a toxicant that induces focal demyelination, which is then followed by spontaneous remyelination, providing a window to study the effects of pro-myelinating compounds.[3][9]

Experimental Protocol:

  • Induction of Demyelination:

    • Anesthetize rodents (e.g., rats) and surgically expose the sciatic nerve.

    • Inject a small volume of LPC directly into the nerve to induce demyelination.[3]

  • This compound Administration:

    • Following LPC injection, administer this compound systemically (e.g., intraperitoneally or orally) on a daily basis.[3]

  • Functional Assessment: Nerve Conduction Velocity (NCV):

    • At defined time points post-injection, measure the NCV of the sciatic nerve.[10][11][12] This is a key functional measure of myelin integrity.[10]

    • Place stimulating electrodes at two points along the nerve (e.g., sciatic notch and ankle) and recording electrodes on the corresponding muscle (e.g., gastrocnemius).[13]

    • Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latency of the muscle response from each stimulation point.

Data Presentation:

Treatment GroupTime Post-LPC Injection (days)Nerve Conduction Velocity (m/s) (Mean ± SEM)
Saline Control1430.5 ± 2.8
LPC + Vehicle1415.2 ± 1.9
LPC + this compound1425.8 ± 2.5

Note: The data presented in this table is illustrative and will vary based on experimental conditions.[3]

Histological and Molecular Analysis

Protocol for Tissue Processing and Analysis:

  • Tissue Collection and Preparation:

    • At the end of the treatment period, perfuse the animals and collect the sciatic nerves or spinal cords.

    • Process the tissues for either paraffin (B1166041) embedding for histology or snap-freeze for molecular analysis.

  • Luxol Fast Blue (LFB) Staining for Myelin:

    • Deparaffinize and hydrate (B1144303) tissue sections.[14][15]

    • Stain with LFB solution, which specifically stains the phospholipids (B1166683) in the myelin sheath, resulting in a blue-green color.[14][16][17]

    • Differentiate with lithium carbonate and 70% ethanol (B145695) to remove excess stain from non-myelinated areas.[14][15][18]

    • Counterstain with Cresyl Violet to visualize cell nuclei.[14][16]

    • Quantify the myelinated area using image analysis software.

  • Western Blot for Myelin Basic Protein (MBP):

    • Homogenize nerve tissue and extract proteins.

    • Perform SDS-PAGE to separate proteins by size and transfer them to a PVDF membrane.[19]

    • Block the membrane to prevent non-specific antibody binding.[19]

    • Incubate with a primary antibody against MBP.[19][20][21]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]

    • Detect the protein bands using a chemiluminescent substrate and quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin).[19][22]

  • Transmission Electron Microscopy (TEM) for Myelin Sheath Ultrastructure:

    • Fix small nerve segments in glutaraldehyde (B144438) and post-fix with osmium tetroxide.[23][24][25]

    • Dehydrate the tissue and embed it in resin.[26]

    • Cut ultrathin sections and stain them with uranyl acetate (B1210297) and lead citrate.[25]

    • Examine the sections using a transmission electron microscope to assess myelin sheath thickness, compactness, and the g-ratio (axon diameter to myelinated fiber diameter).[23][27]

Data Presentation:

Analysis MethodOutcome MeasureLPC + Vehicle (Mean ± SEM)LPC + this compound (Mean ± SEM)
LFB Staining% Myelinated Area35.4 ± 4.162.8 ± 5.3
Western BlotRelative MBP Expression0.45 ± 0.080.89 ± 0.12
TEMg-ratio0.82 ± 0.030.65 ± 0.02

Note: The data presented in this table is illustrative and will vary based on experimental conditions.[3]

Signaling Pathway and Workflow Visualizations

This compound's Pro-Myelinating Signaling Pathway

This compound has been shown to promote the differentiation of Schwann cells by downregulating the activity of the Erk1/2 signaling pathway, which in turn leads to increased expression of MBP.[1][3]

Methylcobalamin_Signaling This compound This compound Erk1_2 Erk1/2 (Phosphorylation) This compound->Erk1_2 inhibits MBP_Expression Myelin Basic Protein (MBP) Expression Erk1_2->MBP_Expression inhibits Myelination Myelination MBP_Expression->Myelination

Caption: this compound's inhibitory effect on the Erk1/2 pathway, promoting MBP expression and myelination.

Experimental Workflow for In Vivo Myelination Study

The following diagram outlines the key steps in an in vivo study to evaluate the effect of this compound on remyelination.

InVivo_Workflow start Start demyelination Induce Demyelination (e.g., LPC injection in sciatic nerve) start->demyelination treatment Administer this compound (or vehicle control) demyelination->treatment functional_assessment Functional Assessment (Nerve Conduction Velocity) treatment->functional_assessment tissue_collection Tissue Collection (Sciatic Nerve/Spinal Cord) functional_assessment->tissue_collection histology Histological Analysis (LFB Staining) tissue_collection->histology molecular Molecular Analysis (Western Blot for MBP) tissue_collection->molecular em Ultrastructural Analysis (TEM for g-ratio) tissue_collection->em data_analysis Data Analysis and Interpretation histology->data_analysis molecular->data_analysis em->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo study of this compound-induced remyelination.

Conclusion

The methodologies detailed in these application notes provide a robust framework for investigating the pro-myelinating effects of this compound. By employing a combination of in vitro and in vivo techniques, researchers can gain a comprehensive understanding of its mechanisms of action and therapeutic potential. The quantitative and qualitative endpoints described, from molecular expression to functional outcomes, will enable a thorough evaluation for both basic research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylcobalamin Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing methylcobalamin (B1676134) delivery in in vivo research. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate route of administration for this compound in my in vivo study?

A1: The optimal route depends on your experimental goals. Intramuscular (IM) and subcutaneous (SC) injections are common for ensuring high bioavailability.[1][2] Oral administration is less invasive but generally results in lower bioavailability. Sublingual (SL) administration can be more effective than oral delivery by bypassing first-pass metabolism.[2][3] For targeted delivery or enhanced stability, novel formulations like liposomes and nanoparticles are being explored.

Q2: How can I improve the stability of my this compound solution?

A2: this compound is highly sensitive to light (photolabile) and can degrade when in solution. It is crucial to prepare and store this compound solutions in amber vials or wrapped in aluminum foil to protect them from light. While relatively stable to heat, it is sensitive to mechanical shock, so avoid vigorous shaking or sonication.

Q3: I am observing lower than expected efficacy with my this compound. What could be the issue?

A3: Lower than expected efficacy can stem from several factors. First, confirm the stability of your this compound solution, as degradation to hydroxocobalamin (B81358) is a common issue. Second, consider the bioavailability of your chosen administration route; oral delivery, for example, has significantly lower absorption than injections. Finally, ensure the dosage is appropriate for your animal model and experimental design, as some effects of this compound are dose-dependent.

Q4: Can I use cyanocobalamin (B1173554) instead of this compound for my experiments?

A4: While both are forms of vitamin B12, this compound is one of the active coenzyme forms. The body can convert cyanocobalamin to active forms like this compound, but some studies suggest that this compound may be retained better in the body. For studies focused on the direct effects of the active form, this compound is the more appropriate choice.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or inconsistent plasma levels of this compound after oral administration. Poor gastrointestinal absorption; degradation in the stomach.Consider alternative routes with higher bioavailability such as sublingual, subcutaneous, or intramuscular administration. If oral administration is necessary, consider nanoparticle or liposomal formulations to enhance absorption.
Precipitation or color change in this compound solution. Photodegradation due to light exposure; potential incompatibility with other components in the formulation.Always prepare and store this compound solutions protected from light. Use amber vials or wrap containers in foil. Ensure all excipients are compatible with this compound.
In vivo results are not reproducible across experiments. Inconsistent administration technique; degradation of this compound stock solution over time.Standardize the administration protocol and ensure all personnel are trained in the technique. Prepare fresh this compound solutions for each experiment or validate the stability of stored solutions.
Unexpected neurological or behavioral side effects in animal models. Dosage may be too high; sciatic nerve injury during IM injection.Review the literature for appropriate dosing for your specific model and application. Ensure proper technique for IM injections to avoid nerve damage. The deltoid or vastus lateralis muscles are preferred over the buttock.

Data Presentation: Comparison of Delivery Routes

Table 1: Bioavailability of Different this compound Delivery Routes

Delivery Route Key Bioavailability Parameters Notes
Intramuscular (IM) Injection High bioavailability. Peak plasma concentration is reached quickly (within an hour).A standard and effective method for ensuring systemic exposure.
Subcutaneous (SC) Injection Bioavailability is comparable to IM, with some studies showing a higher Cmax and faster Tmax.Can be a less invasive alternative to IM injections with similar efficacy.
Oral Administration Low and variable bioavailability (around 1.2% for standard formulations).Absorption is complex and can be influenced by various factors. Higher doses are needed to achieve therapeutic levels compared to injections.
Sublingual (SL) Administration Generally more effective than oral administration. Can achieve comparable serum levels to IM injections.Bypasses first-pass metabolism, leading to improved absorption.
Nanoparticle/Liposomal Delivery Significantly enhanced absorption compared to standard oral formulations.Can improve stability and target delivery of this compound.

Experimental Protocols

Protocol 1: Intramuscular (IM) Injection in Rodents
  • Preparation of this compound Solution:

    • Dissolve this compound powder in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.

    • Protect the solution from light at all times by using amber vials and minimizing exposure to ambient light.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Restraint and Site Preparation:

    • Restrain the rodent securely. For mice, scruff the back of the neck. For rats, hold the animal firmly around the thoracic region.

    • The preferred injection site is the thigh muscle of the hind limb (quadriceps or hamstring).

    • Clean the injection site with an alcohol wipe.

  • Injection Procedure:

    • Use an appropriate needle size (e.g., 25-27G).

    • Insert the needle into the thigh muscle, directed away from the femur to avoid the sciatic nerve.

    • Gently pull back the plunger to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or lameness.

Protocol 2: Oral Gavage in Rodents
  • Preparation of this compound Solution:

    • Prepare the this compound solution as described in Protocol 1. Ensure the vehicle is appropriate for oral administration.

  • Animal Restraint and Gavage Needle Measurement:

    • Restrain the animal securely. For mice, scruffing is a common method.

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.

  • Administration Procedure:

    • Use a proper gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent injury.

    • Gently insert the needle into the mouth, to the side of the incisors, and advance it over the tongue into the esophagus. The animal should swallow as the needle is advanced.

    • Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle is at the predetermined depth, administer the solution slowly.

    • Gently remove the needle and return the animal to its cage.

    • Monitor for any signs of respiratory distress.

Protocol 3: Preparation of Liposomal this compound
  • Lipid Film Hydration Method:

    • Dissolve lipids (e.g., DSPC, DSPE-PEG, Cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Create a thin lipid film by evaporating the solvent using a rotary evaporator.

    • Hydrate the lipid film with an aqueous solution of this compound by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Alternatively, sonication can be used for sizing, but be mindful of this compound's sensitivity to mechanical shock.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization and Administration:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • Administer the liposomal formulation via the desired route (e.g., oral gavage, injection).

Mandatory Visualizations

Signaling Pathways

Methylcobalamin_Signaling_Pathway This compound This compound Methionine_Synthase Methionine Synthase This compound->Methionine_Synthase Co-factor Methionine Methionine Methionine_Synthase->Methionine Homocysteine Homocysteine Homocysteine->Methionine_Synthase SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Erk12 Erk1/2 Activation SAM->Erk12 Activates Proliferation Cell Proliferation & Migration Erk12->Proliferation Apoptosis Inhibition of Apoptosis Erk12->Apoptosis

Caption: this compound's role in the Methionine Cycle and Erk1/2 activation.

Experimental Workflow

Experimental_Workflow Preparation This compound Formulation Preparation Administration Route of Administration (IM, SC, Oral, etc.) Preparation->Administration Animal_Model Animal Model Selection & Acclimatization Animal_Model->Administration Data_Collection Data Collection (e.g., Blood Sampling, Behavioral Tests) Administration->Data_Collection Analysis Sample Analysis (e.g., HPLC, ELISA) Data_Collection->Analysis Results Data Analysis & Interpretation Analysis->Results

Caption: A generalized workflow for in vivo studies with this compound.

References

Technical Support Center: Troubleshooting Low Detection of Methylcobalamin in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methylcobalamin (B1676134) via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low detection of this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can result in lower-than-expected detection of this compound. The troubleshooting guide is presented in a question-and-answer format to directly tackle common problems.

Q1: Why is my this compound peak area significantly lower than expected or even absent?

A1: Low or no detection of this compound can stem from several factors, primarily related to its inherent instability and the specifics of the HPLC method. The most common culprits are sample degradation, suboptimal HPLC parameters, or issues with the instrument itself.

Troubleshooting Guide: Diagnosing the Cause of Low this compound Detection

Use the following logical workflow to identify and resolve the issue.

TroubleshootingWorkflow start Start: Low this compound Detection sample_prep 1. Check Sample Preparation & Stability start->sample_prep light_exposure Was the sample protected from light? sample_prep->light_exposure hplc_method 2. Review HPLC Method Parameters wavelength Is the detector wavelength correct? hplc_method->wavelength system_check 3. Perform HPLC System Check column_health Is the column performing well? system_check->column_health ph_stability Is the sample/mobile phase pH appropriate? light_exposure->ph_stability Yes protect_from_light Action: Use amber vials/flasks and minimize light exposure during all steps. light_exposure->protect_from_light No ph_stability->hplc_method Yes adjust_ph Action: Ensure sample and mobile phase pH is optimal for stability (typically pH 4-7). ph_stability->adjust_ph No mobile_phase_prep Is the mobile phase correctly prepared? wavelength->mobile_phase_prep Yes set_wavelength Action: Set detector to an appropriate wavelength for this compound (e.g., 220, 266, 376 nm). wavelength->set_wavelength No mobile_phase_prep->system_check Yes remake_mobile_phase Action: Prepare fresh mobile phase, ensuring accurate composition and degassing. mobile_phase_prep->remake_mobile_phase No injector_issue Is the injector functioning correctly? column_health->injector_issue Yes check_column Action: Check column pressure, run standards to assess peak shape and retention time. Consider washing or replacing the column. column_health->check_column No troubleshoot_injector Action: Check for leaks, blockages, and ensure correct injection volume. injector_issue->troubleshoot_injector No end_bad Further Investigation Needed injector_issue->end_bad Yes end_good Problem Resolved protect_from_light->end_good adjust_ph->end_good set_wavelength->end_good remake_mobile_phase->end_good check_column->end_good troubleshoot_injector->end_good

Caption: Troubleshooting workflow for low this compound detection.

Q2: My this compound peak is present, but the retention time is shifting. What could be the cause?

A2: Retention time shifts are typically due to changes in the mobile phase composition, column temperature, or flow rate. Given this compound's sensitivity, degradation can also lead to the appearance of new peaks with different retention times.

  • Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Small changes in the organic-to-aqueous ratio or pH can significantly impact retention time.

  • Column Temperature: Verify that the column oven is maintaining a consistent temperature. Fluctuations in temperature will affect the viscosity of the mobile phase and interaction with the stationary phase.

  • Flow Rate: Check for any fluctuations in the pump's flow rate. Inconsistent flow will lead to variable retention times.

  • Degradation: this compound is known to degrade into hydroxocobalamin (B81358), which will have a different retention time.[1][2][3] If you see a new peak appearing as your this compound peak decreases, this is a likely cause.

A3: This is often a degradation product. This compound is highly susceptible to photolysis, where the methyl group is cleaved, resulting in the formation of hydroxocobalamin.[1] To confirm this, you can:

  • Inject a Hydroxocobalamin Standard: If the retention time of the unknown peak matches that of the hydroxocobalamin standard, you have identified your degradant.

  • Protect a New Sample from Light: Prepare a fresh sample, meticulously protecting it from light at every step (using amber vials, covering glassware with foil, etc.). If the secondary peak is reduced or absent in the protected sample, it confirms light-induced degradation.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol is a general guideline. Always refer to your specific validated method. The key to success is minimizing light exposure.

  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in the mobile phase or a suitable diluent (e.g., a mixture of methanol (B129727) and water) in a volumetric flask. Use amber glassware to protect from light.

    • Serially dilute the stock solution to prepare working standards of desired concentrations.

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder a representative number of units (e.g., 20 capsules).

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a light-resistant volumetric flask.[4]

    • Add a portion of the mobile phase or diluent, and sonicate for approximately 15 minutes to ensure complete dissolution.[4]

    • Make up to the final volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.

SamplePreparation start Start: Sample Preparation weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Diluent (Use Amber Flask) weigh->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter through 0.45 µm Filter into Amber Vial dilute->filter inject Inject into HPLC filter->inject

Caption: Workflow for this compound sample preparation.

Protocol 2: Mobile Phase Preparation

The mobile phase composition is critical for good separation. Below are examples of commonly used mobile phases.

  • Example 1: Acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05M sodium dihydrogen orthophosphate) in a ratio of 20:80 (v/v), with the pH adjusted to 3.5.[4]

  • Example 2: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).[5]

  • Example 3: Methanol and 0.02% v/v o-phosphoric acid in a ratio of 55:45 (v/v), with the pH adjusted to 2.3.[1]

Preparation Steps:

  • Prepare the aqueous buffer component by dissolving the appropriate salt in HPLC-grade water.

  • Adjust the pH of the buffer solution using an appropriate acid (e.g., phosphoric acid).

  • Measure the required volumes of the aqueous buffer and organic solvent(s).

  • Mix the components thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

Data Presentation: HPLC Method Parameters

The following tables summarize typical quantitative data from various published HPLC methods for this compound analysis, providing a reference for method development and troubleshooting.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod AMethod BMethod C
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[4]Inertsil column (250 x 4.6 mm, 5 µm)[5]Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile: 0.05M Sodium dihydrogen orthophosphate (20:80 v/v), pH 3.525 mM KH2PO4 (pH 3.8): Methanol: Acetonitrile (55:35:10 v/v/v)[5]Methanol: 0.02% o-phosphoric acid (55:45 v/v), pH 2.3[1]
Flow Rate 1.0 mL/min1.0 mL/min[5]1.0 mL/min[1]
Detection Wavelength 376 nm220 nm[5]223 nm[1]
Retention Time 7.8 min~6 min[5]2.9 min[1][6]

Table 2: Method Validation Parameters

ParameterMethod AMethod BMethod C
Linearity Range 10-50 µg/mL[4]2-160 µg/mL[5]Not Specified
Recovery 98.62% - 100.01%[4]Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified

This technical support guide provides a starting point for troubleshooting low detection of this compound in HPLC. Due to the compound's sensitivity, careful attention to detail, particularly regarding light protection and pH control, is paramount for successful analysis.

References

Technical Support Center: Quantification of Methylcobalamin in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of methylcobalamin (B1676134) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenges associated with the analysis of this light-sensitive and unstable vitamin B12 analog.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: The primary challenges in accurately quantifying this compound in complex biological matrices such as plasma, serum, and tissue include:

  • Instability: this compound is highly sensitive to light, temperature, and pH. Exposure to light can lead to photodegradation, while inappropriate pH conditions during extraction and analysis can cause its conversion to other cobalamin forms, such as hydroxocobalamin.[1][2]

  • Matrix Effects: Biological samples contain numerous endogenous components like salts, lipids, and proteins that can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3]

  • Low Endogenous Concentrations: this compound is often present at very low physiological concentrations, requiring highly sensitive analytical methods for detection and quantification.

  • Extraction Efficiency: Recovering this compound efficiently from the complex sample matrix without causing its degradation is a critical challenge.

Q2: What is the best way to collect and handle biological samples to ensure the stability of this compound?

A2: To maintain the integrity of this compound in biological samples, the following precautions are crucial:

  • Light Protection: All sample collection, processing, and storage steps must be performed under dim or red light. Use amber-colored collection tubes and vials to minimize light exposure.[4]

  • Anticoagulant Selection: For plasma samples, EDTA is a preferable anticoagulant as some other anticoagulants can interfere with the analysis or affect the stability of B12 binding proteins.[5]

  • Temperature Control: Process samples on ice or at 4°C to minimize degradation. For long-term storage, samples should be kept at -80°C.[6]

  • Prompt Processing: Centrifuge blood samples to separate plasma or serum as soon as possible after collection.

Q3: Which analytical technique is most suitable for this compound quantification?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of this compound in biological samples.[7][8] This technique offers high sensitivity and selectivity, which are essential for measuring the low endogenous levels of this compound and distinguishing it from other cobalamin analogs and matrix components. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection can also be used, but it may lack the sensitivity and selectivity of LC-MS/MS for complex biological matrices.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low Analyte Recovery During Sample Preparation
Symptom Possible Cause Troubleshooting Steps
Low recovery after Solid-Phase Extraction (SPE) Incomplete elution: The elution solvent may be too weak to displace this compound from the SPE sorbent.Increase the volume or strength of the elution solvent. Ensure the pH of the elution solvent is optimal for disrupting the interaction between the analyte and the sorbent.[4][10]
Analyte breakthrough during loading or washing: The sample loading or wash solvent may be too strong, causing the analyte to pass through the cartridge without being retained.Decrease the organic content of the loading and wash solvents. Optimize the pH to ensure this compound is in a state that favors retention on the chosen sorbent.[7]
Irreversible binding: this compound may bind irreversibly to the sorbent material.Consider using a different SPE sorbent with a different retention mechanism.
Low recovery after Protein Precipitation (PPT) Co-precipitation of the analyte: this compound may be entrapped within the precipitated protein pellet.Optimize the precipitation solvent-to-sample ratio. Methanol (B129727) is often preferred over acetonitrile (B52724) for this compound extraction as it can yield higher recovery. Ensure thorough vortexing to break up the protein pellet and release the analyte.
Analyte degradation: The pH or temperature conditions during precipitation may be causing degradation.Perform the precipitation on ice and use pre-chilled solvents. Ensure the pH of the sample and precipitation solvent mixture is within a stable range for this compound (around pH 4-7).
Chromatographic and Detection Issues
Symptom Possible Cause Troubleshooting Steps
Peak Tailing or Broadening in HPLC Secondary interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar functional groups of this compound.Use a base-deactivated column or an end-capped column. Add a small amount of a competing base, like triethylamine, to the mobile phase. Optimize the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4).[8][11]
Column contamination: Accumulation of matrix components on the column frit or packing material.Use a guard column and replace it regularly. Implement a more rigorous sample clean-up procedure.
Column overload: Injecting too high a concentration of the analyte.Dilute the sample extract before injection.
Poor Sensitivity or Inconsistent MS Signal Ion suppression/enhancement: Co-eluting matrix components are affecting the ionization of this compound.Improve sample clean-up to remove interfering substances. Modify the chromatographic method to separate this compound from the matrix interferences. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[12]
In-source degradation: this compound may be degrading in the hot ion source of the mass spectrometer.Optimize the ion source parameters, such as temperature and gas flows, to minimize degradation while maintaining adequate ionization efficiency.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation

This protocol describes a common method for extracting this compound from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma (collected in EDTA tubes and protected from light)

  • Methanol (HPLC grade), chilled to -20°C

  • Stable isotope-labeled this compound (e.g., [13C]-methylcobalamin) as an internal standard (IS)

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice, protected from light.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity).

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, light-protected autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Specific parameters will need to be optimized for the instrument in use.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 673.8 → 147.1

    • [13C]-Methylcobalamin (IS): m/z 674.3 → 147.1 (example, will vary based on labeling)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used to quantify this compound in biological fluids.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compoundHuman Plasma0.05 - 200.05[13]
This compoundHuman Serum0.1 - 500.1N/A

Table 2: Accuracy and Precision

AnalyteMatrixQC Level (ng/mL)Accuracy (%)Precision (%RSD)Reference
This compoundHuman Plasma0.15 (Low)95.35.8[13]
1.5 (Mid)102.14.2[13]
15 (High)98.73.1[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Under Red Light) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Cold Methanol) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spec (MRM Detection) LC->MS Data Data Acquisition and Processing MS->Data

Caption: Workflow for this compound Quantification.

troubleshooting_logic Start Low Analyte Recovery? Check_SPE Check SPE Steps Start->Check_SPE Yes Check_PPT Check PPT Steps Start->Check_PPT Yes Check_Degradation Assess Analyte Stability Start->Check_Degradation Yes Optimize_Elution Optimize Elution Solvent Check_SPE->Optimize_Elution Optimize_Wash Optimize Wash Solvent Check_SPE->Optimize_Wash Optimize_PPT_Solvent Optimize PPT Solvent/Ratio Check_PPT->Optimize_PPT_Solvent Control_Temp_pH Control Temperature and pH Check_Degradation->Control_Temp_pH

Caption: Troubleshooting Low Recovery.

References

Technical Support Center: Overcoming Light Sensitivity of Methylcobalamin in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the light-sensitive compound methylcobalamin (B1676134). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a light-sensitive compound?

A1: this compound is highly susceptible to photodegradation. Exposure to light, particularly in solution, can cause the homolytic cleavage of the cobalt-carbon bond.[1][2] This chemical change leads to the formation of degradation products, primarily hydroxocobalamin (B81358) (also referred to as aquocobalamin), which can compromise the accuracy and validity of experimental results.[1][2][3][4]

Q2: What wavelengths of light are most damaging to this compound?

A2: this compound is most prone to degradation under fluorescent and ultraviolet (UV) light.[1][2][5] Studies have shown that light in the shorter wavelength regions of the visible spectrum, as well as UV light, can induce photodegradation.[1][5] Conversely, it is significantly more stable under blue light and has been shown to not break down under red light.[1][2][3]

Q3: How quickly does this compound degrade under normal laboratory lighting?

A3: Degradation can be surprisingly rapid. One study demonstrated that a this compound solution in a clear glass vial under typical fluorescent lab lighting lost approximately 44% of its potency in just 5 minutes, and over 83% after 15 minutes.[3] Another study reported a half-life of 0.99 hours under photolytic conditions equivalent to 1971.53 lux.[6][7]

Q4: What are the best practices for storing this compound powder and solutions?

A4:

  • Powder: The dry, solid form of this compound is relatively stable in normal room light.[3] However, it is still best practice to store it in a dark, cool, and dry place.

  • Solutions: Once dissolved, this compound becomes extremely light-sensitive. Solutions should be prepared in a dimly lit environment and stored in light-protective containers, such as amber-colored vials or glassware wrapped completely in aluminum foil.[3][5][8][9][10] For long-term storage, refrigeration (2-8°C) or freezing (-20 to -80°C) in light-proof containers is recommended.[11][12][13]

Q5: Can I use amber glassware alone to protect my this compound solutions?

A5: While amber glassware provides some protection, it may not be sufficient, especially under prolonged exposure to ambient light.[3][8] For maximum protection, it is highly recommended to supplement amber glassware by wrapping it in aluminum foil or working in a darkroom with specific safelights.[3][5][9]

Q6: Are there any chemical stabilizers I can add to my this compound solutions?

A6: Yes, certain antioxidants and stabilizers can help protect this compound from degradation. For instance, sorbitol has been shown to significantly improve the stability of this compound, especially in the presence of other compounds like ascorbic acid or in acidic conditions.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound due to light exposure during the experiment.1. Review your experimental workflow to identify all potential points of light exposure.2. Implement light-protective measures at every step (e.g., use amber vials, wrap equipment in foil, work under a red safelight).[3][9]3. Prepare fresh this compound solutions for each experiment and use them promptly.
Appearance of a new peak in HPLC/UPLC analysis. The new peak is likely a degradation product, such as hydroxocobalamin.[1][2]1. Confirm the identity of the new peak by comparing its retention time and spectral data with a hydroxocobalamin standard.2. If degradation is confirmed, reassess and improve your light protection protocol.3. Consider adjusting the pH of your solution, as this compound has the highest stability at pH 5.[6][7]
Loss of this compound concentration in stored solutions. Inadequate protection from light during storage.1. Ensure storage containers are completely opaque (e.g., amber vials wrapped in aluminum foil).[3][5]2. Store solutions at recommended temperatures (refrigerated or frozen).[11][12]3. Minimize the frequency of opening the storage container to reduce light exposure.
Difficulty dissolving this compound powder. This compound is sensitive to mechanical shock.Avoid vigorous shaking or sonication. Instead, use gentle swirling, slow stirring with a magnetic stirrer, or rocking to dissolve the powder.[3]

Data on this compound Photodegradation

Table 1: Degradation of this compound Under Various Light Sources

Light SourceWavelength (nm)% Degradation (after 60 min)
Fluorescent Light253.7 and 18944.46%
Green Light577-49235.31%
Orange Light622-59733.24%
Yellow Light597-57717.72%
Blue Light492-455Minimal Degradation
Sodium Vapor Lamp58912.23%
Data adapted from a photodegradation study. The results indicate that fluorescent and green light cause the most significant degradation, while blue light has a minimal effect.[2]

Table 2: Potency Loss of this compound Solution Under Lab Lighting

Exposure Time (minutes)Potency% Decline from Initial
098.5%0%
554.4%44.1%
1030.8%67.7%
1515.2%83.3%
This study highlights the rapid degradation of a 1000 mcg/mL this compound solution in a clear glass vial under typical fluorescent laboratory lighting.[3]

Experimental Protocols

Protocol 1: Preparation and Handling of a Light-Sensitive this compound Solution
  • Environment Setup: Conduct all procedures in a darkroom or a designated low-light area. Use a red safelight bulb (e.g., a Philips LED 8 Watt red bulb) as the sole light source, as this has been shown to not cause degradation.[3]

  • Weighing: The dry powder of this compound can be weighed under normal, brief room lighting.[3]

  • Glassware: Use amber-colored volumetric flasks and other glassware. For maximum protection, wrap all glassware with aluminum foil.[3][5][9]

  • Dissolution:

    • Add the weighed this compound powder to the appropriate volume of solvent in the prepared flask.

    • To dissolve, gently swirl the solution or use a magnetic stirrer on a slow setting. Avoid shaking or sonication, as this compound is sensitive to mechanical shock.[3]

  • Filtration (if necessary): If sterile filtration is required, use a syringe and filter unit that are either opaque or wrapped in aluminum foil. Perform this step quickly.

  • Storage: Immediately after preparation, store the solution in a light-proof container (e.g., amber vial wrapped in foil) at the appropriate temperature (refrigerated for short-term, frozen for long-term).[11][12]

Protocol 2: Stability Assessment of this compound by HPLC
  • Objective: To quantify the concentration of this compound and detect the presence of its primary degradant, hydroxocobalamin.

  • Chromatographic Conditions (Example):

    • Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm).[1][2]

    • Mobile Phase: A mixture of methanol (B129727) and 0.02% v/v o-phosphoric acid (pH 2.3) in a 55:45 v/v ratio.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection Wavelength: 223 nm.[1][2]

    • Column Temperature: 25°C.[6]

  • Sample Preparation:

    • Prepare this compound solutions as described in Protocol 1.

    • For the experiment, expose the samples to the light conditions being tested for a defined period.

    • At each time point, draw an aliquot of the sample using a light-protected syringe and transfer it to an amber HPLC vial.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram for the this compound peak and any potential degradation peaks. The retention time for this compound in the described system is approximately 2.9 minutes, with a degradant peak (hydroxocobalamin) appearing at around 4 minutes.[1]

  • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated from freshly prepared, unexposed standards. The percentage of degradation can be calculated from the decrease in the this compound peak area over time.

Visualizations

photodegradation_pathway This compound This compound ExcitedState Excited State (Singlet Precursor) This compound->ExcitedState Light Exposure (hν) RadicalPair Geminate Radical Pair [Cob(II)alamin + Methyl Radical] ExcitedState->RadicalPair Co-C Bond Cleavage Hydroxocobalamin Hydroxocobalamin (Degradation Product) RadicalPair->Hydroxocobalamin Reaction with H₂O/O₂

Caption: Photodegradation pathway of this compound.

experimental_workflow cluster_prep Preparation (Low Light/Red Light) cluster_exp Experiment cluster_analysis Analysis Weigh Weigh Powder Dissolve Dissolve in Amber Flask Weigh->Dissolve Store Store in Light-Proof Container Dissolve->Store Handle Handle with Light Protection (Foil/Amber) Store->Handle Analyze Analyze Promptly Handle->Analyze HPLC HPLC in Amber Vials Analyze->HPLC

Caption: Workflow for handling light-sensitive this compound.

Caption: Troubleshooting inconsistent experimental results.

References

protocol refinement for methylcobalamin treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for methylcobalamin (B1676134) (MeCbl) treatment in cell culture.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in cell culture?

This compound is a biologically active form of vitamin B12.[1][2] In cell culture, it serves as a crucial coenzyme for methionine synthase, an enzyme essential for converting homocysteine to methionine, a key amino acid for protein synthesis and cellular methylation reactions.[3] It plays a vital role in one-carbon metabolism, which is critical for DNA synthesis and repair, gene expression, and overall cell proliferation and survival. Researchers use this compound to study its effects on various cellular processes, including cell growth, differentiation, apoptosis, and its potential therapeutic effects in models of neurological disorders and cancer.

2. How should I prepare and store a this compound stock solution?

Due to its extreme sensitivity to light, all steps involving the preparation and handling of this compound solutions must be performed in the dark or under red light conditions to prevent degradation.

  • Reconstitution: this compound powder is relatively stable in normal room light before being dissolved. It can be dissolved in solvents such as DMSO or sterile water. For a 100 mg/mL stock solution in DMSO, this would be approximately 74.38 mM.

  • Storage: Store the stock solution in amber vials wrapped in aluminum foil to ensure complete light protection. Aliquot the stock solution to minimize freeze-thaw cycles. For short-term storage, 4°C is acceptable for a few days, but for long-term storage, -20°C or -80°C is recommended. This compound injections have been shown to be stable for at least 181 days at room temperature when properly protected from light.

3. What concentration of this compound should I use in my experiments?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated.

  • Physiological concentrations: Cells in culture typically require picomolar (pM) concentrations of vitamin B12 for normal growth and maintenance.

  • Experimental concentrations: Many studies use a wide range of concentrations, from nanomolar (nM) to millimolar (mM), to elicit specific cellular responses. For example, concentrations in the micromolar (µM) range have been used to demonstrate neuroprotective effects and influences on cell proliferation. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

4. How does this compound affect cell proliferation and viability?

The effect of this compound on cell proliferation is cell-type dependent.

  • Promotion of Proliferation: In some cell types, like C2C12 myoblasts, this compound has been shown to promote proliferation and migration.

  • Inhibition of Proliferation: Conversely, at high concentrations (e.g., 100-500 µg/mL), it can inhibit the proliferation of certain malignant cell lines.

  • Cytotoxicity: While generally considered non-toxic at physiological concentrations, very high concentrations may induce cytotoxicity in some cell lines. It is crucial to assess cell viability using methods like MTT or trypan blue exclusion assays when establishing a new experimental model.

5. What signaling pathways are modulated by this compound?

This compound has been shown to influence several key signaling pathways:

  • Erk1/2 Pathway: In C2C12 cells, the pro-proliferative and pro-migration effects of this compound are mediated through the Erk1/2 signaling pathway.

  • Akt Pathway: this compound can also increase the activity of Akt, a key regulator of cell survival and metabolism.

  • Methylation Cycle: As a methyl donor, it is central to the methylation cycle, influencing the synthesis of S-adenosylmethionine (SAM), which is critical for numerous methylation reactions, including DNA and protein methylation.

  • Nrf2/HO-1 Pathway: It can protect against oxidative stress by activating the Nrf2/HO-1 pathway.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or no effect of this compound treatment. Degradation of this compound due to light exposure. this compound is highly sensitive to light and can degrade rapidly, losing its biological activity.Prepare and handle all this compound solutions in the dark or under red light. Wrap stock solution vials and culture plates containing this compound in aluminum foil. Use amber-colored labware where possible.
Improper storage of stock solution. Repeated freeze-thaw cycles or incorrect storage temperature can lead to degradation.Aliquot stock solutions into single-use volumes and store at -20°C or -80°C for long-term use.
Mechanical shock during handling. this compound in solution is sensitive to vigorous mixing, shaking, or sonication.Mix solutions by gentle swirling or slow stirring. Avoid vortexing or sonicating this compound solutions.
Unexpected cytotoxicity or cell death. Concentration is too high. The effective concentration of this compound can vary between cell lines, and high concentrations may be toxic to some.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations (e.g., from nM to high µM).
Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent control in your experiments.
Precipitation of this compound in culture medium. Supersaturation. High concentrations of this compound may exceed its solubility in the culture medium, especially after the addition of other supplements.Prepare the final concentration by diluting the stock solution in a small volume of medium before adding it to the culture vessel. Ensure thorough but gentle mixing.
Difficulty reproducing results from published literature. Differences in experimental conditions. Cell line passage number, serum batch, media formulation, and incubation conditions can all influence cellular responses.Standardize your experimental protocol as much as possible. Note the specific details of all reagents and conditions used.
Different forms of cobalamin used. Other forms of vitamin B12, such as cyanocobalamin, may not produce the same effects as this compound.Confirm that you are using this compound and not another analog.

Quantitative Data Summary

Table 1: Light-Induced Degradation of this compound

Exposure Time (minutes) to Fluorescent LightPotency Decline (%)
544.1
1067.7
1583.3

Data summarized from a study on a 1000 mcg/mL this compound solution in normal saline with 2% benzyl (B1604629) alcohol.

Table 2: Effective Concentrations of this compound in Cell Culture

Cell LineEffectConcentrationReference
SC-3 (mouse mammary tumor)Inhibition of proliferation100-300 µg/mL
B-1F (mouse Leydig cell tumor)Inhibition of proliferation500 µg/mL
MCF-7 (human mammary tumor)Inhibition of proliferation500 µg/mL
C2C12 (mouse myoblasts)Promotion of proliferation and migrationNot specified
PIG1 (human melanocytes)Protection against H₂O₂-induced cytotoxicity1-30 µM (optimal at 10 µM)
Cultured retinal neuronsProtection against glutamate (B1630785) neurotoxicity1 µM (chronic application)
Rat suprachiasmatic nucleus slicesEnhancement of field potential10 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Work in a dark environment: Perform all steps under minimal light, preferably in a dark room with a red safety light.

  • Weighing: Weigh the desired amount of this compound powder using a calibrated analytical balance. The dry powder is relatively stable in normal room light for short periods.

  • Dissolution: Dissolve the powder in a suitable solvent (e.g., sterile DMSO or water for injection) to a desired stock concentration (e.g., 10-100 mM).

  • Mixing: Gently swirl the vial to dissolve the powder completely. Do not vortex or sonicate the solution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber-colored tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Wrap the tubes in aluminum foil for complete light protection and store them at -20°C or -80°C.

Protocol 2: Cell Treatment with this compound

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Treatment Medium: In a dark environment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix gently by inverting the tube.

  • Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Wrap the culture vessels (plates, flasks) in aluminum foil to protect them from light and place them in the incubator for the desired treatment duration.

  • Controls: Include appropriate controls in your experiment, such as untreated cells and vehicle-treated cells (cells treated with the same concentration of the solvent used for the stock solution).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in dark) prep_media Prepare Treatment Media with this compound prep_stock->prep_media seed_cells Seed Cells in Culture Plates treat_cells Treat Cells and Wrap Plates in Foil seed_cells->treat_cells prep_media->treat_cells incubate Incubate for Desired Duration treat_cells->incubate harvest Harvest Cells or Supernatant incubate->harvest assay Perform Downstream Assays (e.g., Proliferation, Western Blot) harvest->assay

Caption: Experimental workflow for this compound treatment in cell culture.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mec This compound receptor Receptor/Transporter mec->receptor methylation Methylation Cycle receptor->methylation Activates erk Erk1/2 receptor->erk Activates akt Akt receptor->akt Activates nrf2 Nrf2 receptor->nrf2 Activates sam SAM methylation->sam proliferation Proliferation erk->proliferation migration Migration erk->migration apoptosis Apoptosis Inhibition akt->apoptosis antioxidant Antioxidant Response nrf2->antioxidant

Caption: Signaling pathways modulated by this compound.

troubleshooting_logic rect_node rect_node start Inconsistent or Unexpected Results? check_light Was the experiment protected from light? start->check_light check_stock Is the stock solution valid? check_light->check_stock Yes sol_light Action: Protect all steps from light exposure. check_light->sol_light No check_conc Is the concentration appropriate? check_stock->check_conc Yes sol_stock Action: Prepare fresh stock solution correctly. check_stock->sol_stock No check_solvent Is the solvent control negative? check_conc->check_solvent Yes sol_conc Action: Perform a dose-response curve. check_conc->sol_conc No sol_solvent Action: Lower solvent concentration. check_solvent->sol_solvent No end_node Review Protocol and Re-run Experiment check_solvent->end_node Yes sol_light->end_node sol_stock->end_node sol_conc->end_node sol_solvent->end_node

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Methylcobalamin Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results involving methylcobalamin (B1676134).

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with this compound inconsistent?

A1: Inconsistencies in this compound experiments often stem from its inherent instability. This compound is highly sensitive to light and temperature, which can cause it to degrade into other cobalamin forms, such as hydroxocobalamin (B81358).[1][2][3][4][5] This degradation can lead to variable concentrations of the active compound in your experiments, resulting in inconsistent outcomes. It is also crucial to consider that different analytical methods may have varying specificity for this compound versus its degradants.

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product of this compound, particularly upon exposure to light, is hydroxocobalamin. This occurs through the photolytic cleavage of the cobalt-carbon bond.

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, all work with this compound solutions should be performed under low-light conditions or using amber-colored vials to protect it from light. It is also advisable to prepare solutions fresh and store them at appropriate temperatures, as thermal stress can also contribute to degradation. Studies have shown that this compound is more stable in blue light compared to fluorescent light.

Q4: Can the presence of other compounds in my media affect this compound stability?

A4: Yes, the composition of your culture media or solution can impact this compound stability. For instance, the presence of thiamine (B1217682) and other vitamins can sometimes accelerate the degradation of cobalamins. The pH of the solution is also a critical factor, with optimal stability generally observed around pH 5.

Q5: My analytical quantification of this compound is showing lower than expected concentrations. What could be the cause?

A5: Lower than expected concentrations are often due to degradation. It is also possible that the analytical method being used is not specific enough and is detecting degradation products as well, leading to inaccurate quantification. Ensure your analytical method, such as HPLC, is validated for specifically quantifying this compound in the presence of its potential degradants. Interference from other components in the sample matrix can also affect analytical results.

Troubleshooting Guide

Issue 1: Inconsistent Cellular Effects or Bioactivity

Question: I am observing variable cellular responses (e.g., effects on neuronal cells, cell proliferation) in my experiments with this compound. How can I troubleshoot this?

Answer: Inconsistent cellular effects are often linked to the variable concentration of active this compound. Follow this workflow to identify the source of the inconsistency:

start Inconsistent Cellular Effects check_stability 1. Review Handling & Storage Procedures start->check_stability check_light   - Protected from light? (Amber tubes, dim light) check_stability->check_light check_temp   - Stored at correct temperature? check_stability->check_temp check_freshness   - Solutions prepared fresh? check_stability->check_freshness analyze_concentration 2. Quantify this compound Concentration check_freshness->analyze_concentration hplc   - Use stability-indicating HPLC method analyze_concentration->hplc uv_vis   - UV-Vis for quick check (note limitations) analyze_concentration->uv_vis degradation_found Degradation Confirmed? uv_vis->degradation_found no_degradation No Significant Degradation degradation_found->no_degradation No revise_handling Revise Handling & Storage degradation_found->revise_handling Yes optimize_protocol 3. Optimize Experimental Protocol no_degradation->optimize_protocol consider_interactions Consider Media/Buffer Interactions optimize_protocol->consider_interactions re_run_experiment Re-run Experiment with Optimized Protocol revise_handling->re_run_experiment check_ph   - Is pH optimal for stability? (~pH 5) consider_interactions->check_ph check_interfering_substances   - Any known destabilizing agents present? consider_interactions->check_interfering_substances check_interfering_substances->re_run_experiment

Caption: Troubleshooting workflow for inconsistent cellular effects.

Issue 2: Discrepancies in Analytical Quantification

Question: My analytical results for this compound concentration are not reproducible. What steps should I take?

Answer: Lack of reproducibility in analytical measurements often points to issues with sample stability or the analytical method itself. Use the following guide to troubleshoot:

start Non-Reproducible Analytical Results check_sample_prep 1. Evaluate Sample Preparation start->check_sample_prep check_light_temp   - Consistent light & temperature exposure? check_sample_prep->check_light_temp check_time   - Consistent time from prep to analysis? check_sample_prep->check_time validate_method 2. Validate Analytical Method check_time->validate_method specificity   - Is the method specific for this compound? validate_method->specificity linearity   - Check linearity and range validate_method->linearity precision   - Assess intra- and inter-day precision validate_method->precision degradation_check Degradation Suspected? precision->degradation_check no_degradation Method Validated, No Degradation degradation_check->no_degradation No refine_method Refine Analytical Method degradation_check->refine_method Yes implement_controls 3. Implement Stability Controls no_degradation->implement_controls use_degradation_markers   - Monitor for hydroxocobalamin implement_controls->use_degradation_markers run_stability_studies   - Perform forced degradation studies implement_controls->run_stability_studies re_analyze Re-analyze Samples run_stability_studies->re_analyze refine_method->re_analyze

Caption: Troubleshooting workflow for analytical discrepancies.

Data Presentation

Table 1: Stability of this compound under Various Conditions

ConditionParameterObservationReference
Light Exposure Fluorescent LightHigh degradation
Blue LightLess degradation compared to fluorescent light
Amber VialsProvides protection from light
Temperature Room TemperatureSpontaneous transformation to hydroxocobalamin in solution
80°CPronounced degradation, kinetics are pseudo-first-order
pH Acidic (pH 2-4)Susceptible to hydrolysis
Neutral (pH ~7)Moderate stability
Alkaline (pH 9-11)Susceptible to hydrolysis
Optimal pH~5
Other Factors Presence of ThiamineCan induce degradation of cobalamins
Presence of Ascorbic AcidCan cause significant degradation

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile. The exact ratio should be optimized for best separation. For example, a mobile phase of 60 volumes of 0.01 M potassium dihydrogen phosphate and 40 volumes of methanol has been used.

  • Flow Rate: Typically 0.6 - 1.0 mL/min.

  • Detection Wavelength: this compound has a maximum absorbance around 351-353 nm.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase) and protect it from light. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the sample to be analyzed in the mobile phase to a concentration that falls within the linear range of the calibration curve. All sample and standard preparations should be done under subdued light.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve. The retention time for this compound can vary depending on the specific method but has been reported to be around 2.978 min and 3.794 min in different studies.

  • Stability Indication: A stability-indicating method should also be able to separate this compound from its degradation products, such as hydroxocobalamin, which will have a different retention time (e.g., 4 min has been reported for a degradant).

Protocol 2: Quantification of this compound by UV-Visible Spectrophotometry

This method is simpler but less specific than HPLC.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Use a solvent in which this compound is stable and does not interfere with the measurement, such as distilled water.

  • Wavelength Scan: Scan a standard solution of this compound (e.g., 10 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 351-353 nm.

  • Standard Curve: Prepare a series of standard solutions of known this compound concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a standard curve. Linearity has been observed in ranges such as 1-7 µg/ml and 10-50 µg/ml.

  • Sample Measurement: Prepare the sample in the same solvent and measure its absorbance at the λmax.

  • Concentration Calculation: Determine the concentration of this compound in the sample using the standard curve.

  • Limitations: This method cannot distinguish between this compound and its degradation products if they have overlapping absorption spectra. Therefore, it may overestimate the concentration of active this compound in a degraded sample.

Signaling Pathway Visualization

This compound is a crucial cofactor for the enzyme methionine synthase, which plays a central role in one-carbon metabolism. This pathway is essential for DNA synthesis and methylation reactions.

cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->THF MS Methionine Synthase MeTHF->MS Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions (DNA, proteins, etc.) Hcy Homocysteine SAH->Hcy Hcy->Met Hcy->MS MS->THF MS->Met Cbl Cob(I)alamin MS->Cbl donates CH3 MeCbl This compound MeCbl->MS Degradation Degradation (e.g., to Hydroxocobalamin) MeCbl->Degradation Light, Heat, pH Cbl->MeCbl accepts CH3 from 5-Methyl-THF

Caption: Role of this compound in the One-Carbon Metabolism Pathway.

References

Technical Support Center: Optimization of Methylcobalamin Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcobalamin (B1676134) in preclinical settings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in preclinical rodent studies?

There is no single universal starting dose for this compound, as the optimal dosage depends on the animal model, the condition being studied, and the route of administration. However, preclinical studies in rodents have explored a wide range of doses. For instance, in studies on peripheral neuropathy in rats, both high and "ultra-high" doses have been investigated. Some studies have used doses around 100 µg administered twice a week.[1] It is crucial to conduct a thorough literature review for your specific research area to determine an appropriate starting point.

Q2: How does the route of administration affect the bioavailability and dosage of this compound?

The route of administration significantly impacts the bioavailability of this compound. Intramuscular (IM) and subcutaneous (SC) administrations in rats have shown high bioavailability, approaching 100%.[2] In contrast, intranasal administration has a much lower bioavailability, around 6-9% compared to IM injections.[3] Oral and sublingual routes are also used, with sublingual administration offering rapid absorption into the systemic circulation.[4] When selecting a dosage, it is essential to consider the bioavailability of the chosen administration route. For instance, a higher dose may be required for oral administration to achieve the same systemic exposure as a lower dose administered via injection.

Q3: What are the key pharmacokinetic parameters to consider when designing a preclinical study with this compound?

Key pharmacokinetic parameters to consider include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life: The time required for the concentration of the drug in the body to be reduced by half. The half-life of this compound is approximately 6 days.[3]

A study in rats showed that after intramuscular and subcutaneous administration, the pharmacokinetics of this compound were dose-proportional at 5-20 mg/kg. Understanding these parameters is crucial for designing dosing regimens that maintain therapeutic concentrations of this compound.

Q4: What biomarkers can be used to assess the efficacy of this compound treatment in preclinical models?

Several biomarkers can be used to evaluate the biological effects of this compound. In the context of vitamin B12 deficiency, the primary biomarkers include:

  • Serum Vitamin B12 Levels: Direct measurement of circulating B12.

  • Holotranscobalamin (holoTC): The biologically active form of vitamin B12.

  • Methylmalonic Acid (MMA): Accumulates in B12 deficiency due to the impairment of the methylmalonyl-CoA mutase enzyme.

  • Homocysteine (Hcy): Levels increase in B12 deficiency because this compound is a cofactor for methionine synthase, which converts homocysteine to methionine.

In preclinical models of specific diseases, such as peripheral neuropathy, functional outcomes and histological analysis of nerve regeneration are also critical endpoints.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Instability of this compound solution.

  • Troubleshooting Steps:

    • Light Protection: this compound is highly sensitive to light. Ensure that all solutions are prepared, stored, and administered with minimal light exposure. Use amber vials or cover containers with aluminum foil.

    • Temperature: Store stock solutions and prepared injections under cool conditions (e.g., 4°C) when not in use.

    • pH: The stability of this compound is pH-dependent. At pH 3, it is highly unstable, while it shows greater stability at a pH of around 5. Check the pH of your vehicle solution.

    • Compatibility with Other Compounds: this compound can be degraded by other substances, such as thiamine (B1217682) and niacinamide, especially at higher concentrations. If preparing a cocktail, verify the compatibility of all components.

Issue 2: Low or variable plasma concentrations of this compound.
  • Possible Cause: Issues with drug administration or absorption.

  • Troubleshooting Steps:

    • Administration Technique: For injections, ensure proper technique to deliver the full dose to the intended site (e.g., deep intramuscular). For oral gavage, confirm accurate placement to ensure delivery to the stomach.

    • Vehicle Selection: The vehicle used to dissolve this compound can influence its absorption. Ensure the vehicle is appropriate for the chosen route of administration.

    • Fasting State of Animals: For oral administration, the presence of food in the stomach can affect absorption. Consider administering the dose to fasted animals.

Issue 3: No observable therapeutic effect at the chosen dose.
  • Possible Cause: Insufficient dosage or inappropriate dosing frequency.

  • Troubleshooting Steps:

    • Dose-Response Study: If not already performed, conduct a dose-escalation study to determine the effective dose range for your specific animal model and disease state.

    • Review Pharmacokinetics: Consider the half-life of this compound (approximately 6 days) when determining the dosing frequency. It may be necessary to administer the dose more frequently to maintain therapeutic levels.

    • Re-evaluate Biomarkers: Ensure that the chosen biomarkers are sensitive enough to detect a therapeutic response. Consider adding more direct measures of the biological activity of this compound, such as measuring downstream metabolites in a relevant pathway.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Dose

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hours)Bioavailability (%)Reference
Intravenous (IV)5--100
Intramuscular (IM)5~26,570~1.49~100
Subcutaneous (SC)5~23,760~1.38~100

Table 2: Examples of this compound Dosages Used in Preclinical and Clinical Studies

Study TypeSpecies/PopulationConditionDosageRoute of AdministrationReference
PreclinicalRatPeripheral Neuropathy100 µgIntramuscular (IM)
ClinicalHuman (Children)Vitamin B12 Deficiency500-1000 µg dailySublingual
ClinicalHumanPeripheral Neuropathy25 mg/dayIntravenous (IV)
ClinicalHumanAmyotrophic Lateral Sclerosis (ALS)50 mg twice weeklyIntramuscular (IM)

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Injection
  • Materials: this compound powder, sterile saline (or other appropriate vehicle), sterile amber glass vials, sterile syringes and needles.

  • Procedure:

    • Under minimal light conditions (e.g., in a dark room or under a yellow light), weigh the desired amount of this compound powder.

    • Reconstitute the powder with sterile saline to the desired concentration.

    • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.

    • Draw the solution into sterile syringes for immediate use or store in the amber vial.

  • Storage:

    • Store the stock solution and prepared injections protected from light at all times.

    • For short-term storage (up to several days), refrigeration at 4°C is recommended.

    • A study showed that this compound injections stored in amber vials and protected from light are stable for at least 181 days at room temperature.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
  • Sample Collection: Collect blood samples from animals at predetermined time points into tubes containing an appropriate anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation (Protein Precipitation):

    • Under minimal light exposure, add a small volume of plasma (e.g., 10 µL) to a tube.

    • Add a protein precipitating agent, such as methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample into a liquid chromatography with tandem mass spectrometry (LC-MS/MS) system for quantification.

    • Use a validated method with appropriate standards and quality controls.

Visualizations

Methylcobalamin_Signaling_Pathway MeCbl This compound (MeCbl) MS Methionine Synthase MeCbl->MS Cofactor Myelin Myelin Sheath Maintenance MeCbl->Myelin Neurotransmitters Neurotransmitter Synthesis MeCbl->Neurotransmitters Homocysteine Homocysteine Homocysteine->MS Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Precursor MS->Methionine Methylation DNA & Protein Methylation SAM->Methylation Methyl Donor

Caption: Role of this compound in the Methionine Cycle.

Dose_Optimization_Workflow start Start: Define Preclinical Model & Endpoints lit_review Literature Review for Existing Dosage Data start->lit_review dose_range Select Initial Dose Range (e.g., Low, Medium, High) lit_review->dose_range pilot_study Conduct Pilot Study dose_range->pilot_study pk_pd_analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis pilot_study->pk_pd_analysis decision Efficacy & Toxicity Observed? pk_pd_analysis->decision refine_dose Refine Dose Range & Dosing Frequency decision->refine_dose No/Partial definitive_study Conduct Definitive Efficacy Study decision->definitive_study Yes refine_dose->pilot_study end End: Optimal Dose Identified definitive_study->end

Caption: Workflow for this compound Dose Optimization.

Troubleshooting_Methylcobalamin_Stability start Inconsistent Experimental Results check_light Was the solution protected from light at all stages? start->check_light protect_light Action: Use amber vials and minimize light exposure. check_light->protect_light No check_temp Was the solution stored at the correct temperature? check_light->check_temp Yes re_run Re-run experiment with controlled conditions protect_light->re_run store_correctly Action: Store at 4°C for short-term use. check_temp->store_correctly No check_ph What is the pH of the vehicle? check_temp->check_ph Yes store_correctly->re_run adjust_ph Action: Adjust pH to be closer to 5 for better stability. check_ph->adjust_ph Outside optimal range check_compatibility Are there other compounds in the solution? check_ph->check_compatibility Within optimal range adjust_ph->re_run verify_compatibility Action: Verify compatibility of all components. check_compatibility->verify_compatibility Yes check_compatibility->re_run No verify_compatibility->re_run

Caption: Troubleshooting this compound Solution Instability.

References

Validation & Comparative

A Comparative Analysis of Methylcobalamin and Cyanocobalamin Bioavailability in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the bioavailability of methylcobalamin (B1676134) and cyanocobalamin (B1173554), two common forms of vitamin B12, based on data from various research models. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic development.

Executive Summary

Vitamin B12 is a critical micronutrient essential for numerous physiological processes. While cyanocobalamin, a synthetic and stable form, is widely used in supplements and fortified foods, this compound, a naturally occurring form, is also available and often marketed as being more bioavailable. Research into the comparative bioavailability of these two forms presents a nuanced picture. Some studies suggest a slightly higher absorption rate for cyanocobalamin, while others indicate that this compound may be better retained in the body's tissues. The overall consensus from the existing research is that both forms are effectively converted to the active coenzyme forms within the cell, and significant differences in their bioavailability may be influenced by factors such as age and genetic predispositions. This guide synthesizes the available quantitative data, outlines common experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes quantitative data from studies comparing the absorption and retention of this compound and cyanocobalamin in various research models.

ParameterThis compoundCyanocobalaminResearch ModelKey FindingsReference
Absorption Rate (1 mcg dose) 44%49%HumanCyanocobalamin showed slightly higher absorption.[1]
Urinary Excretion Lower~3 times higher than this compoundHumanThis compound may be retained better in the body.[1]
Tissue Accumulation (24h post-administration) Higher in LiverHigher in Brain, Muscle, and PlasmaRat (Wistar)The form of cobalamin influences its tissue distribution.[2]
Intestinal Absorption Same as Cyanocobalamin (quantity and speed)Same as this compound (quantity and speed)RatDespite similar absorption, more radioactivity from this compound accumulated in the liver after 8 hours.[3]

Metabolic Pathway of Cobalamin Forms

Both this compound and cyanocobalamin are processed within the cell to their active coenzyme forms: this compound and adenosylcobalamin. The following diagram illustrates this intracellular conversion.

References

A Comparative Analysis of Methylcobalamin and Adenosylcobalamin in Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of two active forms of vitamin B12, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl), in mitochondrial function. The information presented is supported by experimental data to aid in research and development decisions.

Introduction: Two Essential Coenzymes with Distinct Mitochondrial Roles

Vitamin B12, or cobalamin, is a vital micronutrient essential for numerous physiological processes. In the human body, it is converted into two primary active coenzyme forms: this compound and adenosylcobalamin. While both are crucial, they operate in different cellular compartments and participate in distinct metabolic pathways, leading to different impacts on mitochondrial function. Adenosylcobalamin is predominantly found and utilized within the mitochondria, the powerhouses of the cell, where it plays a direct role in energy metabolism.[1][2] In contrast, this compound is primarily active in the cytoplasm, where it is a key cofactor for methionine synthase.[3] However, recent research indicates that this compound also has a significant, albeit indirect, role in maintaining mitochondrial homeostasis, particularly under conditions of oxidative stress.[4][5] This guide will delve into a comparative analysis of their specific functions within the mitochondria, supported by experimental evidence.

Data Presentation: Quantitative Comparison of Mitochondrial Parameters

The following tables summarize quantitative data from studies comparing the effects of this compound and adenosylcobalamin on key mitochondrial functions.

ParameterThis compoundAdenosylcobalaminCell TypeDuration of TreatmentFold Change vs. Control (Mean ± SEM)Reference
Stimulated ATP Production No significant effect~1.6-fold increase (at 10µM)Human Skeletal Muscle Myotubes3 daysAdoCbl: P < 0.05 vs. control[2]
ATP-Synthase-Dependent Respiration No significant effect~1.5-fold increase (at 10µM)Human Skeletal Muscle Myotubes3 hoursAdoCbl: P < 0.05 vs. control[2]
ParameterConditionThis compound TreatmentObservationQuantitative Metrics (Mean ± SD)Reference
Mitochondrial Morphology H₂O₂-induced Oxidative Stress50 µM MeCbl for 24hAlleviated mitochondrial fragmentation, restored interconnected networkIncreased branch number, total area, and reduced punctate mitochondria (specific values not provided in abstract)[4][6]
Intracellular ROS H₂O₂-induced Oxidative Stress10 µM MeCbl for 48hReduced ROS accumulationStatistically significant reduction in ROS fluorescence intensity[5]
Antioxidant Enzyme Activity (SOD, CAT) H₂O₂-induced Oxidative Stress10 µM MeCbl for 48hPartially restored enzyme activityStatistically significant increase in SOD and CAT activity compared to H₂O₂ alone[5]

Signaling Pathways and Mechanisms of Action

Adenosylcobalamin: A Direct Player in the TCA Cycle

Adenosylcobalamin is an indispensable cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[7][8] This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine.[9][10] The resulting succinyl-CoA directly enters the Tricarboxylic Acid (TCA) cycle, contributing to the production of ATP.[11] A deficiency in adenosylcobalamin leads to impaired MCM activity, resulting in the accumulation of methylmalonic acid and a subsequent decrease in mitochondrial energy production.[9]

Adenosylcobalamin_Pathway cluster_propionyl_coa Propionyl-CoA Catabolism cluster_tca TCA Cycle Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MCM) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP AdoCbl Adenosylcobalamin AdoCbl->Methylmalonyl-CoA Methylcobalamin_Pathway cluster_cell Cellular Response to Oxidative Stress Oxidative Stress (ROS) Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress (ROS)->Nrf2_Keap1 induces dissociation Mitochondrial_Damage Mitochondrial Damage (Fragmentation) Oxidative Stress (ROS)->Mitochondrial_Damage causes MeCbl This compound MeCbl->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 Nrf2_Keap1->Keap1 ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->Oxidative Stress (ROS) neutralizes Antioxidant_Enzymes->Mitochondrial_Damage prevents Mitochondrion Mitochondrion Seahorse_Workflow start Start cell_seeding Seed Cells in XF Microplate start->cell_seeding hydration Hydrate Sensor Cartridge start->hydration treatment Treat with This compound or Adenosylcobalamin cell_seeding->treatment assay_prep Prepare Assay Medium treatment->assay_prep loading Load Mito Stress Test Compounds hydration->loading run_assay Run Seahorse Mito Stress Test assay_prep->run_assay loading->run_assay data_analysis Analyze OCR Data run_assay->data_analysis end End data_analysis->end IF_Workflow start Start cell_culture Culture Cells on Coverslips start->cell_culture treatment Induce Oxidative Stress (H₂O₂) and Treat with this compound cell_culture->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm immunostain Immunostain for Mitochondria (e.g., anti-TOMM20) fix_perm->immunostain imaging Acquire Images with Fluorescence Microscope immunostain->imaging analysis Analyze Mitochondrial Morphology (ImageJ) imaging->analysis end End analysis->end

References

Validating the Neuroprotective Effects of Methylcobalamin In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of methylcobalamin (B1676134) against other forms of vitamin B12 and alternative neuroprotective agents. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from multiple in vitro studies, offering a comparative overview of this compound's performance. It is important to note that the data presented is compiled from different studies and not from direct head-to-head comparisons under identical experimental conditions. Therefore, this information should be used as a reference for experimental design and interpretation.

Table 1: Comparison of this compound and Cyanocobalamin in Neuroprotection

ParameterThis compoundCyanocobalaminCell Line & ToxinSource
Neuronal Survival Concentration-dependent protection against glutamate-induced neurotoxicityReduced RGC-5 cell death from menadione (B1676200) by 20% (100 µM) and 32% (1 mM)Rat retinal neurons (glutamate) & RGC-5 (menadione)[1][2]
Mechanism of Action Activates Erk1/2 and Akt signaling pathwaysScavenges superoxide (B77818) anionsVarious neuronal cells[2][3][4]
Neurite Outgrowth Promotes neurite outgrowth at concentrations above 100 nMData not availableRat dorsal root ganglion neurons

Table 2: Comparison of this compound with Other Neuroprotective Agents

AgentEffective ConcentrationKey In Vitro EffectsCell Line & ToxinSource
This compound >100 nMIncreased cell viability, reduced LDH release, attenuated inflammation and apoptosis, promoted neurite outgrowth.OGD-treated nerve cells, rat dorsal root ganglion neurons
Edaravone Dose-dependentAmeliorated survival of TH-positive neurons, anti-apoptotic, and anti-oxidative effects.6-OHDA-treated dopaminergic neurons
N-acetylcysteine (NAC) 100 µmol/lEnhanced cell viability, mitigated ROS production, inhibited MAPK signaling.H2O2-treated primary rat hippocampus neurons

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are mediated through specific signaling cascades. The diagrams below, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing neuroprotection in vitro.

G cluster_0 This compound-Induced Neuroprotection This compound This compound MethylationCycle Methylation Cycle This compound->MethylationCycle Akt Akt Activation MethylationCycle->Akt Erk12 Erk1/2 Activation MethylationCycle->Erk12 NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival NeuriteOutgrowth Neurite Outgrowth Erk12->NeuriteOutgrowth

Caption: this compound signaling pathway.

G cluster_1 In Vitro Neuroprotection Assay Workflow start Seed Neuronal Cells in 96-well plate treatment Pre-treat with this compound or other agents start->treatment toxin Induce Neurotoxicity (e.g., glutamate, H2O2) treatment->toxin incubation Incubate for 24-48 hours toxin->incubation assays Perform Cytotoxicity/Viability Assays incubation->assays mtt MTT Assay assays->mtt ldh LDH Assay assays->ldh ros ROS Assay assays->ros western Western Blot for Signaling Proteins assays->western end Data Analysis mtt->end ldh->end ros->end western->end

Caption: Experimental workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound or other test compounds for a specified duration before the addition of a neurotoxic agent.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated) cells.

LDH Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Procedure:

    • After treatment, the cell culture supernatant is collected.

    • A commercially available LDH cytotoxicity assay kit is used according to the manufacturer's instructions.

    • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (usually 490 nm).

    • LDH release is calculated as a percentage of the positive control (cells lysed to release maximum LDH).

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Procedure:

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are loaded with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Cells are washed again with PBS to remove the excess probe.

    • The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope.

    • The relative ROS levels are quantified as a percentage of the control group.

Western Blotting for Signaling Protein Activation

This technique is used to detect and quantify the expression of key proteins involved in signaling pathways, such as the phosphorylation of Erk1/2.

  • Procedure:

    • After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with primary antibodies against phosphorylated Erk1/2 and total Erk1/2 overnight at 4°C.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using image analysis software, and the level of phosphorylated protein is normalized to the total protein.

References

head-to-head comparison of different vitamin B12 forms in neurological studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vitamin B12, or cobalamin, is a critical micronutrient for the maintenance and function of the nervous system. It exists in several chemical forms, each with unique metabolic fates and potential therapeutic applications. This guide provides an objective, data-driven comparison of the primary forms of vitamin B12—methylcobalamin (B1676134), cyanocobalamin (B1173554), hydroxocobalamin (B81358), and adenosylcobalamin—with a focus on their roles and efficacy in neurological health and disease.

Comparative Efficacy in Neurological Conditions

The therapeutic choice of a specific B12 form often depends on its bioavailability, metabolic role, and the specific neurological condition being treated. While cyanocobalamin is the most common synthetic and cost-effective form used in supplements and food fortification, research suggests that the active coenzyme forms, this compound and adenosylcobalamin, may offer distinct advantages in neurological contexts.

This compound vs. Cyanocobalamin: This is the most studied comparison. This compound is the active form in the cytoplasm and acts as a cofactor for methionine synthase, which is crucial for the methylation cycle and the synthesis of S-adenosylmethionine (SAMe). SAMe is a universal methyl donor essential for the methylation of myelin basic protein and neurotransmitters. Some studies suggest that this compound may be more effective in improving nerve conduction velocity and neuropathic symptoms. For instance, a study on diabetic neuropathy showed that high doses of this compound were effective in treating symptoms. Another study indicated that this compound might be better utilized and retained in the body compared to cyanocobalamin.

Hydroxocobalamin: This form is often used in injectable B12 preparations and is a natural form found in food. It is readily converted in the body to the active coenzymes, this compound and adenosylcobalamin. A key advantage of hydroxocobalamin is its longer retention time in the body compared to cyanocobalamin, which may lead to less frequent dosing. It is also used as an antidote for cyanide poisoning due to its ability to bind with cyanide.

Adenosylcobalamin: This is the other active coenzyme form of vitamin B12, primarily located in the mitochondria. It is an essential cofactor for the enzyme methylmalonyl-CoA mutase. The conversion of methylmalonyl-CoA to succinyl-CoA is a critical step in the metabolism of odd-chain fatty acids and some amino acids. Deficiencies in this pathway lead to an accumulation of methylmalonic acid (MMA), a neurotoxic compound. Therefore, adenosylcobalamin is vital for mitochondrial function and energy metabolism in neurons.

Quantitative Data Summary

The following table summarizes key quantitative findings from comparative studies on different B12 forms in neurological conditions.

ParameterThis compoundCyanocobalaminStudy Population & ConditionKey Findings & SignificanceReference
Nerve Conduction Velocity (Median Motor NCV) Significant ImprovementLess pronounced improvementPatients with Diabetic NeuropathyThis compound showed a more significant improvement in nerve function compared to cyanocobalamin.
Plasma B12 Levels Higher sustained levelsLower peak and faster declineHealthy SubjectsSuggests better retention and potentially higher bioavailability of this compound.
Cerebrospinal Fluid (CSF) B12 Levels Increased levelsNo significant changePatients with Neurological DiseasesThis compound appears to have better uptake into the cerebrospinal fluid.
Homocysteine Levels Significant reductionSignificant reductionHealthy SubjectsBoth forms are effective in lowering homocysteine, a risk factor for neurological and vascular diseases.
Methylmalonic Acid (MMA) Levels No direct effectNo direct effectGeneral PopulationNeither form directly addresses MMA accumulation; this is the role of adenosylcobalamin.

Signaling Pathways and Metabolic Roles

The distinct neurological effects of different B12 forms are rooted in their specific roles as coenzymes in separate cellular compartments and metabolic pathways.

B12_Metabolic_Pathways cluster_blood Bloodstream cluster_cell Cell Cytoplasm cluster_mito Mitochondrion CN_Cbl Cyanocobalamin (CN-Cbl) Cbl_III Cob(III)alamin CN_Cbl->Cbl_III Removal of CN- OH_Cbl Hydroxocobalamin (OH-Cbl) OH_Cbl->Cbl_III Me_Cbl This compound (Me-Cbl) Cbl_III->Me_Cbl Ado_Cbl Adenosylcobalamin (Ado-Cbl) Cbl_III->Ado_Cbl Enzymatic Conversion MS Methionine Synthase Me_Cbl->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methylation MCM Methylmalonyl-CoA Mutase Ado_Cbl->MCM MM_CoA Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA MM_CoA->Succinyl_CoA Isomerization

Caption: Metabolic pathways of different Vitamin B12 forms in the cell.

Experimental Protocols

Below is a representative methodology for a clinical trial comparing the efficacy of this compound and cyanocobalamin in diabetic neuropathy, based on common elements from published studies.

Objective: To compare the efficacy of this compound versus cyanocobalamin in improving nerve conduction velocity and subjective symptoms in patients with diabetic peripheral neuropathy.

Study Design: A double-blind, randomized, controlled trial.

Participants:

  • Inclusion Criteria: Patients aged 18-70 with a diagnosis of type 2 diabetes for at least one year and clinical signs of peripheral neuropathy.

  • Exclusion Criteria: Severe renal or hepatic impairment, other causes of neuropathy, pregnancy, or current use of B12 supplements.

Intervention:

  • Group A: 1500 mcg of oral this compound daily.

  • Group B: 1500 mcg of oral cyanocobalamin daily.

  • Group C: Placebo.

  • Duration: 12 months.

Outcome Measures:

  • Primary Outcome: Change in nerve conduction velocity (NCV) of the peroneal and sural nerves from baseline to 12 months.

  • Secondary Outcomes:

    • Visual Analog Scale (VAS) for pain.

    • Total Symptom Score (TSS) for numbness, paresthesia, and burning sensations.

    • Changes in serum homocysteine and methylmalonic acid (MMA) levels.

Data Analysis:

  • An intention-to-treat analysis will be performed.

  • Changes in NCV and other continuous variables will be analyzed using ANOVA or ANCOVA, with baseline values as covariates.

  • Categorical outcomes will be compared using the Chi-square test.

  • A p-value of <0.05 will be considered statistically significant.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline Assessment (NCV, VAS, TSS, Bloodwork) P2->P3 R Randomization P3->R G_A Group A (this compound) R->G_A G_B Group B (Cyanocobalamin) R->G_B G_C Group C (Placebo) R->G_C FU1 Follow-up Assessments (Months 3, 6, 12) G_A->FU1 G_B->FU1 G_C->FU1 FU2 Final Assessment (12 Months) (NCV, VAS, TSS, Bloodwork) FU1->FU2 DA Data Analysis (ANOVA/ANCOVA) FU2->DA CR Conclusion & Reporting DA->CR

Caption: A generalized workflow for a clinical trial comparing B12 forms.

Conclusion

The choice of vitamin B12 form for neurological applications is a nuanced decision. While cyanocobalamin is widely available, the active forms, this compound and adenosylcobalamin, offer direct participation in crucial metabolic pathways within the nervous system. This compound may have advantages in improving nerve conduction and neuropathic symptoms due to its role in the methylation cycle. Hydroxocobalamin provides a longer-lasting precursor, and adenosylcobalamin is essential for mitochondrial energy metabolism and preventing the accumulation of neurotoxic MMA. Future research should focus on large-scale, head-to-head clinical trials to further elucidate the comparative efficacy of these forms in specific neurological disorders.

A Comparative Guide to Biomarkers for Assessing Methylcobalamin Treatment Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and emerging biomarkers for assessing the efficacy of methylcobalamin (B1676134) treatment. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of clinical and preclinical studies.

Introduction to this compound and Biomarker Assessment

This compound is a biologically active form of vitamin B12 that plays a crucial role as a cofactor for methionine synthase, an essential enzyme in the methylation cycle.[1][2][3] This cycle is vital for DNA synthesis, red blood cell production, and the myelination of the nervous system.[1] this compound is frequently used in the treatment of vitamin B12 deficiency and associated neurological disorders, such as diabetic peripheral neuropathy.[4] Unlike the synthetic form, cyanocobalamin (B1173554), this compound is readily absorbed and utilized by the body without the need for biotransformation.

Assessing the therapeutic efficacy of this compound requires sensitive and specific biomarkers that can reflect the restoration of normal cellular function. This guide compares key biomarkers, their clinical utility, and the methodologies for their measurement.

Core Biomarkers of Vitamin B12 Status

The assessment of vitamin B12 status and the efficacy of this compound treatment traditionally relies on a panel of biochemical markers.

Serum Homocysteine (tHcy)

Elevated total homocysteine (tHcy) in the plasma is a well-established functional marker of vitamin B12 deficiency. This compound is a direct cofactor for methionine synthase, which remethylates homocysteine to methionine. A deficiency in this compound leads to the accumulation of homocysteine.

Serum Methylmalonic Acid (MMA)

Methylmalonic acid (MMA) is considered one of the most sensitive and specific functional biomarkers for vitamin B12 deficiency. Another active form of vitamin B12, adenosylcobalamin, is a cofactor for the enzyme methylmalonyl-CoA mutase, which converts methylmalonyl-CoA to succinyl-CoA. When vitamin B12 stores are low, this conversion is impaired, leading to an accumulation of MMA in the blood and urine. Elevated MMA levels can be an early indicator of deficiency, sometimes appearing before a drop in serum B12 levels.

Holotranscobalamin (HoloTC)

Holotranscobalamin represents the biologically active form of vitamin B12 that is available for cellular uptake. It consists of vitamin B12 bound to the transport protein transcobalamin. HoloTC is considered an early marker of vitamin B12 deficiency, with its levels decreasing as B12 status declines. It is suggested to be a more accurate measure of vitamin B12 status than total serum B12.

Comparison of Core Biomarkers
BiomarkerRoleAdvantagesDisadvantagesNormal Range (Typical)
Homocysteine (tHcy) Functional marker of methylation cycle activity.Widely available assay; sensitive to B12 deficiency.Low specificity; levels also affected by folate and vitamin B6 status.<10-12 µmol/L.
Methylmalonic Acid (MMA) Functional marker of intramitochondrial B12-dependent metabolism.Highly sensitive and specific for B12 deficiency.More expensive to measure; can be elevated in renal dysfunction.<270-370 nmol/L.
Holotranscobalamin (HoloTC) Measures the biologically active fraction of serum B12.Early indicator of negative B12 balance.Less commonly used in clinical practice; higher cost.>45-50 pmol/L.

Quantitative Data from Comparative Studies

This compound vs. Placebo for Lowering Homocysteine

A double-blind, placebo-controlled study investigated the efficacy of oral this compound in reducing elevated homocysteine levels in vitamin B12-deficient vegetarians.

Treatment GroupNBaseline tHcy (µmol/L, Mean)Post-treatment tHcy (µmol/L, Mean)P-value
This compound3915.58.4< 0.001
Placebo----
Data from Obersby D, et al. (2015).
This compound vs. Other B Vitamins for Diabetic Peripheral Neuropathy

A meta-analysis of 30 randomized clinical trials showed that this compound had a significantly positive effect on improving the signs and symptoms of peripheral neuropathy compared to other B vitamins.

OutcomeThis compoundOther B VitaminsStatistical Significance
Improvement in signs and symptomsSuperior-Significant
Increase in nerve conduction velocitiesBetter-Significant
Data from a systematic review of 30 randomized trials.

In a specific study, large-dose this compound injection was compared to a control group receiving vitamin B1 and B12 for two weeks in patients with diabetic peripheral neuropathy.

ParameterThis compound GroupControl Group
Total effective rate (symptoms and signs)82.9%52.0%
Improvement in nerve conduction velocitySignificant improvement in MCV and SCVNo significant changes
MCV: Motor Nerve Conduction Velocity; SCV: Sensory Nerve Conduction Velocity.
This compound vs. Cyanocobalamin on HoloTC Levels

A study on healthy vegan adults compared the effectiveness of cyanocobalamin and this compound supplements in maintaining adequate holotranscobalamin levels.

SupplementNMedian HoloTC (pcg/L)
Cyanocobalamin-150
This compound-78.5
Data suggests cyanocobalamin may be more effective in maintaining HoloTC levels in this population. A clinical trial is currently underway to further evaluate the effects of this compound versus cyanocobalamin on markers of vitamin B12 deficiency, including HoloTC, MMA, and homocysteine.

Emerging Biomarkers

Nerve Conduction Velocity (NCV)

In the context of diabetic neuropathy, nerve conduction velocity (NCV) serves as a direct physiological biomarker of nerve function. Studies in diabetic rats have shown that this compound treatment can normalize the delayed NCV. This improvement is thought to be due to the promotion of myelination and transport of the axonal cytoskeleton.

Inflammatory Markers

Chronic inflammation is associated with neuropathic pain and nerve damage. This compound has been shown to modulate neuroinflammation by regulating the activity of immune cells and the secretion of inflammatory cytokines. Potential biomarkers in this category include:

  • Pro-inflammatory cytokines: Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

  • Anti-inflammatory cytokines: Interleukin-10 (IL-10). Studies suggest that vitamin B12 status may be associated with levels of TNF-α and resistin.

Experimental Protocols

Measurement of Homocysteine and Methylmalonic Acid

The gold standard for the simultaneous measurement of homocysteine and MMA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Principle: This method involves the extraction of the analytes from a biological sample (serum or plasma), followed by derivatization to improve their chromatographic and mass spectrometric properties. The derivatized analytes are then separated by liquid chromatography and detected by tandem mass spectrometry, which provides high sensitivity and specificity.

Sample Preparation (General Steps):

  • Sample Collection: A fasting blood sample is preferred.

  • Extraction: Analytes are extracted from the serum or plasma, often using a protein precipitation or liquid-liquid extraction method.

  • Derivatization: The extracted MMA and homocysteine are chemically modified (derivatized) to make them more volatile and ionizable for MS analysis. For example, MMA can be converted to its dibutyl ester.

  • Analysis by LC-MS/MS: The derivatized sample is injected into the LC-MS/MS system. The compounds are separated on a chromatographic column and then ionized and fragmented in the mass spectrometer. Specific fragment ions for each analyte are monitored for quantification.

Measurement of Holotranscobalamin HoloTC can be measured by several methods, including:

  • Direct measurement of the transcobalamin-vitamin B12 complex.

  • Measurement of vitamin B12 attached to transcobalamin.

  • Measurement of the amount of transcobalamin saturated with vitamin B12. Commercial immunoassays, such as chemiluminescent microparticle immunoassay (CMIA), are available for the quantitative determination of HoloTC in human serum.

Signaling Pathways and Experimental Workflows

This compound in the Methionine Cycle

Methionine_Cycle MTHF 5-Methyl-THF MS Methionine Synthase MTHF->MS Donates methyl group THF Tetrahydrofolate (THF) Hcy Homocysteine Hcy->MS Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM ATP SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) SAM->Methyl_Acceptor Methylation Reactions SAH->Hcy Hydrolysis MS->THF MS->Met MeCbl This compound (Co-factor) MeCbl->MS Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product

Caption: The role of this compound as a cofactor for methionine synthase in the regeneration of methionine from homocysteine.

Biomarker Assessment Workflow in a Clinical Trial

Biomarker_Workflow cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Patient_Selection Patient Selection (e.g., Vitamin B12 deficient) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Sample_Collection Sample Collection (Fasting Blood Sample) Informed_Consent->Sample_Collection Sample_Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Sample_Storage Sample Storage (-70°C) Sample_Processing->Sample_Storage Assay Biomarker Assay (e.g., LC-MS/MS) Sample_Storage->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition QC Quality Control Data_Acquisition->QC Data_Analysis Statistical Analysis QC->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A generalized workflow for biomarker assessment in a clinical trial setting.

Conclusion

The selection of appropriate biomarkers is critical for accurately assessing the efficacy of this compound treatment. While serum homocysteine, MMA, and holotranscobalamin remain the cornerstone of biochemical assessment, emerging markers such as nerve conduction velocity and inflammatory cytokines offer more direct insights into the physiological effects of this compound, particularly in the context of neurological disorders. The use of a comprehensive panel of biomarkers, coupled with robust analytical methodologies, will provide a more complete picture of treatment response and facilitate the development of more effective therapeutic strategies.

References

Unveiling the Molecular Mechanisms of Nerve Repair: A Comparative Analysis of Methylcobalamin and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of nerve regeneration is paramount. This guide provides a comprehensive comparison of the therapeutic efficacy of methylcobalamin (B1676134) and other promising alternatives in promoting nerve repair. We delve into the signaling pathways, cellular effects, and functional outcomes, supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

This compound: A Multi-Faceted Approach to Nerve Regeneration

This compound, the active form of vitamin B12, has long been recognized for its neuroprotective properties.[1][2] Extensive research has elucidated its mechanism of action, revealing a multi-pronged approach to nerve repair that encompasses the activation of crucial signaling pathways, enhancement of myelination, and upregulation of neurotrophic factors.

At the molecular level, this compound has been shown to activate the Erk1/2 and Akt signaling pathways.[3] These pathways are central to cell survival, proliferation, and differentiation. By stimulating these cascades, this compound promotes the survival of damaged neurons and supports the proliferation and differentiation of Schwann cells, the primary glial cells of the peripheral nervous system responsible for myelination.[4][5]

Furthermore, experimental evidence demonstrates that this compound enhances the expression of key proteins involved in myelination, such as myelin basic protein (MBP). This leads to thicker myelin sheaths, which is crucial for the rapid and efficient conduction of nerve impulses. In animal models of sciatic nerve injury, treatment with this compound has been shown to significantly increase myelin sheath thickness and axonal diameter.

Beyond its direct effects on myelination, this compound also upregulates the gene expression of various neurotrophic factors, including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These factors are essential for neuronal survival, growth, and synaptic plasticity. By boosting their production, this compound creates a supportive microenvironment for nerve regeneration.

The culmination of these molecular and cellular effects translates into significant functional improvements. Studies utilizing the sciatic functional index (SFI), a widely accepted measure of motor function recovery in rodent models of nerve injury, have consistently shown that this compound treatment leads to a significant improvement in SFI scores. Additionally, electrophysiological measurements have confirmed that this compound enhances nerve conduction velocity (NCV), a direct indicator of improved nerve function.

Comparative Analysis of Nerve Repair Agents

While this compound demonstrates robust efficacy in promoting nerve repair, several other therapeutic agents have emerged as potential alternatives or adjuncts. This section provides a comparative overview of their mechanisms of action and reported efficacies.

Therapeutic AgentMechanism of ActionKey Experimental Findings (Quantitative Data)
This compound Activates Erk1/2 and Akt signaling pathways, promotes Schwann cell proliferation and differentiation, increases myelin sheath thickness, upregulates neurotrophic factor gene expression.- Sciatic Functional Index (SFI): Significant improvement in rat models of sciatic nerve injury. - Nerve Conduction Velocity (NCV): Increased NCV in various neuropathy models. - Myelin Sheath Thickness: Increased thickness observed in electron microscopy studies. - Axon Diameter: Increased axonal diameter in treated animals.
Acetyl-L-carnitine (ALCAR) Enhances mitochondrial function, provides acetyl-CoA for acetylcholine (B1216132) synthesis, and exhibits antioxidant properties.- Nerve Fiber Regeneration: Increased number of regenerating nerve fibers. - Axonal Sprouting: Promotes axonal sprouting in combination with donor nerve injury. - Morphological Improvements: Improves the quality of regeneration and target organ reinnervation.
Neuregulin-1 (NRG1) Binds to ErbB receptors on Schwann cells, promoting their survival, proliferation, and myelination.- Axon Regeneration: Promotes axon regeneration and remyelination after nerve injury. - Functional Recovery: Accelerates functional recovery as measured by SFI. - Schwann Cell Proliferation: Stimulates Schwann cell proliferation.
Agmatine Modulates multiple targets including NMDA receptors, nitric oxide synthase, and imidazoline (B1206853) receptors; exhibits neuroprotective and anti-inflammatory effects.- Pain Reduction: Reduces neuropathic pain in various animal models. - Axonal Damage Reduction: Decreases axonolysis and axon degeneration in nerve injury models. - Functional Improvement: Preliminary studies suggest potential for improving functional recovery.
Nerve Growth Factor (NGF) Promotes the survival, development, and function of neurons; stimulates axonal growth and regeneration.- Axonal Regeneration: Enhances the regeneration of sensory and sympathetic neurons. - Myelinated Fiber Count: Increases the number of myelinated fibers in nerve grafts. - Functional Recovery: Improves motor function recovery in animal models.

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and experimental processes involved in validating the mechanism of action of these nerve repair agents, the following diagrams are provided.

Methylcobalamin_Signaling_Pathway This compound This compound Erk1_2 Erk1/2 This compound->Erk1_2 Activates Akt Akt This compound->Akt Activates Neurotrophic_Factors Neurotrophic Factors (NGF, BDNF) This compound->Neurotrophic_Factors Upregulates Gene Expression Schwann_Cell Schwann Cell Erk1_2->Schwann_Cell Promotes Proliferation & Differentiation Akt->Schwann_Cell Promotes Survival Myelination Myelination Schwann_Cell->Myelination Enhances Nerve_Regeneration Nerve Regeneration & Functional Recovery Myelination->Nerve_Regeneration Neurotrophic_Factors->Nerve_Regeneration

Caption: this compound's Signaling Cascade in Nerve Repair

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_analysis Analysis Sciatic_Nerve_Injury Sciatic Nerve Crush Injury in Rat Methylcobalamin_Group This compound Sciatic_Nerve_Injury->Methylcobalamin_Group Alternative_Group Alternative Agent Sciatic_Nerve_Injury->Alternative_Group Control_Group Vehicle Control Sciatic_Nerve_Injury->Control_Group Functional_Assessment Functional Assessment (SFI, NCV) Methylcobalamin_Group->Functional_Assessment Histological_Analysis Histological Analysis (Myelin Sheath, Axon Diameter) Methylcobalamin_Group->Histological_Analysis Molecular_Analysis Molecular Analysis (Western Blot, qRT-PCR) Methylcobalamin_Group->Molecular_Analysis Alternative_Group->Functional_Assessment Alternative_Group->Histological_Analysis Alternative_Group->Molecular_Analysis Control_Group->Functional_Assessment Control_Group->Histological_Analysis Control_Group->Molecular_Analysis

Caption: General Experimental Workflow for Evaluating Nerve Repair Agents

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for key experiments are provided below.

Sciatic Nerve Crush Injury Model in Rats

This model is a standard and reproducible method for inducing peripheral nerve damage to study regeneration.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Procedure:

    • Shave and sterilize the skin over the lateral aspect of the thigh.

    • Make a small skin incision parallel to the femur.

    • Bluntly dissect the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

    • Carefully free the nerve from the surrounding connective tissue.

    • Using a fine, non-serrated hemostat, apply a consistent and calibrated pressure to the nerve for a defined period (e.g., 30 seconds) at a specific location (e.g., 10 mm proximal to the trifurcation). The pressure should be sufficient to create a translucent crush injury without severing the nerve.

    • Release the pressure and ensure the epineurium is intact.

    • Suture the muscle layers and close the skin incision.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of infection or distress.

Western Blot for Erk1/2 and Akt Activation

This technique is used to quantify the levels of phosphorylated (active) and total Erk1/2 and Akt proteins.

  • Tissue Lysis:

    • Harvest the dorsal root ganglia (DRG) or a segment of the sciatic nerve at the desired time point after injury and treatment.

    • Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Erk1/2 (p-Erk1/2), total Erk1/2, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the level of activation.

Quantitative Real-Time PCR (qRT-PCR) for Neurotrophic Factor Gene Expression

This method is used to measure the mRNA levels of neurotrophic factors like NGF and BDNF.

  • RNA Extraction:

    • Harvest the DRG or sciatic nerve tissue at the specified time point.

    • Homogenize the tissue in a lysis buffer (e.g., TRIzol).

    • Extract the total RNA following the manufacturer's protocol.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the target genes (NGF, BDNF) and a reference gene (e.g., GAPDH or β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Perform the PCR amplification in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity in real-time as the PCR product accumulates.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Immunohistochemistry for Myelin Basic Protein (MBP)

This technique is used to visualize and quantify the extent of myelination in nerve cross-sections.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the sciatic nerve and post-fix it in 4% PFA.

    • Cryoprotect the tissue by incubating it in a sucrose (B13894) solution.

    • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

    • Cut thin cross-sections of the nerve using a cryostat.

  • Immunostaining:

    • Mount the sections on glass slides.

    • Permeabilize the sections with a detergent (e.g., Triton X-100) in PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

    • Incubate the sections with a primary antibody specific for MBP.

    • Wash the sections with PBS.

    • Incubate the sections with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • Wash the sections and mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Capture images of the nerve cross-sections.

    • Quantify the area of MBP-positive staining using image analysis software to assess the extent of myelination.

Measurement of Nerve Conduction Velocity (NCV)

NCV is a direct electrophysiological measure of nerve function.

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • Electrode Placement:

    • Place a stimulating electrode at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle).

    • Place a recording electrode in a muscle innervated by the sciatic nerve (e.g., the gastrocnemius muscle).

    • Place a ground electrode subcutaneously.

  • Stimulation and Recording:

    • Deliver a supramaximal electrical stimulus at the proximal stimulation point and record the latency of the resulting compound muscle action potential (CMAP).

    • Deliver the same stimulus at the distal stimulation point and record the latency of the CMAP.

  • Calculation:

    • Measure the distance between the two stimulation points.

    • Calculate the NCV by dividing the distance between the stimulation points by the difference in the latencies of the two CMAPs.

By providing a detailed comparison of this compound with other nerve repair agents, along with comprehensive experimental protocols and visual representations of the underlying mechanisms, this guide aims to equip researchers with the necessary tools to advance the field of nerve regeneration and develop more effective therapeutic strategies.

References

comparative studies on the retention of methylcobalamin versus cyanocobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate form of vitamin B12 is a critical consideration. This guide provides an objective comparison of the retention properties of two common supplemental forms: methylcobalamin (B1676134) and cyanocobalamin (B1173554), supported by available experimental data.

Executive Summary

Cyanocobalamin, a synthetic and more stable form of vitamin B12, is widely used in supplements and fortified foods. This compound is a naturally occurring, active coenzyme form. While some studies suggest a slightly higher absorption rate for cyanocobalamin, evidence indicates that this compound may be better retained by the body, with lower urinary excretion rates. Both forms are ultimately converted to the active coenzymes, this compound and adenosylcobalamin, to perform their physiological functions. The choice between these forms may depend on specific therapeutic goals, patient populations, and formulation requirements.

Data Presentation: Absorption and Excretion

The following table summarizes key quantitative findings from comparative studies on the absorption and urinary excretion of this compound and cyanocobalamin.

ParameterThis compoundCyanocobalaminStudy Highlights
Absorption Rate (1 mcg dose) ~44%~49%One study indicated a slightly better absorption of cyanocobalamin at a low dose.[1]
Urinary Excretion LowerApproximately 3 times higher than this compoundA study reported significantly higher urinary excretion of cyanocobalamin, suggesting lower tissue retention compared to this compound.[1]
Serum Levels (Vegans) Median: 78.5 pcg/lMedian: 150 pcg/lA study on vegans found that cyanocobalamin supplementation resulted in higher serum holotranscobalamin levels compared to this compound.[2]

Experimental Protocols

The assessment of vitamin B12 retention typically involves methods that track the fate of an administered dose. Below are detailed methodologies for key experimental approaches cited in the literature.

The Schilling Test for Vitamin B12 Absorption

The Schilling test is a classic, though now largely obsolete, method used to determine a patient's ability to absorb vitamin B12 from the intestinal tract.[3][4][5]

Principle: This test measures the urinary excretion of orally administered radiolabeled vitamin B12. A large intramuscular injection of non-radiolabeled B12 is given to saturate the body's B12 binding sites, causing any absorbed radiolabeled B12 to be excreted in the urine.[3][6]

Procedure:

  • Stage 1: The patient orally ingests a small dose of radiolabeled cyanocobalamin (typically using cobalt-57 (B224739) or cobalt-58).

  • Within 1-2 hours, a large intramuscular "flushing" dose (1000 µg) of non-radiolabeled vitamin B12 is administered.[6]

  • Urine is collected for the next 24 hours.[4]

  • The amount of radioactivity in the collected urine is measured. A normal result shows excretion of at least 10% of the administered radioactive dose within 24 hours.[3]

  • Subsequent Stages (if absorption is low): The test can be repeated with the addition of intrinsic factor, pancreatic enzymes, or after a course of antibiotics to diagnose the specific cause of malabsorption.[3][4]

Whole-Body Counting for Vitamin B12 Retention

This method provides a direct measure of the amount of an administered substance retained in the body over time.

Principle: A dose of vitamin B12 labeled with a gamma-emitting radioisotope (e.g., cobalt-57) is administered to the subject. A sensitive whole-body counter is then used to measure the total amount of radioactivity in the body immediately after administration and at subsequent time points. The decrease in radioactivity over time reflects the excretion of the vitamin.

Procedure:

  • A baseline whole-body count is performed on the subject.

  • A precisely known amount of radiolabeled this compound or cyanocobalamin is administered orally or via injection.

  • The subject's total body radioactivity is measured shortly after administration to establish a 100% retention value.

  • Subsequent whole-body counts are performed at regular intervals (e.g., daily, weekly) to monitor the retention of the radiolabeled vitamin.

  • The retention is calculated as a percentage of the initial dose.

24-Hour Urine Collection for Excretion Analysis

This method is used to quantify the amount of vitamin B12 or its metabolites excreted in the urine over a full day.

Principle: By measuring the amount of a substance excreted in the urine over a 24-hour period, an indirect assessment of its retention can be made. Higher urinary excretion suggests lower tissue retention.

Procedure:

  • The collection begins in the morning. The first urination is discarded, and the time is noted.

  • All subsequent urine for the next 24 hours is collected in a special container, which is often kept refrigerated or on ice.

  • The collection ends with a final urination at the same time the following morning, which is added to the container.

  • The total volume of urine is measured, and an aliquot is taken for analysis of vitamin B12 content, typically using techniques like immunoassays or mass spectrometry.

Visualizations

Metabolic Pathway of Cobalamin Conversion

Both this compound and cyanocobalamin are processed within the cell to their active coenzyme forms. Cyanocobalamin undergoes a more complex conversion process.

Cobalamin Metabolic Pathway Cyanocobalamin Cyanocobalamin Cob_II_alamin Cob(II)alamin Cyanocobalamin->Cob_II_alamin Decyanation Methylcobalamin_supplement This compound (supplement) Methylcobalamin_supplement->Cob_II_alamin Demethylation Cob_I_alamin Cob(I)alamin Cob_II_alamin->Cob_I_alamin Reduction Methylcobalamin_active This compound (active) Cob_I_alamin->Methylcobalamin_active Methylation Adenosylcobalamin Adenosylcobalamin Cob_I_alamin->Adenosylcobalamin Adenosylation (in mitochondria) Homocysteine Homocysteine Methylcobalamin_active->Homocysteine Methylmalonyl_CoA Methylmalonyl-CoA Adenosylcobalamin->Methylmalonyl_CoA Methionine Methionine Homocysteine->Methionine Methionine Synthase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase

Intracellular conversion of cobalamin forms.

Experimental Workflow for a Comparative Retention Study

The following diagram illustrates a typical workflow for a clinical study comparing the retention of this compound and cyanocobalamin.

Comparative Retention Study Workflow Start Study Start: Participant Recruitment & Screening Group_A Group A: Administer Radiolabeled This compound Start->Group_A Group_B Group B: Administer Radiolabeled Cyanocobalamin Start->Group_B WB_Count_A Whole-Body Counting (Group A) Group_A->WB_Count_A Urine_A 24-Hour Urine Collection (Group A) Group_A->Urine_A WB_Count_B Whole-Body Counting (Group B) Group_B->WB_Count_B Urine_B 24-Hour Urine Collection (Group B) Group_B->Urine_B Analysis_A Data Analysis: Retention Rate (Group A) WB_Count_A->Analysis_A Analysis_B Data Analysis: Excretion Rate (Group B) WB_Count_B->Analysis_B Urine_A->Analysis_A Urine_B->Analysis_B Comparison Comparative Analysis of Retention & Excretion Analysis_A->Comparison Analysis_B->Comparison

Workflow for a comparative B12 retention study.

Conclusion

The available evidence suggests that while cyanocobalamin may be slightly better absorbed, this compound appears to have a higher retention rate within the body. The clinical significance of these differences may vary depending on the individual's metabolic status and the therapeutic objective. For applications where sustained tissue levels of vitamin B12 are paramount, this compound may offer an advantage. Conversely, the stability and cost-effectiveness of cyanocobalamin make it a viable option for general supplementation and food fortification. Further direct comparative studies with detailed pharmacokinetic and pharmacodynamic analyses are warranted to fully elucidate the nuances of the retention of these two important forms of vitamin B12.

References

A Comparative Guide to the Validation of HPLC and Mass Spectrometry Methods for Methylcobalamin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of methylcobalamin (B1676134). The selection of an appropriate analytical method is critical for accurate quantification in both pharmaceutical quality control and bioanalytical studies. This document outlines experimental protocols, presents comparative validation data, and discusses the relative strengths and weaknesses of each technique to aid in the selection of the most suitable method for your specific research needs.

Introduction

This compound, an active form of vitamin B12, is a crucial coenzyme in various metabolic pathways. Its quantification is essential in pharmaceutical formulations and for pharmacokinetic studies in biological matrices.[1] Given its light-sensitive nature and the complexity of the matrices in which it is often found, robust and validated analytical methods are imperative.[1][2] This guide focuses on the two most prevalent analytical techniques for its determination: HPLC-UV and LC-MS/MS.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of this compound in pharmaceutical dosage forms due to its simplicity and cost-effectiveness.[3][4]

a) Sample Preparation (for Pharmaceutical Formulations):

  • Accurately weigh and transfer the sample (e.g., tablet powder) into a volumetric flask.

  • Dissolve the sample in a suitable solvent system, such as a mixture of water and methanol (B129727).

  • Protect the solution from light throughout the preparation process by using amber-colored glassware or by working under subdued light.

  • Filter the solution through a 0.45 µm filter prior to injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength for this compound (around 351 nm or 266 nm depending on the mobile phase and interfering substances).

  • Injection Volume: 10-20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity, allowing for the quantification of low concentrations of this compound in complex biological matrices like human plasma.

a) Sample Preparation (for Human Plasma):

  • To 100 µL of plasma, add a protein precipitation agent like methanol containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for injection.

  • All procedures must be performed under red light or in amber tubes to prevent photodegradation.

b) Chromatographic Conditions:

  • Column: A suitable C18 or other reverse-phase column.

  • Mobile Phase: Typically a gradient elution using a combination of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions, often in the range of 0.2-0.6 mL/min.

c) Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity.

  • Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.

Data Presentation: Comparison of Validation Parameters

The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods for this compound analysis, compiled from various studies. This data highlights the performance characteristics of each method.

Validation ParameterHPLC-UVLC-MS/MS
Specificity/Selectivity Achieved through chromatographic separation and UV detection at a specific wavelength.High specificity achieved through MRM of specific precursor and product ions.
Linearity Range 900–2400 µg/mL0.05–20 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.98–100.01%Within ±15% of nominal value
Precision (%RSD) - Intra-day < 2%≤ 15%
Precision (%RSD) - Inter-day < 2%≤ 15%
Limit of Detection (LOD) 0.61 µg/mLNot explicitly stated, but lower than LOQ.
Limit of Quantification (LOQ) 9.78 µg/mL0.05 ng/mL

Mandatory Visualizations

G cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow hplc_prep Sample Preparation (e.g., Dissolution & Filtration) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Data Analysis (Peak Area vs. Concentration) hplc_det->hplc_data lcms_prep Sample Preparation (e.g., Protein Precipitation) lcms_inj LC Injection lcms_prep->lcms_inj lcms_sep Chromatographic Separation lcms_inj->lcms_sep lcms_ion Ionization (ESI+) lcms_sep->lcms_ion lcms_mass Mass Spectrometry (MRM Detection) lcms_ion->lcms_mass lcms_data Data Analysis (Ion Ratio vs. Concentration) lcms_mass->lcms_data

Caption: Experimental workflows for HPLC-UV and LC-MS/MS analysis of this compound.

G cluster_performance Performance Characteristics cluster_definitions Key Assessments validated_method Validated Analytical Method linearity Linearity & Range linearity->validated_method linearity_def Correlation of response to concentration linearity->linearity_def accuracy Accuracy accuracy->validated_method accuracy_def Closeness to true value (% Recovery) accuracy->accuracy_def precision Precision (Intra- & Inter-day) precision->validated_method precision_def Agreement between measurements (%RSD) precision->precision_def sensitivity Sensitivity (LOD & LOQ) sensitivity->validated_method sensitivity_def Lowest detectable & quantifiable levels sensitivity->sensitivity_def specificity Specificity/ Selectivity specificity->validated_method specificity_def Ability to assess analyte unequivocally specificity->specificity_def robustness Robustness robustness->validated_method robustness_def Capacity to remain unaffected by small variations robustness->robustness_def

Caption: Logical relationships of key bioanalytical method validation parameters.

Discussion and Conclusion

The choice between HPLC-UV and LC-MS/MS for this compound analysis is primarily dictated by the application, required sensitivity, and the nature of the sample matrix.

HPLC-UV:

  • Advantages: This method is robust, cost-effective, and widely available. It is well-suited for quality control of pharmaceutical products where the concentration of this compound is relatively high. The validation data indicates excellent accuracy and precision for these applications.

  • Disadvantages: HPLC-UV lacks the sensitivity and selectivity required for the analysis of this compound in biological fluids, where concentrations are much lower and the matrix is significantly more complex.

LC-MS/MS:

  • Advantages: The primary advantages of LC-MS/MS are its exceptional sensitivity and selectivity. This makes it the gold standard for bioanalytical applications, such as pharmacokinetic studies, where picogram or nanogram levels of the analyte need to be measured in complex matrices like plasma. The high specificity of MRM minimizes the risk of interference from endogenous compounds.

  • Disadvantages: The instrumentation is more expensive to acquire and maintain, and method development can be more complex compared to HPLC-UV.

References

Unveiling the Neuroprotective Potential of Methylcobalamin: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals summarizing the experimental evidence of methylcobalamin's efficacy in various animal models of neurological disorders. This report details quantitative outcomes, experimental protocols, and key signaling pathways.

This compound (B1676134), the active form of vitamin B12, has garnered significant attention for its potential therapeutic effects in a range of neurological conditions. Preclinical studies in various animal models have provided a foundational understanding of its neuroprotective and neuroregenerative properties. This guide offers a comparative analysis of this compound's effects across different animal models, presenting key experimental data, detailed methodologies, and the underlying signaling pathways.

Quantitative Efficacy of this compound Across Neurological Disorder Models

The therapeutic efficacy of this compound has been demonstrated across several animal models, with notable improvements in nerve function, morphology, and behavioral outcomes. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound in Diabetic Neuropathy Animal Models

Animal ModelKey Parameters AssessedThis compound TreatmentKey FindingsReference
Streptozotocin-induced diabetic ratsNerve Conduction Velocity (NCV)10 mg/kg, i.m., every other day for 16 weeksNormalized the significant delay in NCV.[1]
Protein Kinase C (PKC) Activity10 mg/kg, i.m., every other day for 16 weeksNormalized the suppressed nerve PKC activity.[1]
Oxidative Stress (8-hydroxydeoxyguanosine-positive cells)10 mg/kg, i.m., every other day for 16 weeksSignificantly suppressed the increased number of oxidative stress markers.[1]
Streptozotocin-induced diabetic ratsMyelinated Nerve Fiber Density500 µg/kg, i.m., daily for 16 weeksProtected against the reduction in the density of myelinated nerve fibers.[2]
Paranodal Demyelination500 µg/kg, i.m., daily for 16 weeksShowed less incidence of paranodal demyelination.[2]
Streptozotocin-induced diabetic ratsSciatic Nerve IGF-1 mRNA and Peptide ContentSingle i.m. administrationDelayed the progressive decrease of sciatic nerve IGF-1 contents.[3]

Table 2: Effects of this compound in Peripheral Nerve Injury Animal Models

Animal ModelKey Parameters AssessedThis compound TreatmentKey FindingsReference
Sciatic nerve crush injury in miceFunctional Recovery (Walking track analysis)65 µg/kg or 130 µg/kg, i.p., dailySignificantly improved functional recovery of the sciatic nerve.[4]
Myelin Sheath Thickness65 µg/kg or 130 µg/kg, i.p., dailyThickened the myelin sheath in myelinated nerve fibers.[4]
Neurotrophic Factor Gene Expression (NGF, BDNF, CNTF)130 µg/kg, i.p., for 5 daysUpregulated gene expression of nerve growth factor, brain-derived neurotrophic factor and ciliary neurotrophic factor.[4]
Rat brachial plexus injury modelFunctional Recovery (Motor and sensory tests)Daily administration for 12 daysImproved functional recovery.[5]
Vincristine-induced neuropathic pain in ratsThermal Hyperalgesia0.12 mg/kg - 1 mg/kgSignificantly attenuated thermal hyperalgesia.[6]
Acrylamide (B121943) neuropathy in ratsCompound Muscle Action Potential (CMAP) Recovery500 µg/kg, i.p., dailyShowed significantly faster CMAP recovery compared to controls.[7]

Table 3: Effects of this compound in Other Neurological Disorder Models

Animal ModelDisorderKey Parameters AssessedThis compound TreatmentKey FindingsReference
Wobbler mouseAmyotrophic Lateral Sclerosis (ALS)Muscle Weakness and Contracture30 mg/kg, i.p., daily for 4 weeksSignificantly inhibited muscle weakness and contracture in the forelimb.[8][9]
Bicep (B1204527) Muscle Weight and Musculocutaneous Nerve Number30 mg/kg, i.p., daily for 4 weeksIncreased the weight of the bicep muscles and the number of musculocutaneous nerves.[8][9]
PM2.5 Exposure in MiceCognitive DeclineSpatial Learning and Memory (Morris water maze)Fed with MeCbl for 6 monthsAlleviated cognitive impairment induced by PM2.5 exposure.[10]
Neuronal ApoptosisFed with MeCbl for 6 monthsAlleviated apoptosis-related protein expression.[10]

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Diabetic Neuropathy Models
  • Induction: Diabetes is typically induced in Wistar or Sprague Dawley rats by a single intravenous or intraperitoneal injection of streptozotocin (B1681764) (STZ), usually at a dose of 40-60 mg/kg.[1][2]

  • Animal Groups: Studies generally include a non-diabetic control group, a diabetic control group (receiving saline), and a diabetic group treated with this compound.[3]

  • This compound Administration: Dosing regimens vary, with studies using intramuscular injections ranging from 500 µg/kg daily to 10 mg/kg every other day for several weeks.[1][2]

  • Key Assessments:

    • Nerve Conduction Velocity (NCV): Measured to assess the functional integrity of peripheral nerves.[1]

    • Morphometric Analysis: Histological examination of nerve biopsies (e.g., sural nerve) to quantify myelinated fiber density, axon size, and myelin sheath thickness.[2]

    • Biochemical Assays: Measurement of markers for oxidative stress (e.g., 8-hydroxydeoxyguanosine), protein kinase C (PKC) activity, and neurotrophic factor levels (e.g., IGF-1).[1][3]

Peripheral Nerve Injury Models
  • Injury Induction: The most common model is the sciatic nerve crush injury in mice or rats, where the sciatic nerve is exposed and compressed with forceps for a specific duration.[4] Other models include brachial plexus injury and drug-induced neuropathy (e.g., using vincristine (B1662923) or acrylamide).[5][6][7]

  • Animal Groups: A sham-operated group, an injury control group, and one or more this compound-treated groups with varying doses are typically used.[4]

  • This compound Administration: Administration is often daily via intraperitoneal or subcutaneous injection, with doses ranging from µg/kg to mg/kg.[4][6]

  • Key Assessments:

    • Functional Recovery: Assessed using methods like walking track analysis (to calculate the sciatic functional index), hot plate tests, and von Frey monofilament tests for sensory function.[4][11]

    • Histomorphological Examination: Analysis of the injured nerve and target muscles to assess nerve regeneration, remyelination, and muscle atrophy.[4]

    • Gene Expression Analysis: Quantitative real-time PCR to measure the expression of genes related to nerve growth and regeneration, such as neurotrophic factors (NGF, BDNF) and growth-associated proteins (GAP-43).[4]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through multiple signaling pathways. The diagrams below illustrate some of the key mechanisms identified in preclinical studies.

G cluster_0 This compound's Influence on Schwann Cells and Myelination MeCbl This compound Erk1_2 Erk1/2 Pathway MeCbl->Erk1_2 Inhibits Schwann_diff Schwann Cell Differentiation & Proliferation MeCbl->Schwann_diff Erk1_2->Schwann_diff Inhibits MBP Myelin Basic Protein (MBP) & Lipid Synthesis Myelination Myelination & Remyelination MBP->Myelination Schwann_diff->MBP

Caption: this compound promotes myelination by inhibiting the Erk1/2 pathway in Schwann cells.

G cluster_1 This compound's Role in Neuronal Signaling and Protection MeCbl This compound PKC Protein Kinase C (PKC) Signaling MeCbl->PKC Corrects Impaired Signaling Oxidative_Stress Oxidative Stress MeCbl->Oxidative_Stress Reduces IGF1 Neural IGF-1 Gene Expression MeCbl->IGF1 Up-regulates Neurotrophic_Factors NGF, BDNF, CNTF Expression MeCbl->Neurotrophic_Factors Enhances Neuronal_Function Improved Neuronal Function & Nerve Conduction PKC->Neuronal_Function IGF1->Neuronal_Function Nerve_Regeneration Nerve Regeneration & Neurite Outgrowth Nerve_Regeneration->Neuronal_Function Neurotrophic_Factors->Nerve_Regeneration

Caption: this compound enhances neuronal function through multiple signaling pathways.

G cluster_2 Experimental Workflow for Assessing this compound in Nerve Injury Start Animal Model (e.g., Sciatic Nerve Crush) Grouping Randomized Grouping (Control vs. MeCbl) Start->Grouping Treatment This compound Administration Grouping->Treatment Functional_Assessment Behavioral & Functional Assessments Treatment->Functional_Assessment Histology Histological & Morphometric Analysis Treatment->Histology Molecular_Analysis Molecular Analysis (e.g., qPCR, Western Blot) Treatment->Molecular_Analysis Data_Analysis Data Analysis & Comparison Functional_Assessment->Data_Analysis Histology->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound's effects in nerve injury models.

References

A Comparative Analysis of Methylcobalamin and Hydroxocobalamin for Homocysteine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent forms of vitamin B12, methylcobalamin (B1676134) and hydroxocobalamin (B81358), in reducing elevated plasma homocysteine levels. The following sections detail their metabolic roles, present quantitative data from clinical studies, and outline the experimental protocols employed in this research.

Introduction to Cobalamin Forms and Homocysteine Metabolism

Homocysteine is a sulfur-containing amino acid, and elevated levels in the plasma (hyperhomocysteinemia) are an established risk factor for cardiovascular diseases. The metabolism of homocysteine is heavily dependent on B vitamins, particularly vitamin B12 (cobalamin). Vitamin B12 acts as a crucial cofactor for the enzyme methionine synthase, which catalyzes the remethylation of homocysteine to methionine.

This compound is one of the two bioactive coenzyme forms of vitamin B12 in the body. It directly participates in the methionine synthase reaction by donating a methyl group to convert homocysteine to methionine.[1][2] Because of its direct role, it is a popular choice for supplementation.[3]

Hydroxocobalamin is a precursor form of vitamin B12 that can be converted in the body to both active forms: this compound and adenosylcobalamin.[4] It is often used in injectable forms for treating vitamin B12 deficiency due to its longer half-life and better tissue retention.

A critical aspect of cobalamin metabolism is that regardless of the initial form administered (this compound, hydroxocobalamin, or cyanocobalamin), it is converted to a core cobalamin molecule within the cell. This core molecule is then transformed into the necessary active coenzymes, this compound and adenosylcobalamin.

Metabolic Pathway of Homocysteine Remethylation

The following diagram illustrates the central role of this compound in the remethylation of homocysteine to methionine.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway Homocysteine Homocysteine Methionine_Synthase Methionine Synthase Homocysteine->Methionine_Synthase Substrate Methionine Methionine Methionine_Synthase->Methionine Product Cobalamin Cobalamin (B12) Methionine_Synthase->Cobalamin Regenerates This compound This compound (Active B12) This compound->Methionine_Synthase Cofactor THF Tetrahydrofolate THF->this compound Methylates Cobalamin 5-MTHF 5-Methyltetrahydrofolate 5-MTHF->Methionine_Synthase Methyl Donor 5-MTHF->THF

Caption: Role of this compound in Homocysteine Remethylation.

Quantitative Data from Clinical Trials

Direct head-to-head clinical trials comparing the homocysteine-lowering efficacy of this compound and hydroxocobalamin are scarce. However, data from separate studies in similar patient populations, particularly those with end-stage renal disease (ESRD) who often present with hyperhomocysteinemia, allow for a comparative assessment.

Table 1: Efficacy of this compound in Reducing Homocysteine in Hemodialysis Patients
StudyInterventionDurationBaseline Homocysteine (μmol/L)Post-treatment Homocysteine (μmol/L)Percentage Reduction
Trimarchi et al. (2002)500 μg IV this compound twice weekly4 months26.6 ± 14.324.3 ± 11.8~8.6% (Not statistically significant)
Trimarchi et al. (2002)500 μg IV this compound twice weekly + 10 mg/day oral Folic Acid4 months22.5 ± 15.610.2 ± 3.1~54.7% (p=0.003)
Table 2: Efficacy of Hydroxocobalamin in Reducing Homocysteine in Hemodialysis Patients
StudyInterventionDurationBaseline Homocysteine (μmol/L)Post-treatment Homocysteine (μmol/L)Percentage Reduction
Hoffer et al. (2002)1 mg SC Hydroxocobalamin weekly16 weeksNot specifiedNot specified~32% (p<0.005)
Kapoian et al. (2005)1 mg IV Hydroxocobalamin weekly8 weeksNot specifiedNot specified~33% (p<0.001)
Table 3: Efficacy of Oral this compound in Vegetarians
StudyInterventionDurationBaseline Homocysteine (μmol/L)Post-treatment Homocysteine (μmol/L)Percentage Reduction
Obersby et al. (2015)Oral this compound (dosage not specified)Not specified15.58.4~45.8% (p<0.001)

Summary of Findings:

  • Intravenous this compound alone showed a non-significant effect on homocysteine levels in hemodialysis patients. However, when combined with high-dose folic acid, a significant reduction was observed.

  • Parenteral (intravenous or subcutaneous) hydroxocobalamin demonstrated a significant and consistent reduction in homocysteine levels in hemodialysis patients, even in those already replete with folic acid and vitamin B12.

  • Oral this compound was effective in significantly lowering elevated homocysteine in vitamin B12-deficient vegetarians.

Experimental Protocols

Detailed methodologies from the key cited experiments are provided below to allow for critical evaluation and replication.

Protocol 1: Intravenous this compound in Hemodialysis Patients (Trimarchi et al., 2002)
  • Study Design: A prospective, randomized trial.

  • Participants: 62 chronic hemodialysis patients without prior vitamin supplementation.

  • Intervention Groups:

    • Group A: 500 μg intravenous this compound twice weekly plus 10 mg/day oral folic acid.

    • Group B: 10 mg/day oral folic acid alone.

    • Group C: No vitamin supplementation.

    • Group D: 500 μg intravenous this compound twice weekly alone.

  • Duration: 4 months.

  • Data Collection: Fasting total homocysteine (tHcy), vitamin B12, serum and erythrocytic folic acid were measured pre-dialysis at baseline and after 4 months.

  • Analytical Method: Homocysteine levels were measured by a fluorescence polarization immunoassay.

Protocol 2: Intravenous Hydroxocobalamin in Hemodialysis Patients (Kapoian et al., 2005)
  • Study Design: A randomized controlled crossover trial.

  • Participants: Folic acid- and vitamin B12-replete maintenance hemodialysis patients.

  • Intervention: Participants were randomly assigned to one of two treatment sequences:

    • 1 mg intravenous hydroxocobalamin weekly for 8 weeks, followed by 1 mg intravenous cyanocobalamin (B1173554) weekly for 8 weeks.

    • 1 mg intravenous cyanocobalamin weekly for 8 weeks, followed by 1 mg intravenous hydroxocobalamin weekly for 8 weeks.

  • Duration: 16 weeks.

  • Data Collection: Plasma total homocysteine (tHcy) and serum cobalamin concentrations were measured at baseline and throughout the study.

  • Analytical Method: Details on the specific assay for homocysteine were not provided in the abstract.

Protocol 3: Oral this compound in Vegetarians (Obersby et al., 2015)
  • Study Design: A randomized, double-blind, placebo-controlled pilot study.

  • Participants: 49 vegetarian volunteers with vitamin B12 deficiency.

  • Intervention: Participants were given either oral this compound (in lozenge form) or a placebo.

  • Duration: The duration of the intervention was not explicitly stated in the abstract.

  • Data Collection: Plasma total homocysteine (tHcy) was measured at baseline and post-treatment.

  • Analytical Method: The specific method for homocysteine analysis was not detailed in the abstract.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of a B12 supplement on homocysteine levels.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Data Collection (Plasma Homocysteine, B12, Folate) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (this compound or Hydroxocobalamin) Randomization->Group_A Group_B Control Group (Placebo or Alternative Treatment) Randomization->Group_B Follow_up Follow-up Data Collection (e.g., 4, 8, 16 weeks) Group_A->Follow_up Group_B->Follow_up Analysis Statistical Analysis (Comparison of Homocysteine Levels) Follow_up->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

Both this compound and hydroxocobalamin have roles in managing hyperhomocysteinemia.

  • Hydroxocobalamin , when administered parenterally, has demonstrated a robust and significant ability to lower homocysteine levels in the challenging patient population of those with end-stage renal disease. Its longer half-life and higher retention in the body make it a reliable option for injection.

  • This compound's efficacy appears to be more context-dependent. While oral supplementation is effective in deficient populations like vegetarians, its parenteral use in hemodialysis patients for homocysteine reduction seems to require co-administration with folic acid to be effective. As the bioactive form, it bypasses the need for conversion to participate in the methionine synthase reaction.

For drug development professionals, the choice between these two forms may depend on the target patient population, the desired route of administration, and whether it will be part of a combination therapy. The existing data suggests that for a standalone parenteral treatment aimed at significantly reducing homocysteine, particularly in patients with renal impairment, hydroxocobalamin has a stronger evidence base. For oral supplementation, particularly in cases of dietary deficiency, this compound is a proven effective option. Further direct comparative studies are warranted to definitively establish the superior agent and optimal dosing strategies across various patient profiles.

References

Safety Operating Guide

Proper Disposal of Methylcobalamin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of methylcobalamin (B1676134), ensuring compliance and safety in research, scientific, and drug development environments. This procedural guidance is designed to build trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

This compound, a form of vitamin B12, is generally considered to have low acute toxicity. However, it is still crucial to manage its disposal as a chemical waste product to prevent environmental contamination and ensure workplace safety. Regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) govern the disposal of laboratory chemicals[1][2].

Hazard Profile and Regulatory Information

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others identify it as an irritant and a potential hazardous air pollutant under the U.S. Clean Air Act[3][4]. Given these varying classifications, it is prudent to handle all this compound waste with care, following established chemical waste procedures. The user is responsible for determining if their waste meets the criteria for hazardous waste at the time of disposal.

Identifier Classification/Value Source
OSHA Hazard Communication Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Acute Oral Toxicity (LD50) > 5,000 mg/kg (Rat & Mouse)
Environmental Hazard Not classified as environmentally hazardous, but release to the environment should be avoided.
U.S. Clean Air Act Listed as a Hazardous Air Pollutant (HAP) under Section 112 (40 CFR 61).
RCRA P-List Not listed as an acutely hazardous waste.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste, including pure solid material, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.

  • Handle solid this compound in a manner that avoids generating dust.

  • Ensure the work area is well-ventilated.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, properly labeled waste container.

    • Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.

  • Aqueous Solutions:

    • Collect aqueous solutions containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).

    • Do not dispose of this compound solutions down the drain. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.

  • Contaminated Sharps:

    • Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers:

    • A container that held this compound is considered "RCRA empty" if all waste has been removed by standard practice and no more than 3% by weight of the container's total capacity remains.

    • To render a container "RCRA empty," it can be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as chemical waste.

    • Once properly emptied and rinsed, remove or deface the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic. Some guidelines suggest puncturing the container to prevent reuse.

3. Waste Container Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Irritant").

  • Store the sealed waste container in a designated satellite accumulation area.

  • Keep the container closed except when adding waste.

  • Store away from incompatible materials, such as strong oxidizing agents.

4. Final Disposal:

  • Arrange for the pickup and disposal of the waste container through your institution's licensed hazardous waste contractor.

  • The standard and required method of disposal is to "Dispose of contents/container to an approved waste disposal plant". Most pharmaceutical waste is managed through incineration at a licensed facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Methylcobalamin_Disposal_Workflow start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste or Grossly Contaminated Items waste_type->solid_waste Solid solution_waste Aqueous Solution waste_type->solution_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_solution Collect in Labeled Liquid Waste Container solution_waste->collect_solution triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_solution->store_waste collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate deface_label Deface Label & Dispose of Clean Container triple_rinse->deface_label collect_rinsate->store_waste disposal Arrange for Pickup by Licensed Waste Contractor store_waste->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, prevent further leakage if it is safe to do so.

  • For solid spills, carefully sweep or vacuum the material to avoid creating dust. Place the collected material into a properly labeled container for disposal.

  • Clean the spill area thoroughly to remove any residual contamination.

  • Prevent spilled material from entering drains or waterways.

References

Essential Safety and Operational Guide for Handling Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methylcobalamin, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

I. Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. While this compound is not classified as a hazardous substance, following good laboratory practice is essential.[1][2]

Recommended PPE for Handling this compound:

Protection Type Solid Form (Powder/Crystal) Liquid Form (Solution) Rationale
Eye Protection Safety glasses with side-shields or goggles.[3]Safety glasses with side-shields or goggles.[3]Protects against dust particles and splashes that may cause eye irritation.[3]
Hand Protection Disposable nitrile gloves.[4]Disposable nitrile gloves.[4]Prevents direct skin contact. Although not considered a skin irritant, good practice dictates avoiding direct contact.[2]
Body Protection Long-sleeved laboratory coat.[3]Long-sleeved laboratory coat.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Effective dust mask or NIOSH-approved respirator.[3]Not generally required if handled in a well-ventilated area or fume hood.Recommended when weighing or transferring powder to prevent inhalation of fine particles which may cause respiratory tract irritation.[3]

II. Operational Plans: Handling and Storage

Proper operational procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

A. Handling Solid this compound:

  • Preparation: Before handling, ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and free of contaminants.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of powdered this compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[3]

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust clouds.

    • Close the container tightly immediately after use to protect it from light and moisture.[3]

  • Spill Cleanup:

    • In case of a spill, wear your full PPE.

    • Gently sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[3][5]

    • Clean the spill area thoroughly with an appropriate solvent (e.g., water) and decontaminate the surface.

B. Handling Liquid Solutions of this compound:

  • Preparation: Work in a well-ventilated area or a chemical fume hood.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring to ensure it dissolves completely.

  • Transfer: Use pipettes or other calibrated liquid handling instruments for accurate and safe transfer of solutions.

  • Spill Cleanup:

    • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent and decontaminate.

C. Storage:

This compound is sensitive to light.[3]

  • Short-term and Long-term: Store in a tightly sealed, light-resistant container in a refrigerator at 2°C to 8°C.[3]

  • Incompatible Materials: Store away from strong oxidizing agents.[5]

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

Waste Type Disposal Procedure
Unused Solid this compound Dispose of in accordance with local, state, and federal regulations.[5][6][7] May be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[8]
Solutions of this compound Consult your institution's environmental health and safety (EHS) office for guidance on aqueous waste disposal.
Contaminated Materials (e.g., gloves, weigh boats, paper towels) Place in a sealed, labeled waste bag and dispose of as solid chemical waste according to institutional protocols.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The clean container can then be discarded or recycled according to institutional guidelines.

IV. Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol outlines the steps for preparing a standard stock solution for use in cell culture or other experimental applications.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., cell culture grade, Milli-Q)

  • Sterile, light-blocking conical tube (e.g., 15 mL or 50 mL amber tube)

  • Calibrated analytical balance

  • Weigh boat

  • Spatula

  • Sterile serological pipettes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Procedure:

  • Pre-labeling: Label a sterile, light-blocking conical tube with the compound name, concentration, date, and your initials.

  • Weighing:

    • In a chemical fume hood or ventilated balance enclosure, place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out the desired amount of this compound powder (e.g., 10 mg).

  • Dissolving:

    • Transfer the weighed this compound powder into the pre-labeled conical tube.

    • Using a sterile serological pipette, add the corresponding volume of sterile, purified water to achieve a 1 mg/mL concentration (e.g., 10 mL of water for 10 mg of powder).

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark red.[3]

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter-sterilize the solution into a new, sterile, light-blocking conical tube.

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C to avoid repeated freeze-thaw cycles.

V. Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.

Methylcobalamin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don PPE: Lab Coat, Gloves, Safety Glasses B Prepare Work Area: Fume Hood/Ventilated Enclosure A->B C Weigh Solid this compound B->C D Prepare Solution C->D I Store in Light-Resistant Container at 2-8°C C->I Store unused solid E Use in Experiment D->E D->I Store solution F Clean Work Area E->F G Dispose of Waste: Solid, Liquid, Contaminated Materials F->G H Doff PPE G->H

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.